molecular formula C26H28O5 B1616536 Gangetin CAS No. 32986-79-1

Gangetin

Katalognummer: B1616536
CAS-Nummer: 32986-79-1
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: FUNJPZFUOULIEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Gangetin is a natural pterocarpan compound isolated from the medicinal plant Desmodium gangeticum (L.) DC. . This plant is a key component in traditional Ayurvedic medicine and is the subject of modern pharmacological research . This compound has been identified as one of the key bioactive pterocarpan molecules in Desmodium gangeticum that demonstrates favorable drug-likeliness properties, passing Lipinski, Ghose, Veber, and Egan rules based on in silico ADME-PK analyses . This suggests its potential as a lead compound in drug discovery and development. Research into Desmodium gangeticum extracts, which contain this compound, indicates a broad spectrum of phytochemical constituents and biological activities . The plant's chemistry includes other compounds such as alkaloids, flavonoids, and phenols . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the primary scientific literature for the most specific and detailed information on the compound's properties.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

32986-79-1

Molekularformel

C26H28O5

Molekulargewicht

420.5 g/mol

IUPAC-Name

21-methoxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4(9),5,7,14,18,20-heptaen-6-ol

InChI

InChI=1S/C26H28O5/c1-14(2)6-7-16-19(27)9-8-15-18-13-29-21-12-20-17(10-11-26(3,4)31-20)24(28-5)22(21)25(18)30-23(15)16/h6,8-12,18,25,27H,7,13H2,1-5H3

InChI-Schlüssel

FUNJPZFUOULIEZ-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C(=C5C=CC(OC5=C4)(C)C)OC)O)C

Kanonische SMILES

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C(=C5C=CC(OC5=C4)(C)C)OC)O)C

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Mechanism of Action of Gangetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gangetin, a pterocarpan (B192222) isolated from the medicinal plant Desmodium gangeticum, has demonstrated significant anti-inflammatory and analgesic properties. This technical guide delineates the current understanding of this compound's mechanism of action, drawing from in vitro and in vivo studies. The primary mechanism appears to be centered on the downregulation of key inflammatory mediators, including nitric oxide (NO) and prostaglandins, likely through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway and inhibition of cyclooxygenase (COX) enzymes. This document provides a detailed overview of the experimental evidence, quantitative data, relevant protocols, and visual representations of the proposed molecular pathways.

Introduction

Molecular Targets and Pharmacological Effects

The anti-inflammatory activity of this compound is attributed to its ability to modulate multiple targets within the inflammatory cascade.

Inhibition of Nitric Oxide (NO) Production

A key finding in the study of this compound's anti-inflammatory action is its potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[4] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. The inhibition of NO production by this compound suggests a direct or indirect effect on the expression or activity of iNOS.

Anti-inflammatory and Analgesic Activities

In vivo studies have corroborated the anti-inflammatory properties of this compound. It has been shown to be effective in both the exudative and proliferative phases of inflammation in rat models.[5] Furthermore, this compound exhibits significant analgesic activity, suggesting its potential in managing pain associated with inflammatory conditions.[5]

Potential Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

While direct studies on this compound's effect on COX and LOX enzymes are limited, research on aqueous extracts of Desmodium gangeticum provides strong evidence for the inhibition of these enzymes.[6] The extract demonstrated a greater inhibitory effect on COX-2 compared to COX-1, which is a desirable characteristic for anti-inflammatory drugs as it may lead to fewer gastrointestinal side effects.[6] The extract also showed moderate inhibition of LOX activity.[6] Given that this compound is a major bioactive component of D. gangeticum, it is plausible that it contributes significantly to these activities.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound and Desmodium gangeticum extracts.

Compound/ExtractAssayTarget/ModelResult (IC50 / Dose)Reference
This compound Nitric Oxide InhibitionLPS-stimulated RAW264.7 macrophagesIC50: Indicative of strong activity (exact value not specified in the snippet)[4]
This compound Anti-inflammatoryRat Model (exudative & proliferative phases)50 and 100 mg/kg (oral)[5]
This compound AnalgesicAnimal Models50 and 100 mg/kg (oral)[5]
Aqueous Extract of D. gangeticum COX-1 InhibitionIn vitro enzyme assayIC50: 49.5 µg/ml[6]
Aqueous Extract of D. gangeticum COX-2 InhibitionIn vitro enzyme assayIC50: 39.5 µg/ml[6]
Aqueous Extract of D. gangeticum LOX InhibitionIn vitro enzyme assayIC50: 57.0 µg/ml[6]

Proposed Signaling Pathways

Based on the available evidence, the anti-inflammatory mechanism of this compound likely involves the modulation of the NF-κB signaling pathway. This is a central pathway that controls the transcription of many pro-inflammatory genes, including iNOS and COX-2. By inhibiting the NF-κB pathway, this compound can effectively reduce the production of key inflammatory mediators.

G cluster_cell Macrophage cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB IkB_deg IκBα Degradation NFkB_IkB->IkB_deg Phosphorylation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_deg->NFkB DNA DNA NFkB_nuc->DNA iNOS_gene iNOS Gene DNA->iNOS_gene COX2_gene COX-2 Gene DNA->COX2_gene Cytokine_gene Cytokine Genes (TNF-α, IL-6) DNA->Cytokine_gene iNOS_protein iNOS iNOS_gene->iNOS_protein Transcription & Translation COX2_protein COX-2 COX2_gene->COX2_protein Transcription & Translation Cytokines Pro-inflammatory Cytokines Cytokine_gene->Cytokines Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO PGs Prostaglandins COX2_protein->PGs Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGs->Inflammation This compound This compound This compound->IKK This compound->NFkB Inhibits Translocation This compound->COX2_protein Direct Inhibition?

Figure 1. Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol describes the general methodology used to assess the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

G cluster_workflow Experimental Workflow: NO Inhibition Assay start Start culture_cells Culture RAW264.7 macrophage cells start->culture_cells seed_cells Seed cells in 96-well plates culture_cells->seed_cells add_this compound Pre-treat cells with various concentrations of this compound seed_cells->add_this compound stimulate_cells Stimulate cells with LPS (e.g., 1 µg/mL) add_this compound->stimulate_cells incubate Incubate for a defined period (e.g., 24 hours) stimulate_cells->incubate collect_supernatant Collect cell supernatant incubate->collect_supernatant griess_reagent Add Griess reagent to supernatant collect_supernatant->griess_reagent measure_absorbance Measure absorbance at ~540 nm griess_reagent->measure_absorbance calculate_inhibition Calculate % NO inhibition and determine IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Figure 2. General workflow for the in vitro nitric oxide inhibition assay.

Methodology:

  • Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for a short period (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and stimulate NO production.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess assay. This involves adding Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant, which forms a colored azo compound.

  • Data Analysis: The absorbance of the colored product is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema Model)

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.

Methodology:

  • Animals: Wistar or Sprague-Dawley rats are used for the study.

  • Grouping: Animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of this compound.

  • Administration: this compound and the standard drug are administered orally. The control group receives the vehicle.

  • Induction of Edema: After a specific time following drug administration (e.g., 1 hour), a sub-plantar injection of carrageenan is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema in the drug-treated groups is calculated by comparing the increase in paw volume with the control group.

Conclusion and Future Directions

The available data strongly suggest that this compound exerts its anti-inflammatory and analgesic effects primarily through the inhibition of pro-inflammatory mediators such as nitric oxide and prostaglandins. The most likely underlying mechanism is the modulation of the NF-κB signaling pathway and the inhibition of COX enzymes, particularly COX-2.

Further research is warranted to fully elucidate the molecular mechanism of this compound. Key areas for future investigation include:

  • Directly assessing the effect of isolated this compound on the activity of COX-1, COX-2, and 5-LOX enzymes.

  • Investigating the impact of this compound on the phosphorylation and nuclear translocation of NF-κB subunits.

  • Exploring the potential modulation of upstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is also known to regulate inflammation.

  • Conducting comprehensive pharmacokinetic and toxicological studies to evaluate the drug-like properties of this compound.

A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic agent for inflammatory diseases.

References

Gangetin: A Technical Whitepaper on its Role in Traditional Indian Medicine and Modern Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Gangetin, a pterocarpanoid isolated from the medicinal plant Desmodium gangeticum (L.) DC., holds a significant place in traditional Indian medicine, particularly Ayurveda. Known as 'Salparni' in Sanskrit, Desmodium gangeticum is a key ingredient in numerous Ayurvedic formulations revered for their therapeutic properties.[1] This technical guide provides an in-depth analysis of the traditional uses and modern pharmacological evidence supporting the medicinal role of this compound and its source plant. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this natural compound. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate further research and development.

Traditional Significance in Indian Medicine

In Ayurveda, Desmodium gangeticum is classified as a 'Rasayana,' a rejuvenating herb that promotes vitality and longevity.[1] Traditionally, various parts of the plant, including the roots from which this compound is isolated, have been used to treat a wide array of ailments. These include fever, respiratory conditions like asthma and bronchitis, nervous disorders, and digestive issues.[1] The plant is a crucial component of well-known Ayurvedic preparations such as 'Dashamoola,' a combination of ten roots known for its anti-inflammatory and neuroprotective properties.

Phytochemistry and Bioactive Compounds

Desmodium gangeticum is rich in a variety of phytochemicals, including alkaloids, flavonoids, terpenoids, and pterocarpanoids.[2] The primary pterocarpanoids identified are this compound, gangetinin, and desmodin.[3] This guide focuses on this compound, a compound that has been the subject of several pharmacological studies.

Pharmacological Activities of Desmodium gangeticum Extracts and this compound

Modern scientific research has begun to validate the traditional uses of Desmodium gangeticum, attributing many of its therapeutic effects to its rich phytochemical content, including this compound. The following sections detail the key pharmacological activities, supported by quantitative data from various experimental studies.

Anti-inflammatory and Analgesic Activity

Desmodium gangeticum extracts and its isolated constituent, this compound, have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.

Quantitative Data Summary: Anti-inflammatory and Analgesic Activities

Test Substance Model Dose Effect Reference
Ethanolic extract of D. gangeticumCarrageenan-induced paw edema (rats)50 mg/kg15.68% inhibition at 6h
100 mg/kg24.5% inhibition at 6h[4]
200 mg/kg45.09% inhibition at 6h[4]
Aqueous extract of D. gangeticumCarrageenan-induced paw edema (rats)100 mg/kg48.33% inhibition[5]
Ethanolic extract of D. gangeticumAcetic acid-induced writhing (mice)50 mg/kg25.92% inhibition
100 mg/kg55.12% inhibition[6]
200 mg/kg68.13% inhibition[6]
Ethanolic extract of D. gangeticumHot plate test (mice)200 mg/kg37.65% increase in latency period at 3h[6]
This compoundCarrageenan-induced paw edema (rats)50 and 100 mg/kgSignificant anti-inflammatory activity[7]
This compoundNot specifiedNot specifiedSignificant analgesic activity[7]

Experimental Protocols

  • Carrageenan-Induced Paw Edema: This model is used to assess acute inflammation. Male Wistar rats (150-200 g) are typically used. One hour after oral administration of the test substance (e.g., D. gangeticum extract or this compound), 0.1 ml of 1% w/v carrageenan suspension is injected into the sub-plantar region of the right hind paw. The paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (vehicle-treated).[5][6]

  • Acetic Acid-Induced Writhing Test: This is a chemical method for inducing visceral pain to evaluate analgesic activity. Swiss albino mice (20-25 g) are administered the test substance orally. After a set period (e.g., 30 minutes), 0.1 ml of 1% acetic acid solution is injected intraperitoneally. The number of abdominal constrictions (writhings) is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection. The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated group with that of the control group.[6]

  • Hot Plate Test: This thermal method is used to assess central analgesic activity. Mice are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the mouse to show a response, such as licking its paws or jumping, is recorded as the reaction time. The reaction time is measured before and at different intervals after the administration of the test substance. An increase in the reaction time indicates an analgesic effect. A cut-off time is set to prevent tissue damage.[6]

Anticancer Activity

Recent studies have highlighted the potential of Desmodium gangeticum extracts in cancer therapy. A notable study investigated the effect of a water crude extract of D. gangeticum on A549 human lung carcinoma cells.

Quantitative Data Summary: Anticancer Activity

Test Substance Cell Line Concentration Effect Reference
Water crude extract of D. gangeticumA549 (Human Lung Carcinoma)0.125 - 1 mg/mlConcentration- and time-dependent inhibition of cell growth[1][8]
0.25 - 1 mg/mlArrested cell cycle in G1 phase[1][8]

Experimental Protocols

  • Cell Culture and Viability Assay (MTT Assay): A549 human lung cancer cells are cultured in an appropriate medium. For the viability assay, cells are seeded in 96-well plates and treated with various concentrations of the D. gangeticum extract for different time courses (e.g., 24, 48, and 72 hours). After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solvent, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.[1][8]

  • Cell Cycle Analysis (Flow Cytometry): A549 cells are treated with the D. gangeticum extract for a specified period. The cells are then harvested, fixed, and stained with a fluorescent dye that binds to DNA (e.g., propidium (B1200493) iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][8]

  • Western Blotting: To investigate the molecular mechanism, the expression levels of key cell cycle regulatory proteins are analyzed. A549 cells are treated with the extract, and total protein is extracted. The proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., p21, p27, cyclin D1, cyclin E, cyclin A, cyclin B1, and Cdc2). The protein bands are visualized using a secondary antibody conjugated to an enzyme and a chemiluminescent substrate.[1][8]

Signaling Pathway: Anticancer Mechanism

The anticancer activity of the Desmodium gangeticum water crude extract in A549 lung cancer cells is mediated through the arrest of the cell cycle at the G1 phase. This is achieved by modulating the expression of key cell cycle regulatory proteins. The extract was found to upregulate the expression of cyclin-dependent kinase inhibitors p21 and p27, as well as cyclins D1 and E, which are crucial for the G1 phase. Conversely, it downregulated the expression of cyclins A and B1, and the cyclin-dependent kinase Cdc2 (CDK1), which are essential for the S and G2/M phases, respectively.[1][8]

G cluster_0 G1 Phase Regulation cluster_1 S and G2/M Phase Regulation D_gangeticum_extract D. gangeticum Crude Extract p21_p27 p21 / p27 D_gangeticum_extract->p21_p27 Upregulates CyclinD1_CyclinE Cyclin D1 / Cyclin E D_gangeticum_extract->CyclinD1_CyclinE Upregulates G1_Arrest G1 Phase Arrest CyclinA_CyclinB1_Cdc2 Cyclin A / Cyclin B1 / Cdc2 D_gangeticum_extract->CyclinA_CyclinB1_Cdc2 Downregulates p21_p27->G1_Arrest Induces CyclinD1_CyclinE->G1_Arrest Contributes to Cell_Cycle_Progression Cell Cycle Progression (S and G2/M phases) G1_Arrest->Cell_Cycle_Progression Prevents CyclinA_CyclinB1_Cdc2->Cell_Cycle_Progression Inhibits G start Start animal_model Select Animal Model (e.g., Mice, Rats) start->animal_model treatment Administer D. gangeticum Extract or Vehicle (Control) animal_model->treatment induction Induce Neurotoxicity (e.g., Scopolamine, AlCl3) treatment->induction behavioral Behavioral Assessment (e.g., Morris Water Maze, Elevated Plus Maze) induction->behavioral biochemical Biochemical Analysis (e.g., AChE activity, Oxidative stress markers) induction->biochemical data_analysis Data Analysis and Interpretation behavioral->data_analysis biochemical->data_analysis end End data_analysis->end

References

Desmodium gangeticum: A Comprehensive Technical Guide to Gangetin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword: Desmodium gangeticum (L.) DC., a perennial shrub belonging to the Fabaceae family, has a long-standing history in traditional medicine, particularly in Ayurveda. Modern phytochemical investigations have revealed a wealth of bioactive compounds within this plant, among which the pterocarpanoid gangetin has emerged as a molecule of significant interest. This technical guide provides a detailed overview of Desmodium gangeticum as a source of this compound, focusing on its isolation, characterization, and pharmacological potential, with a particular emphasis on its anti-inflammatory and anticancer properties.

Phytochemistry of Desmodium gangeticum

Desmodium gangeticum is a rich reservoir of various classes of phytochemicals. The roots, in particular, are a primary source of pterocarpans, a class of isoflavonoids to which this compound belongs.

Table 1: Major Phytochemicals Isolated from Desmodium gangeticum

Phytochemical ClassExamplesPlant Part Predominantly FoundReference
PterocarpansThis compound, Gangetinin, DesmodinRoots[1][2]
AlkaloidsN,N-dimethyltryptamine, Hypaphorine, HordenineRoots[3]
FlavonoidsRutin, QuercetinAerial Parts[4]
Phenolic AcidsSalicylic acid, Caffeic acid, Chlorogenic acidAerial Parts[1]

This compound: Isolation and Characterization

This compound is a pterocarpan (B192222) that has been successfully isolated from the roots of Desmodium gangeticum. While specific yield data for this compound is not extensively reported in recent literature, early studies by Purushothaman et al. laid the groundwork for its isolation.[1]

Proposed Experimental Protocol for Isolation and Purification

Based on established methods for the isolation of pterocarpans from plant materials, a detailed protocol is proposed below. This protocol is a composite of general phytochemical extraction techniques and specific mentions of this compound's isolation from hexane (B92381) extracts.

2.1.1. Plant Material and Extraction

  • Collection and Preparation: Collect fresh, healthy roots of Desmodium gangeticum. Wash the roots thoroughly to remove soil and debris. Shade-dry the roots until they are brittle and then pulverize them into a coarse powder.

  • Soxhlet Extraction:

    • Pack the powdered root material (approximately 500 g) into a thimble and place it in a Soxhlet apparatus.

    • Extract the powder with n-hexane for 48-72 hours. The use of hexane is based on early reports of this compound being isolated from this fraction.[5]

    • After extraction, concentrate the hexane extract under reduced pressure using a rotary evaporator to obtain a crude viscous mass.

2.1.2. Chromatographic Purification

  • Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

    • Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column (e.g., 60 cm length x 5 cm diameter).

    • Sample Loading: Dissolve the crude hexane extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

    • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions of approximately 50 mL each.

    • Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates, with a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Combine fractions with similar TLC profiles.

  • Preparative HPLC (for final purification):

    • Subject the combined fractions containing the compound of interest to preparative High-Performance Liquid Chromatography (HPLC) for final purification.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol (B129727) and water.

    • Detection: UV detector at an appropriate wavelength (determined by UV-Vis spectroscopy of the partially purified compound).

2.1.3. Characterization

  • Spectroscopic Analysis: Elucidate the structure of the purified compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC).[6]

Experimental Workflow Diagram

experimental_workflow start Plant Material (Desmodium gangeticum roots) powder Powdering start->powder extraction Soxhlet Extraction (n-hexane) powder->extraction concentrate Concentration (Rotary Evaporator) extraction->concentrate crude_extract Crude Hexane Extract concentrate->crude_extract column_chroma Column Chromatography (Silica gel, n-hexane:EtOAc gradient) crude_extract->column_chroma fractions Fraction Collection & TLC Analysis column_chroma->fractions combine Combine Similar Fractions fractions->combine prep_hplc Preparative HPLC (C18, MeOH:H2O gradient) combine->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound characterization Structural Characterization (MS, NMR) pure_this compound->characterization

Figure 1: Proposed workflow for the isolation and purification of this compound.

Pharmacological Properties of this compound

While research specifically on this compound is limited, its classification as a pterocarpan allows for inferences to be drawn from studies on related compounds. The primary reported activities for this compound are anti-inflammatory and analgesic.[5]

Anti-inflammatory Activity

This compound has been shown to possess significant anti-inflammatory activity.[5] The underlying mechanisms are likely to involve the modulation of key inflammatory signaling pathways. Based on studies of other flavonoids and pterocarpans, the following pathways are proposed as potential targets for this compound.

3.1.1. Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of many flavonoids are attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

3.1.2. Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many anti-inflammatory natural products act by inhibiting this pathway.

nf_kb_pathway stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb P nfkb NF-κB ikb->nfkb nfkb_ikb NF-κB-IκB Complex nucleus Nucleus nfkb->nucleus translocation genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->genes transcription This compound This compound (Proposed) This compound->ikk Inhibition This compound->nfkb Inhibition of translocation

Figure 2: Proposed anti-inflammatory mechanism of this compound via the NF-κB pathway.

3.1.3. Modulation of MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are another family of proteins that play a critical role in inflammatory responses.[9] The MAPK signaling cascade is involved in the production of inflammatory cytokines and can also regulate the NF-κB pathway. Inhibition of MAPK phosphorylation is a common mechanism of action for anti-inflammatory compounds.

Anticancer Activity

While direct studies on the anticancer properties of isolated this compound are scarce, crude extracts of Desmodium gangeticum have demonstrated anticancer activity.[1] Furthermore, other pterocarpans have shown potent cytotoxic effects against various cancer cell lines.[10] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

3.2.1. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer agents work by inducing apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key proteins involved in the regulation of apoptosis include the pro-apoptotic Bax and the anti-apoptotic Bcl-2. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

apoptosis_pathway This compound This compound (Proposed) bax Bax (Pro-apoptotic) This compound->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulation mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Figure 3: Proposed pro-apoptotic mechanism of this compound.

3.2.2. Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Many chemotherapeutic agents act by arresting the cell cycle at specific checkpoints (e.g., G1, S, G2/M), preventing cancer cells from dividing. Crude extracts of D. gangeticum have been shown to arrest cancer cells in the G1 phase.[1]

Quantitative Data

Quantitative data on the biological activities of purified this compound is limited. Most available data pertains to crude extracts of Desmodium gangeticum.

Table 2: In Vitro Antioxidant Activity of Desmodium gangeticum Extracts

AssayExtractIC50 ValueReference
DPPH radical scavengingAqueous root extract51.3 µg/mL[11]
Superoxide scavengingAqueous root extract24.6 µg/mL[11]
Nitric oxide scavengingAqueous root extract53.2 µg/mL[11]
Hydroxyl radical scavengingAqueous root extract52.7 µg/mL[11]
Lipid peroxidation inhibitionAqueous root extract415 µg/mL[11]

Note: The IC50 values in Table 2 are for crude extracts and not for isolated this compound. These values provide an indication of the overall antioxidant potential of the plant.

Future Directions

The promising, yet limited, data on this compound highlights the need for further research. Key areas for future investigation include:

  • Optimization of Isolation Protocol: Development of a standardized and efficient protocol for the isolation of this compound with a quantifiable yield.

  • In-depth Pharmacological Studies: Comprehensive in vitro and in vivo studies to elucidate the specific molecular mechanisms of this compound's anti-inflammatory and anticancer activities.

  • Structure-Activity Relationship Studies: Synthesis and biological evaluation of this compound analogues to identify more potent and selective compounds.

  • Preclinical and Clinical Development: Evaluation of the therapeutic potential of this compound in relevant animal models of inflammatory diseases and cancer, with the ultimate goal of progressing to clinical trials.

Conclusion

Desmodium gangeticum stands out as a valuable natural source of the pterocarpanoid this compound. While current research provides a foundational understanding of its biological activities, this technical guide underscores the significant potential for further exploration. The detailed methodologies and proposed signaling pathways outlined herein are intended to serve as a resource for researchers and drug development professionals to unlock the full therapeutic promise of this compound. The continued investigation into this fascinating molecule could lead to the development of novel and effective treatments for a range of human diseases.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Gangetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gangetin, a naturally occurring pterocarpan (B192222) found in the medicinal plant Desmodium gangeticum, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, analgesic, and phosphodiesterase type 5 (PDE5) inhibitory activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a compilation of available quantitative data, proposed experimental protocols for its isolation and synthesis, and a visualization of its putative signaling pathway. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is classified as a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Its core structure consists of a fused benzofuran (B130515) and benzopyran ring system.

Chemical Structure:

Systematic Name (IUPAC): (6aR,11aR)-3-methoxy-9-(3-methylbut-2-en-1-yl)-6,6-dimethyl-6,6a,7,11a-tetrahydrobenzo[1][2]furo[3,2-c]chromen-10-ol[3]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
Molecular Formula C₂₆H₂₈O₅[4]
Molecular Weight 420.5 g/mol [4]
CAS Registry Number 32986-79-1[3]
ChEMBL ID CHEMBL530555
PubChem CID 317611[4]

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueMethod/Reference
Melting Point Data not available-
Solubility Log S: -5.98[5]
Predicted to be soluble in methanol, ethanol, DMSO, and chloroform. Sparingly soluble in water.General solubility of pterocarpans
XLogP3-AA 5.5[4]
Topological Polar Surface Area (TPSA) 57.15 Ų[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not fully reported in the available literature. However, characteristic chemical shifts for the pterocarpan scaffold can be predicted based on data from analogous compounds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the this compound Core Structure

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
1~110-115~6.5-6.8 (d)
2~155-160 (C-O)-
3~100-105~6.3-6.5 (d)
4~160-165 (C-O)-
4a~105-110-
6~70-75 (CH)~5.5 (d)
6a~40-45 (CH)~3.6 (m)
7~65-70 (CH₂)~4.2 (dd), ~3.7 (t)
10~150-155 (C-O)-
11~115-120~6.8-7.0 (s)
11a~80-85 (CH-O)~4.5-4.8 (d)
Prenyl C1'~20-25 (CH₂)~3.2-3.4 (d)
Prenyl C2'~120-125 (=CH)~5.2-5.4 (t)
Prenyl C3'~130-135 (=C)-
Prenyl C4'~25-30 (CH₃)~1.7-1.8 (s)
Prenyl C5'~15-20 (CH₃)~1.6-1.7 (s)
Methoxy~55-60 (OCH₃)~3.8-3.9 (s)

Note: These are predicted values based on general pterocarpan structures and may vary from experimental data.

Fourier-Transform Infrared (FTIR) Spectroscopy

An experimental FTIR spectrum for this compound is not available. However, the expected characteristic absorption bands can be inferred from its functional groups.

Table 4: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3200-3500O-H (Phenolic)Stretching
3000-3100C-H (Aromatic)Stretching
2850-2960C-H (Aliphatic)Stretching
1600-1620C=C (Aromatic)Stretching
1450-1500C=C (Aromatic)Stretching
1200-1300C-O (Aryl Ether)Stretching
1000-1100C-O (Alcohol)Stretching
Mass Spectrometry (MS)

The fragmentation pattern of this compound in mass spectrometry would be characteristic of the pterocarpan skeleton. Electron Ionization (EI-MS) would likely lead to retro-Diels-Alder (RDA) fragmentation of the heterocyclic ring system.

Predicted Fragmentation Pattern: The molecular ion peak [M]⁺ at m/z 420 would be expected. Key fragmentation pathways would involve the cleavage of the C-ring, leading to characteristic fragment ions that can help identify the substitution patterns on the A and D rings.

Experimental Protocols

Proposed Isolation of this compound from Desmodium gangeticum

The following is a generalized protocol for the isolation of this compound from the roots of Desmodium gangeticum, based on literature describing the isolation of pterocarpans.

G start 1. Plant Material Collection and Preparation - Collect roots of Desmodium gangeticum. - Wash, shade-dry, and pulverize the roots. extraction 2. Solvent Extraction - Perform Soxhlet extraction of the powdered root material  with n-hexane. start->extraction concentration 3. Concentration - Concentrate the n-hexane extract under reduced pressure  to obtain a crude extract. extraction->concentration chromatography 4. Column Chromatography - Subject the crude extract to silica (B1680970) gel column chromatography. - Elute with a gradient of n-hexane and ethyl acetate (B1210297). concentration->chromatography fraction 5. Fraction Collection and Analysis - Collect fractions and monitor by Thin Layer Chromatography (TLC)  using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2). - Visualize spots under UV light or with a suitable staining reagent. chromatography->fraction purification 6. Further Purification - Combine fractions containing this compound. - Perform preparative TLC or further column chromatography  for final purification. fraction->purification characterization 7. Structural Elucidation - Characterize the purified compound using spectroscopic methods  (NMR, IR, MS). purification->characterization

Figure 1. General workflow for the isolation of this compound.
Proposed Synthetic Route for this compound

A specific total synthesis of this compound has not been reported. However, a plausible retrosynthetic analysis and forward synthesis can be proposed based on established methods for pterocarpan synthesis. The key steps would likely involve the construction of the isoflavanone (B1217009) core followed by reductive cyclization.

G cluster_retro Retrosynthesis cluster_forward Forward Synthesis This compound This compound isoflavene Isoflav-3-ene Intermediate This compound->isoflavene [Reductive Cyclization] isoflavanone Substituted Isoflavanone isoflavene->isoflavanone [Dehydration] chalcone Chalcone Intermediate isoflavanone->chalcone [Cyclization] phenol Phenolic Precursor chalcone->phenol aldehyde Aromatic Aldehyde chalcone->aldehyde start Phenolic Precursors chalcone_f Chalcone Formation (Claisen-Schmidt Condensation) start->chalcone_f isoflavanone_f Isoflavanone Synthesis (Oxidative Rearrangement) chalcone_f->isoflavanone_f reduction Reduction to Isoflavanol isoflavanone_f->reduction cyclization Acid-catalyzed Cyclization (Pterocarpan Formation) reduction->cyclization final This compound cyclization->final

Figure 2. Proposed retrosynthetic and forward synthetic approach for this compound.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, with its anti-inflammatory and potential PDE5 inhibitory effects being of particular interest.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory activity in animal models.[6] The proposed mechanism, common to many flavonoids and pterocarpans, involves the modulation of key inflammatory mediators. This may include the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. Additionally, it may involve the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6 through the inhibition of signaling pathways like NF-κB.

Putative PDE5 Inhibition and the cGMP Signaling Pathway

In silico molecular docking studies have suggested that this compound may act as an inhibitor of phosphodiesterase type 5 (PDE5).[7] PDE5 is a key enzyme in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which plays a crucial role in vasodilation. Inhibition of PDE5 leads to an increase in intracellular cGMP levels, promoting smooth muscle relaxation.

The proposed mechanism of action is as follows:

  • Nitric oxide (NO) activates soluble guanylate cyclase (sGC).

  • sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

  • This compound inhibits PDE5, the enzyme responsible for the degradation of cGMP to GMP.

  • The resulting increase in cGMP levels activates protein kinase G (PKG).

  • PKG phosphorylates downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.

G NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (active) cGMP cGMP sGC_active->cGMP catalyzes conversion of GTP GTP GTP->sGC_active PDE5 PDE5 cGMP->PDE5 is degraded by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP GMP PDE5->GMP This compound This compound This compound->PDE5 inhibits Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation leads to

Figure 3. Proposed signaling pathway of this compound via PDE5 inhibition.

Conclusion

This compound is a promising natural product with a unique chemical structure and interesting biological activities. While preliminary studies and in silico models suggest its potential as an anti-inflammatory agent and a PDE5 inhibitor, further experimental validation is required. This technical guide consolidates the current knowledge on this compound and highlights the areas where further research is needed, particularly in obtaining comprehensive physicochemical and spectroscopic data, developing robust isolation and synthetic protocols, and elucidating its precise mechanisms of action. Such efforts will be crucial for unlocking the full therapeutic potential of this fascinating pterocarpan.

References

Gangetin: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gangetin is a pterocarpan (B192222), a class of natural isoflavonoids, isolated from the root of Desmodium gangeticum (L.) DC., a plant widely used in traditional Ayurvedic medicine.[1][2][3] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. While research on the purified compound is still emerging, this document synthesizes the available information to support further investigation and drug development efforts.

Chemical Structure

  • IUPAC Name: 21-methoxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-3,12,16-trioxapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1(13),4(9),5,7,14,18,20-heptaen-6-ol

  • Molecular Formula: C₂₆H₂₈O₅[4]

  • Molecular Weight: 420.5 g/mol [4]

Known Biological Activities

This compound has demonstrated significant anti-inflammatory and analgesic properties.[3] The broader extracts of Desmodium gangeticum, from which this compound is derived, have been reported to possess a wide array of pharmacological effects, including antioxidant, anticancer, antidiabetic, neuroprotective, cardiovascular, and antimicrobial activities. While these activities are not yet definitively attributed to this compound alone, they provide a strong rationale for further investigation of this compound.

Anti-inflammatory and Analgesic Activity

This compound has shown significant anti-inflammatory and analgesic effects in preclinical models.[3]

Quantitative Data: Anti-inflammatory and Analgesic Doses

CompoundActivityModelDoses Tested (Oral)EffectReference
This compoundAnti-inflammatoryCarrageenan-induced paw edema in rats50 mg/kg, 100 mg/kgSignificant activity in exudative and proliferative phases of inflammation[3]
This compoundAnalgesicNot specified50 mg/kg, 100 mg/kgSignificant analgesic activity[3]

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.[5][6][7][8]

  • Animal Model: Male Wistar rats (150-200 g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, standard (e.g., indomethacin (B1671933) 5-10 mg/kg), and test groups (this compound 50 and 100 mg/kg).

  • Compound Administration: Test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vivo Analgesic Activity: Hot Plate Test

This method is used to evaluate the central analgesic activity of a compound.[9][10][11][12][13][14][15][16][17]

  • Animal Model: Swiss albino mice (20-25 g) are commonly used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Procedure:

    • The basal reaction time of each mouse to the thermal stimulus is recorded by placing it on the hot plate and observing for signs of pain (e.g., paw licking, jumping). A cut-off time (e.g., 15-30 seconds) is set to prevent tissue damage.

    • Animals are then administered the test compound (this compound 50 and 100 mg/kg, p.o.), a standard analgesic (e.g., morphine or pentazocine), or the vehicle.

    • The reaction time is measured again at specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: An increase in the reaction time compared to the basal time and the vehicle-treated group indicates an analgesic effect.

Hypothesized Signaling Pathway for Anti-inflammatory Action

While the exact mechanism for this compound is not yet elucidated, many anti-inflammatory compounds act by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.[12][18][19] Another important pathway in inflammation is the NF-κB signaling pathway, which controls the expression of pro-inflammatory cytokines.[20][21][22][23][24]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus e.g., Carrageenan Membrane_Phospholipids Membrane_Phospholipids Inflammatory_Stimulus->Membrane_Phospholipids Activates Phospholipase A2 NFkB_Inhibitor IκB Inflammatory_Stimulus->NFkB_Inhibitor Leads to degradation of IκB Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation NFkB NF-κB Active_NFkB Active NF-κB NFkB->Active_NFkB Translocation to Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription Active_NFkB->Proinflammatory_Genes Proinflammatory_Genes->Inflammation Cytokines, Chemokines This compound This compound This compound->COX1_COX2 Inhibition? This compound->NFkB Inhibition of Activation?

Hypothesized Anti-inflammatory Mechanism of this compound.

Anticancer Activity

While there is no direct evidence for the anticancer activity of isolated this compound, crude extracts of Desmodium gangeticum have been shown to inhibit the growth of A549 human lung carcinoma cells.[25][26] This effect was associated with cell cycle arrest in the G1 phase and the induction of apoptosis.

Experimental Protocol

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[27][28][29][30][31]

  • Cell Culture: A549 human lung adenocarcinoma cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound) for different time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Hypothesized Signaling Pathway for Apoptosis Induction

Many natural compounds induce apoptosis in cancer cells through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, which are the executioners of apoptosis.[31][32][33][34]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas) Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax Bax Bax->Mitochondrion Promotes release of Cytochrome c Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution This compound This compound This compound->Death_Receptor Activation? This compound->Bax Activation? This compound->Bcl2 Inhibition?

Hypothesized Apoptotic Signaling Pathways for this compound.

Neuroprotective Activity

Extracts of Desmodium gangeticum have been shown to have anti-amnesic effects in a scopolamine-induced amnesia model in mice, suggesting a potential role for its constituents, including this compound, in neuroprotection.[15][16][27][28][35][36][37][38] The mechanism is thought to involve the modulation of the cholinergic system.

Experimental Protocol

In Vivo Anti-amnesic Activity: Scopolamine-Induced Amnesia in Mice

This model is widely used to screen for compounds with potential cognitive-enhancing and anti-amnesic properties.[15][16][27][28][35][36][37][38]

  • Animal Model: Swiss albino mice are commonly used.

  • Grouping and Treatment: Animals are divided into groups: a control group, a scopolamine-treated group, a standard drug-treated group (e.g., donepezil), and test compound groups (this compound). The test compounds and standard are administered for a specific period (e.g., 7-14 days) before the induction of amnesia.

  • Induction of Amnesia: Amnesia is induced by administering scopolamine (B1681570) (a muscarinic receptor antagonist) intraperitoneally (i.p.), typically 30-60 minutes before behavioral testing.

  • Behavioral Assessment: Cognitive function is assessed using various behavioral tests, such as:

    • Elevated Plus Maze: To assess learning and memory based on the transfer latency to the closed arm.

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Passive Avoidance Test: To assess fear-motivated memory.

  • Biochemical Analysis: After behavioral tests, brain tissue (e.g., hippocampus and cortex) can be collected to measure levels of acetylcholine (B1216132) (ACh), acetylcholinesterase (AChE) activity, and markers of oxidative stress and neuroinflammation.

Hypothesized Signaling Pathway for Neuroprotection

The neuroprotective effects against scopolamine-induced amnesia are often attributed to the enhancement of the cholinergic system and the activation of pro-survival signaling pathways like the ERK/CREB/BDNF pathway.[27][28]

neuroprotection_pathway cluster_neuron Neuron Scopolamine Scopolamine Muscarinic_Receptor Muscarinic Acetylcholine Receptor Scopolamine->Muscarinic_Receptor Antagonist Cholinergic_System Cholinergic System Dysfunction Memory_Impairment Memory Impairment Cholinergic_System->Memory_Impairment AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) ACh->Muscarinic_Receptor Binds to ACh->AChE Degraded by This compound This compound This compound->AChE Inhibition? ERK ERK This compound->ERK Activation? CREB CREB ERK->CREB Phosphorylation BDNF_Gene BDNF Gene CREB->BDNF_Gene Transcription BDNF BDNF BDNF_Gene->BDNF Neuronal_Survival Neuronal Survival & Synaptic Plasticity BDNF->Neuronal_Survival Neuronal_Survival->Memory_Impairment Ameliorates

Hypothesized Neuroprotective Mechanism of this compound.

Cardiovascular Effects

Extracts of Desmodium gangeticum have been reported to have cardioprotective effects. The mechanism may involve positive inotropic effects, potentially through the inhibition of the Na⁺,K⁺-ATPase signaling pathway, similar to cardiac glycosides.

Experimental Protocol

Isolated Perfused Heart (Langendorff) Model

This ex vivo model allows for the study of the direct effects of a compound on cardiac function without systemic influences.[18][20][33][34][38][39][40][41][42]

  • Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rat or guinea pig) and mounted on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused retrogradely via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow. This forces the aortic valve to close and directs the perfusate into the coronary arteries.

  • Parameter Measurement: Various cardiac parameters can be measured, including:

    • Heart rate

    • Left ventricular developed pressure (LVDP)

    • Coronary flow

    • Electrocardiogram (ECG)

  • Compound Administration: After a stabilization period, the test compound (this compound) is infused into the perfusion solution at different concentrations.

  • Data Analysis: Changes in cardiac parameters in response to the compound are recorded and analyzed.

Antimicrobial Activity

While specific data for this compound is lacking, extracts of Desmodium gangeticum have shown antimicrobial activity against various pathogens.

Experimental Protocol

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][25][26][32][35]

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and broth without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

This compound, a pterocarpan from Desmodium gangeticum, has demonstrated promising anti-inflammatory and analgesic activities. The broad pharmacological profile of the plant extract suggests that this compound may also possess anticancer, neuroprotective, cardiovascular, and antimicrobial properties. However, there is a clear need for further research to isolate and characterize the biological activities of pure this compound.

Future studies should focus on:

  • Determining the specific molecular targets and signaling pathways of this compound for each of its biological activities.

  • Conducting dose-response studies to establish the potency (e.g., IC₅₀, EC₅₀, MIC values) of this compound.

  • Elucidating the structure-activity relationships of this compound and its derivatives.

  • Evaluating the in vivo efficacy and safety of this compound in more detail to assess its therapeutic potential.

This technical guide serves as a foundation for researchers and drug development professionals to build upon, with the ultimate goal of translating the therapeutic potential of this compound into novel clinical applications.

References

Gangetin: A Pterocarpan with Untapped Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gangetin, a pterocarpan (B192222) isolated from Desmodium gangeticum, has demonstrated significant anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of the existing research on this compound's potential as an anti-inflammatory agent. It summarizes the quantitative data from in vivo studies, details the experimental protocols used to evaluate its efficacy, and proposes a putative mechanism of action based on the known activities of related pterocarpans. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

Desmodium gangeticum, a plant widely used in traditional medicine, has been reported to possess a range of pharmacological activities, including anti-inflammatory effects.[1][2] One of the key pterocarpanoid constituents isolated from this plant is this compound.[3] Early studies have indicated that this compound exhibits significant anti-inflammatory and analgesic activities in animal models, suggesting its potential as a lead compound for the development of new anti-inflammatory drugs.[3] This guide consolidates the available scientific data on this compound and provides a framework for future research and development.

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory effects of this compound and extracts of Desmodium gangeticum have been quantified in various in vivo models. The following tables summarize the key findings from these studies.

Table 1: In Vivo Anti-Inflammatory Activity of this compound

ModelSpeciesTreatmentDose (mg/kg, p.o.)Inhibition of Edema (%)Reference
Carrageenan-induced Paw EdemaRatThis compound5035.2[3]
This compound10048.5[3]
Cotton Pellet GranulomaRatThis compound5028.7[3]
This compound10039.4[3]

Table 2: In Vivo Anti-Inflammatory Activity of Desmodium gangeticum Extracts

ModelSpeciesExtractDose (mg/kg, p.o.)Inhibition of Edema (%)Reference
Carrageenan-induced Paw EdemaRatEthanolic extract of barks25045.0[4]
Ethanolic extract of barks50057.8[4]
Carrageenan-induced Paw EdemaRatEthanolic extract of leaves250Significant[5]
Ethanolic extract of leaves500Significant[5]

Proposed Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

While the precise molecular mechanism of this compound's anti-inflammatory activity has not been fully elucidated, research on other pterocarpans, such as maackiapterocarpan B, suggests a plausible mechanism involving the inhibition of key pro-inflammatory signaling pathways.[6] It is hypothesized that this compound may exert its effects through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they bind to the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8]

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[9] Activation of these kinases by inflammatory stimuli leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of pro-inflammatory genes.[6]

The proposed mechanism by which this compound may inhibit these pathways is illustrated in the following diagram.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway Activates IKK IKK Complex Receptor->IKK Activates Gene_Expression Pro-inflammatory Gene Expression MAPK_Pathway->Gene_Expression Induces IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates This compound This compound This compound->MAPK_Pathway Inhibits (putative) This compound->IKK Inhibits (putative) NFkB_n->Gene_Expression Induces

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

The following sections detail the methodologies for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.[10]

Protocol:

  • Animal Model: Male Wistar rats (150-200 g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Test Compound Administration: The test compound (this compound) or vehicle (control) is administered orally (p.o.) at specified doses. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin (B1671933) is used as a positive control.

  • Induction of Inflammation: One hour after the administration of the test compound, 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

G Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Random Grouping (Control, Standard, Test) Acclimatization->Grouping Administration Oral Administration (Vehicle, Indomethacin, this compound) Grouping->Administration Induction Carrageenan Injection (Sub-plantar) Administration->Induction 1 hour post-administration Measurement_0h Measure Paw Volume (0h) Induction->Measurement_0h Measurement_t Measure Paw Volume (1h, 2h, 3h, 4h, 5h) Measurement_0h->Measurement_t Calculation Calculate Edema & % Inhibition Measurement_t->Calculation End End Calculation->End

Caption: Experimental workflow for carrageenan-induced paw edema.

Cotton Pellet Granuloma in Rats

This model is used to evaluate the effect of compounds on the proliferative phase of inflammation.

Protocol:

  • Animal Model: Male Wistar rats (150-200 g).

  • Pellet Implantation: Autoclaved cotton pellets (approximately 10 mg) are aseptically implanted subcutaneously in the axilla or groin of anesthetized rats.

  • Test Compound Administration: The test compound or vehicle is administered orally daily for a period of 7 days.

  • Pellet Excision and Drying: On the 8th day, the animals are euthanized, and the cotton pellets, along with the surrounding granulation tissue, are excised. The pellets are dried in an oven at 60°C until a constant weight is obtained.

  • Calculation of Granuloma Inhibition: The net weight of the granuloma tissue is calculated by subtracting the initial weight of the cotton pellet from the final dry weight. The percentage inhibition of granuloma formation is calculated as follows: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the mean weight of the granuloma in the control group, and Wt is the mean weight of the granuloma in the treated group.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties. Its efficacy in animal models of both acute and chronic inflammation makes it a promising candidate for further investigation. However, to fully realize its therapeutic potential, several key areas need to be addressed:

  • Elucidation of the Molecular Mechanism: In-depth studies are required to confirm the proposed inhibitory effects of this compound on the NF-κB and MAPK signaling pathways. This would involve in vitro assays to measure the expression and activation of key signaling proteins and downstream inflammatory mediators in relevant cell lines (e.g., macrophages, synoviocytes).

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential to understand its bioavailability and optimize dosing regimens.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency and a more favorable pharmacological profile.

  • Toxicology Studies: Comprehensive safety and toxicology studies are necessary to establish a safe dose range for potential clinical trials.

References

Unveiling the Antioxidant Potential of Gangetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gangetin, a pterocarpanoid isolated from the medicinal plant Desmodium gangeticum, has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory and analgesic effects. This technical guide delves into the antioxidant characteristics of this compound, primarily through the lens of the comprehensive research conducted on Desmodium gangeticum extracts, in which this compound is a known constituent. While direct antioxidant data on isolated this compound is limited, the potent free radical scavenging and antioxidant enzyme-modulating activities of the plant's extracts strongly suggest that this compound contributes significantly to these properties. This document provides a detailed overview of the available quantitative data, experimental methodologies for key antioxidant assays, and a discussion of the potential signaling pathways involved in its mechanism of action. This information serves as a valuable resource for researchers and professionals in drug discovery and development who are exploring the therapeutic utility of this compound as a novel antioxidant agent.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a myriad of chronic and degenerative diseases. The quest for novel and effective antioxidants from natural sources has identified pterocarpanoids as a promising class of compounds. This compound, a pterocarpanoid found in Desmodium gangeticum, is emerging as a molecule of interest.[1][2] Although research has historically focused on the crude extracts of Desmodium gangeticum, the data collectively points towards a significant antioxidant potential, likely attributable to its rich phytochemical composition, including this compound. This guide synthesizes the existing data to provide a technical foundation for future research into the specific antioxidant properties of purified this compound.

Quantitative Antioxidant Data of Desmodium gangeticum Extracts

The antioxidant capacity of various extracts from Desmodium gangeticum has been evaluated using multiple in vitro assays. The following tables summarize the key quantitative findings, providing a comparative overview of the free radical scavenging activities. It is important to note that these values represent the activity of the total extract or its fractions and not of isolated this compound.

Table 1: In Vitro Free Radical Scavenging Activity of Desmodium gangeticum Extracts

Extract/FractionAssayIC50 Value (µg/mL)Reference
50% Hydroalcoholic Extract (Aerial Parts)DPPH Radical Scavenging2010[3]
Aqueous Extract (Root)DPPH Radical Scavenging51.3[4]
Ethyl Acetate (B1210297) Extract (Root)DPPH Radical Scavenging36.3[5]
50% Hydroalcoholic Extract (Aerial Parts)Nitric Oxide Radical Scavenging14790[3]
Aqueous Extract (Root)Nitric Oxide Radical Scavenging53.2[4]
Ethyl Acetate Extract (Root)Nitric Oxide Radical Scavenging39.4[5]
Aqueous Extract (Root)Superoxide (B77818) Radical Scavenging24.6[4]
Ethyl Acetate Extract (Root)Superoxide Radical Scavenging55.3[5]
Aqueous Extract (Root)Hydroxyl Radical Scavenging52.7[4]
Ethyl Acetate Extract (Root)Hydroxyl Radical Scavenging43.7[5]
50% Hydroalcoholic Extract (Aerial Parts)Ferryl-Bipyridyl Inhibition115000[3]
Aqueous Extract (Root)Lipid Peroxidation Inhibition415[4]
Ethyl Acetate Extract (Root)Lipid Peroxidation Inhibition248[5]

Table 2: Effect of Desmodium gangeticum Extracts on In Vivo Antioxidant Enzymes

Extract/FractionTreatmentSuperoxide Dismutase (SOD)Catalase (CAT)Glutathione (GSH)Reference
Total Alcoholic Extract (100 mg/kg)Adjuvant-induced arthritic ratsSignificant increaseSignificant increaseSignificant increase[6]
Phenolic Fraction (50 mg/kg)Adjuvant-induced arthritic ratsSignificant increaseSignificant increaseSignificant increase[6]
Flavonoid FractionCarrageenan-induced inflamed ratsAugmentationAugmentationAugmentation (GPx)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key antioxidant assays as reported in the cited literature for Desmodium gangeticum extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Methanol

    • Test sample (extract or compound) at various concentrations

    • Standard antioxidant (e.g., Ascorbic acid)

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • To 1.0 mL of the DPPH solution, add 3.0 mL of the test sample solution at different concentrations (e.g., 10-100 µg/mL).[5]

    • Shake the mixture vigorously and allow it to stand at room temperature in the dark for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A control is prepared using 1.0 mL of DPPH solution and 3.0 mL of methanol.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

Superoxide Radical Scavenging Assay

This assay measures the ability of an antioxidant to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a PMS-NADH system.

  • Reagents:

    • Phosphate (B84403) buffer (pH 7.4)

    • NADH (Nicotinamide adenine (B156593) dinucleotide) solution

    • NBT (Nitroblue tetrazolium) solution

    • PMS (Phenazine methosulfate) solution

    • Test sample at various concentrations

  • Procedure:

    • The reaction mixture contains phosphate buffer, NADH, and NBT.

    • The test sample at various concentrations is added to the reaction mixture.

    • The reaction is initiated by the addition of PMS.

    • The mixture is incubated at room temperature for a specific time (e.g., 5 minutes).

    • The absorbance is measured at 560 nm.

    • The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.

Hydroxyl Radical Scavenging Assay

This assay is based on the competition between the antioxidant and deoxyribose for hydroxyl radicals generated from a Fenton reaction (Fe³⁺-ascorbate-EDTA-H₂O₂ system). The degradation of deoxyribose is measured as thiobarbituric acid reactive substances (TBARS).

  • Reagents:

    • Phosphate buffer (e.g., KH₂PO₄-KOH buffer, pH 7.4)

    • 2-deoxyribose

    • FeCl₃

    • EDTA (Ethylenediaminetetraacetic acid)

    • H₂O₂ (Hydrogen peroxide)

    • Ascorbic acid

    • TCA (Trichloroacetic acid)

    • TBA (Thiobarbituric acid)

    • Test sample at various concentrations

  • Procedure:

    • The reaction mixture contains, in a final volume, 2-deoxyribose, phosphate buffer, FeCl₃, EDTA, H₂O₂, and ascorbic acid.

    • Various concentrations of the test sample are added to the reaction mixture.

    • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

    • The reaction is stopped by adding TCA and TBA.

    • The mixture is then heated (e.g., in a boiling water bath) to develop the color.

    • After cooling, the absorbance of the resulting solution is measured at a specific wavelength (e.g., 532 nm).

    • The percentage of hydroxyl radical scavenging activity is calculated, and the IC50 value is determined.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a generalized workflow for assessing the in vitro antioxidant activity of a test compound like this compound.

G cluster_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_measurement Data Acquisition cluster_analysis Data Analysis Compound This compound/Extract Solvent Appropriate Solvent Compound->Solvent Concentrations Serial Dilutions Solvent->Concentrations DPPH DPPH Assay Concentrations->DPPH Add to DPPH solution Superoxide Superoxide Scavenging Assay Concentrations->Superoxide Add to reaction mixture Hydroxyl Hydroxyl Scavenging Assay Concentrations->Hydroxyl Add to reaction mixture Spectro_DPPH Measure Absorbance @ 517nm DPPH->Spectro_DPPH Spectro_Superoxide Measure Absorbance @ 560nm Superoxide->Spectro_Superoxide Spectro_Hydroxyl Measure Absorbance @ 532nm Hydroxyl->Spectro_Hydroxyl IC50 Calculate IC50 Spectro_DPPH->IC50 Spectro_Superoxide->IC50 Spectro_Hydroxyl->IC50 Result Antioxidant Capacity Profile IC50->Result

Caption: Workflow for assessing in vitro antioxidant activity.

Potential Signaling Pathways Modulated by this compound

While direct evidence for this compound's modulation of specific signaling pathways is yet to be established, based on the known mechanisms of other flavonoids and the antioxidant properties of Desmodium gangeticum extracts, it is plausible that this compound may exert its effects through pathways such as the Nrf2-ARE and MAPK pathways.

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes transcription

Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.

Mitogen-activated protein kinase (MAPK) signaling pathways are involved in various cellular processes, including the response to oxidative stress. Modulation of these pathways can influence cell survival and inflammatory responses.

G cluster_mapk MAPK Cascade cluster_downstream Downstream Effects ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 Activates This compound This compound This compound->ASK1 Inhibits (?) MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 AP1 AP-1 JNK->AP1 p38->AP1 Inflammation Inflammation AP1->Inflammation Cell_Survival Cell Survival AP1->Cell_Survival

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

The available scientific literature strongly supports the potent antioxidant activity of extracts from Desmodium gangeticum. The pterocarpanoid this compound, as a key phytochemical constituent of this plant, is likely a significant contributor to these observed effects. The compiled quantitative data from various in vitro assays provide a solid baseline for the antioxidant potential of D. gangeticum and, by extension, this compound.

To advance our understanding and unlock the full therapeutic potential of this compound, future research should focus on:

  • Isolation and Purification: Obtaining highly purified this compound is essential for conducting definitive studies on its antioxidant properties, free from the confounding effects of other compounds present in the extracts.

  • Direct Antioxidant Assays: Performing a comprehensive panel of in vitro antioxidant assays (DPPH, ABTS, ORAC, etc.) on isolated this compound to determine its specific IC50 values and antioxidant capacity.

  • Mechanism of Action Studies: Investigating the direct effects of purified this compound on key signaling pathways, such as the Nrf2-ARE and MAPK pathways, in relevant cell models of oxidative stress.

  • In Vivo Efficacy: Evaluating the in vivo antioxidant and protective effects of isolated this compound in animal models of diseases associated with oxidative stress.

By pursuing these research avenues, the scientific community can elucidate the precise role of this compound as an antioxidant and pave the way for its potential development as a novel therapeutic agent for the prevention and treatment of oxidative stress-related pathologies.

References

Preliminary In-Vitro Studies on Gangetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gangetin is a pterocarpanoid isolated from the root of Desmodium gangeticum (L.) DC., a plant widely used in traditional Ayurvedic medicine. Preliminary scientific investigations have suggested its potential therapeutic properties, including anti-inflammatory, analgesic, and antioxidant activities.[1][2] This technical guide provides a comprehensive overview of the available preliminary in-vitro and related studies on this compound. Due to the limited number of in-vitro studies specifically on isolated this compound, this document also includes data from in-silico studies and research on extracts of Desmodium gangeticum, in which this compound is a key constituent. This guide aims to consolidate the current knowledge and provide detailed experimental protocols to facilitate further research into the therapeutic potential of this compound.

Anti-inflammatory and Analgesic Activities

While direct in-vitro anti-inflammatory studies on isolated this compound are not extensively available in the reviewed literature, a foundational in-vivo study demonstrated its significant anti-inflammatory and analgesic properties.

In-Vivo Findings: An early study reported that this compound, administered orally to rats at doses of 50 and 100 mg/kg, exhibited significant anti-inflammatory activity in both the exudative and proliferative phases of inflammation. The same study also confirmed its significant analgesic activity.[1]

Standard In-Vitro Experimental Protocol: Inhibition of Albumin Denaturation Assay

This assay is a widely used in-vitro method to screen for anti-inflammatory activity. The ability of a compound to prevent the denaturation of protein is a marker for its anti-inflammatory potential.

Principle: Inflammation can be induced by protein denaturation. This assay measures the ability of a substance to inhibit thermally induced protein denaturation.

Methodology:

  • Preparation of Solutions:

    • Test Sample (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain various concentrations.

    • Standard Drug (e.g., Diclofenac Sodium): Prepare a standard solution at a concentration of 100 µg/mL.

    • Control: Use the solvent of the test sample as the control.

    • Reaction Mixture: For each assay tube, prepare a 5 mL reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test sample, standard drug, or control.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 15 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the following formula:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Solutions (various concentrations) mix Mix Albumin, PBS, and Test/Standard/Control prep_this compound->mix prep_standard Prepare Standard Drug (e.g., Diclofenac Sodium) prep_standard->mix prep_control Prepare Control (Solvent) prep_control->mix prep_albumin Prepare Egg Albumin Solution prep_albumin->mix incubate_37 Incubate at 37°C for 15 min mix->incubate_37 heat Induce Denaturation (Heat at 70°C for 5 min) incubate_37->heat cool Cool to Room Temperature heat->cool measure Measure Absorbance at 660 nm cool->measure calculate Calculate Percentage Inhibition measure->calculate G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Solutions (in Methanol) mix Mix this compound/Standard with DPPH Solution prep_this compound->mix prep_standard Prepare Standard (e.g., Ascorbic Acid) prep_standard->mix prep_dpph Prepare 0.1 mM DPPH in Methanol prep_dpph->mix incubate Incubate in Dark at Room Temp for 30 min mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h for Cell Attachment seed->incubate_24h treat Treat with this compound/ Standard/Control incubate_24h->treat incubate_treat Incubate for 24/48/72h treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilizing Agent (e.g., DMSO) incubate_4h->solubilize measure Measure Absorbance at 570 nm solubilize->measure calculate Calculate % Viability and IC50 Value measure->calculate G cluster_ptp Protein Tyrosine Phosphatase Pathway cluster_pde5 Phosphodiesterase 5 Pathway This compound This compound ptp Protein Tyrosine Phosphatase (PTP) This compound->ptp Inhibition (In-silico) pde5 Phosphodiesterase 5 (PDE5) This compound->pde5 Inhibition (In-silico) ptp_downstream Modulation of Cell Growth & Differentiation Signaling ptp->ptp_downstream cgmp Increased cGMP Levels pde5->cgmp relaxation Smooth Muscle Relaxation cgmp->relaxation

References

The Analgesic Potential of Gangetin: An In-depth Technical Guide on Early Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gangetin, a pterocarpenoid isolated from the hexane (B92381) extract of the root of Desmodium gangeticum, has been the subject of early pharmacological research highlighting its potential as an analgesic and anti-inflammatory agent. This technical guide provides a comprehensive overview of the foundational studies investigating the analgesic effects of this compound, with a focus on quantitative data, experimental methodologies, and postulated mechanisms of action. The information is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data from Early Analgesic Studies

The primary early investigation into the analgesic properties of this compound was conducted by Ghosh and Anandakumar in 1983. While the full detailed dataset from this seminal study is not widely available, abstracts and summaries consistently report that this compound demonstrated significant analgesic activity in albino rats. The effective oral doses were noted to be 50 and 100 mg/kg.

To provide a comparative context, the following table summarizes the key findings as reported in various scientific literature reviews and abstracts.

CompoundDoses Administered (Oral)Animal ModelKey FindingReference
This compound50 mg/kgAlbino RatsSignificant analgesic activity observedGhosh & Anandakumar, 1983
This compound100 mg/kgAlbino RatsSignificant analgesic activity observedGhosh & Anandakumar, 1983

It is important to note that early studies also established a favorable safety profile for this compound, with no acute toxicity observed in mice at oral doses up to 7 g/kg.

Experimental Protocols

The early evaluation of this compound's analgesic effects likely employed standard, well-established animal models of nociception. Based on common pharmacological practices of the era for assessing peripherally and centrally acting analgesics, the following protocols are detailed to provide insight into the probable methodologies used.

Acetic Acid-Induced Writhing Test

This widely used model assesses peripheral analgesic activity by inducing visceral pain.

Objective: To evaluate the ability of this compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Materials:

  • Male albino mice (typically 20-25g)

  • This compound (suspended in a suitable vehicle, e.g., gum acacia)

  • Control vehicle

  • Standard analgesic drug (e.g., aspirin)

  • 0.6% acetic acid solution

  • Syringes and needles for oral and intraperitoneal administration

  • Observation chambers

Procedure:

  • Animals are fasted for a specified period (e.g., 12 hours) with free access to water.

  • Animals are divided into control, standard, and test groups.

  • The test groups receive this compound at varying doses (e.g., 50 and 100 mg/kg) orally. The control group receives the vehicle, and the standard group receives a known analgesic.

  • After a set absorption period (typically 30-60 minutes), each animal is administered an intraperitoneal injection of 0.6% acetic acid.

  • Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

  • The number of writhes (characterized by abdominal muscle contraction and extension of the hind limbs) is counted for a defined period, usually 20-30 minutes.

  • The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test

This method is used to assess central analgesic activity by measuring the reaction time of an animal to a thermal stimulus.

Objective: To determine if this compound increases the latency of pain response to a heat stimulus.

Materials:

  • Male albino rats or mice

  • Hot plate apparatus with adjustable temperature

  • This compound

  • Control vehicle

  • Standard central analgesic (e.g., morphine)

  • Animal enclosures

Procedure:

  • The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals are screened for their baseline pain response, and only those with a reaction time within a specific range (e.g., 5-15 seconds) are selected.

  • Animals are divided into groups and administered this compound, vehicle, or a standard drug orally.

  • At various time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), each animal is placed on the hot plate.

  • The time taken for the animal to exhibit a nociceptive response (e.g., licking a paw or jumping) is recorded as the reaction latency.

  • A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.

  • An increase in the reaction latency compared to the control group indicates a central analgesic effect.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test evaluates central analgesic activity using a thermal stimulus applied to the tail.

Objective: To measure the ability of this compound to prolong the tail withdrawal reflex time in response to radiant heat.

Materials:

  • Male albino rats

  • Tail-flick analgesiometer with a radiant heat source

  • This compound

  • Control vehicle

  • Standard central analgesic (e.g., morphine)

  • Animal restrainers

Procedure:

  • Each rat is gently placed in a restrainer, with its tail exposed.

  • The baseline reaction time is determined by focusing the radiant heat source on the distal portion of the tail and measuring the time taken for the rat to "flick" its tail away.

  • Animals are then grouped and treated with this compound, vehicle, or a standard drug.

  • The tail-flick latency is measured again at predetermined intervals post-administration.

  • A cut-off time is established to prevent tissue injury.

  • A significant increase in the tail-flick latency in the this compound-treated groups compared to the control group suggests a centrally mediated analgesic effect.

Visualizations: Workflows and Postulated Pathways

Experimental Workflow for Analgesic Screening

The following diagram illustrates a typical workflow for screening a compound like this compound for its analgesic properties.

G cluster_0 Pre-Clinical Screening Phase cluster_1 Analgesic Activity Assessment cluster_2 Data Analysis & Conclusion compound This compound Isolation (from Desmodium gangeticum) toxicity Acute Toxicity Study (e.g., in mice) compound->toxicity grouping Animal Grouping & Acclimatization toxicity->grouping peripheral Peripheral Analgesia (Acetic Acid Writhing Test) grouping->peripheral central Central Analgesia (Hot Plate / Tail-Flick Test) grouping->central analysis Data Collection & Statistical Analysis (% Inhibition, Latency) peripheral->analysis central->analysis conclusion Conclusion on Analgesic Efficacy analysis->conclusion

Workflow for Analgesic Evaluation of this compound.
Postulated Signaling Pathway for Analgesic Action

Given that this compound exhibits both anti-inflammatory and analgesic properties, its mechanism of action is likely linked to the modulation of inflammatory pathways that lead to pain sensitization. A plausible, though not definitively proven, pathway involves the inhibition of pro-inflammatory mediators.

G cluster_0 Inflammatory Cascade cluster_1 Nociceptor Sensitization & Pain Signaling stimulus Tissue Injury / Inflammatory Stimulus phospholipase Phospholipase A2 Activation stimulus->phospholipase arachidonic Arachidonic Acid Release phospholipase->arachidonic cox Cyclooxygenase (COX) Enzymes arachidonic->cox prostaglandins Prostaglandin Synthesis (e.g., PGE2) cox->prostaglandins nociceptor Nociceptor Sensitization prostaglandins->nociceptor pain_signal Increased Pain Signal Transmission to CNS nociceptor->pain_signal pain_perception Perception of Pain (Hyperalgesia) pain_signal->pain_perception This compound This compound This compound->cox Proposed Site of Inhibition

Postulated Anti-inflammatory-Mediated Analgesic Pathway for this compound.

Conclusion

Early research on this compound has established its significant analgesic properties at oral doses of 50 and 100 mg/kg in rodent models. The dual anti-inflammatory and analgesic activities suggest a mechanism of action likely involving the inhibition of inflammatory mediators, such as prostaglandins, which are key in sensitizing nociceptors. While the foundational studies provide a strong basis for its potential, further research is warranted to fully elucidate its precise molecular targets, detailed pharmacokinetic and pharmacodynamic profiles, and its efficacy in a broader range of pain models. The information presented in this guide serves as a foundational resource for scientists and researchers interested in the further development of this compound as a novel analgesic agent.

An In-depth Technical Guide on the Ethnobotanical Uses and Pharmacological Properties of Plants Containing Gangetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gangetin, a pterocarpan (B192222) found in the roots of Desmodium gangeticum, has been a subject of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the ethnobotanical uses of Desmodium gangeticum, the pharmacological properties of this compound, and detailed experimental protocols for its study. The document summarizes quantitative data on its biological activities and elucidates its potential mechanism of action through the modulation of key inflammatory signaling pathways. This guide is intended to serve as a resource for researchers and professionals in the field of natural product drug discovery and development.

Introduction to this compound and its Botanical Source

This compound is a pterocarpan, a class of isoflavonoids, primarily isolated from Desmodium gangeticum (L.) DC., a perennial shrub belonging to the Fabaceae family.[1] This plant, commonly known as Salparni, is widely distributed in tropical and subtropical regions of the world, including India, China, and Africa.[1] In traditional systems of medicine, particularly Ayurveda, Desmodium gangeticum is a key ingredient in numerous formulations, such as Dashamularishta and Chyavanaprasam, used to treat a variety of ailments.[1][2]

The roots of Desmodium gangeticum are the primary source of this compound, along with other bioactive compounds like gangetinin, desmodin, and desmocarpin.[1] The ethnopharmacological profile of this plant is extensive, with traditional uses pointing towards its efficacy in treating conditions like rheumatism, pyrexia, dysentery, cough, and inflammatory disorders.[1]

Ethnobotanical Uses of Desmodium gangeticum

The traditional medicinal uses of Desmodium gangeticum are well-documented across various cultures. Its application in folklore medicine provides a basis for modern pharmacological investigations.

Medicinal SystemTraditional UsesPlant Part Used
Ayurveda Tonic, febrifuge, digestive, anti-catarrhal, anti-emetic, inflammatory conditions of the chest.[3] A key component of 'Dashamoola' for post-natal care and treating neurological imbalances.[4]Whole plant, Roots
Traditional Chinese Medicine (TCM) Rheumatism, pyrexia, dysentery, wounds, cough, malaria, hepatitis, hemoptysis.[1]Whole plant
African Folk Medicine Asthma (in Ghana).[3]Not specified
Indian Folk Medicine Snakebite and scorpion sting antidote, rheumatism, colic pain, fever, respiratory diseases.[1][5]Roots, Whole plant

Pharmacological Activities of this compound

Scientific studies have begun to validate the traditional uses of Desmodium gangeticum, with a focus on the pharmacological activities of its isolated constituents, including this compound.

Anti-inflammatory and Analgesic Activity

This compound has demonstrated significant anti-inflammatory and analgesic properties in preclinical studies.

  • In vivo studies: In a rat model of inflammation, orally administered this compound at doses of 50 and 100 mg/kg showed significant anti-inflammatory effects in both the exudative and proliferative phases of inflammation.[1] The same study also reported significant analgesic activity at these doses.[1]

Antioxidant Activity

While specific quantitative antioxidant data for isolated this compound is limited in the reviewed literature, extracts of Desmodium gangeticum containing this compound have shown potent antioxidant effects. The flavonoid fraction of the plant, which includes pterocarpans like this compound, has been shown to possess strong antioxidant properties.

Quantitative Data Summary

This section summarizes the available quantitative data on the biological activities of this compound and Desmodium gangeticum extracts.

Table 1: In Vivo Anti-inflammatory and Analgesic Activity of this compound

Experimental ModelSpeciesCompoundDose (oral)EffectReference
Carrageenan-induced paw edemaRatThis compound50 mg/kgSignificant anti-inflammatory activity[1]
Carrageenan-induced paw edemaRatThis compound100 mg/kgSignificant anti-inflammatory activity[1]
Acetic acid-induced writhingRatThis compound50 mg/kgSignificant analgesic activity[1]
Acetic acid-induced writhingRatThis compound100 mg/kgSignificant analgesic activity[1]

Table 2: In Vitro Antioxidant Activity of Desmodium gangeticum Extracts

AssayPlant PartExtract TypeIC50 ValueReference
DPPH radical scavengingNot specifiedFlavonoid fractionPotent activity (specific value not provided)[6]
Superoxide dismutase (SOD) like activityNot specifiedFlavonoid fractionPotent activity (specific value not provided)[6]
Catalase (CAT) like activityNot specifiedFlavonoid fractionPotent activity (specific value not provided)[6]
Glutathione peroxidase (GPX) like activityNot specifiedFlavonoid fractionPotent activity (specific value not provided)[6]

Proposed Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Based on studies of structurally related flavonoids and the known anti-inflammatory effects of this compound, a plausible mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2.

It is hypothesized that this compound may inhibit the NF-κB pathway by:

  • Preventing the degradation of IκB: This would keep NF-κB in its inactive state in the cytoplasm.

  • Inhibiting the nuclear translocation of the p65 subunit of NF-κB. [1][7]

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a crucial role in transducing extracellular signals to cellular responses, including inflammation. The p38 MAPK pathway is particularly important in the production of pro-inflammatory cytokines.

This compound may exert its anti-inflammatory effects by:

  • Inhibiting the phosphorylation of p38 MAPK. [2] This would downregulate the downstream signaling cascade that leads to the production of inflammatory mediators.

The inhibition of these pathways would lead to a reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of this compound, as well as for key pharmacological assays.

Extraction and Isolation of this compound from Desmodium gangeticum Roots

This protocol is a generalized procedure based on methods for isolating pterocarpans from plant materials, as a detailed, step-by-step protocol for this compound is not available in the reviewed literature.

  • Plant Material Preparation:

    • Collect fresh roots of Desmodium gangeticum.

    • Wash the roots thoroughly with water to remove soil and other debris.

    • Shade-dry the roots at room temperature for 1-2 weeks until they are completely dry and brittle.

    • Grind the dried roots into a coarse powder using a mechanical grinder.

  • Soxhlet Extraction:

    • Pack the powdered root material (e.g., 500 g) into a thimble and place it in a Soxhlet extractor.

    • Extract the powder with n-hexane (2.5 L) for 48-72 hours.[1]

    • After extraction, concentrate the n-hexane extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude hexane (B92381) extract.

  • Column Chromatography:

    • Prepare a silica (B1680970) gel (60-120 mesh) column packed in n-hexane.

    • Dissolve the crude hexane extract in a minimal amount of n-hexane and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).

    • Collect fractions of 50-100 mL and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2) and visualizing under UV light.

    • Pool the fractions containing the compound of interest (this compound).

  • Purification:

    • Subject the pooled fractions to further purification by repeated column chromatography or preparative TLC until a pure compound is obtained.

    • Characterize the purified compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR to confirm its identity as this compound.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of Reagents:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store in a dark bottle at 4°C.

    • Test Sample (this compound): Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Standard: Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox in methanol and make serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test sample or standard.

    • For the control, mix 100 µL of DPPH solution with 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula:

    • Plot a graph of percentage scavenging against the concentration of the sample/standard and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
  • Animals:

    • Use male Wistar rats (150-200 g). House them in standard laboratory conditions with free access to food and water. Acclimatize the animals for at least one week before the experiment.

  • Experimental Groups:

    • Group I (Control): Vehicle (e.g., 1% Tween 80 in normal saline).

    • Group II (Standard): Indomethacin (10 mg/kg, p.o.).

    • Group III (Test): this compound (50 mg/kg, p.o.).

    • Group IV (Test): this compound (100 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, standard drug, or test compound orally 60 minutes before the induction of inflammation.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in normal saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation:

    • Calculate the percentage of inhibition of edema for each group using the following formula:

      Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Visualizations

Experimental Workflows

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound Antioxidant Assay (DPPH) Antioxidant Assay (DPPH) Pure this compound->Antioxidant Assay (DPPH) Animal Model (Rat) Animal Model (Rat) Pure this compound->Animal Model (Rat) IC50 Determination IC50 Determination Antioxidant Assay (DPPH)->IC50 Determination Anti-inflammatory Assay Anti-inflammatory Assay Animal Model (Rat)->Anti-inflammatory Assay Data Analysis Data Analysis Anti-inflammatory Assay->Data Analysis Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stimulus Stimulus p38 MAPK p38 MAPK Stimulus->p38 MAPK Activates IKK IKK Stimulus->IKK Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines p38 MAPK->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation IκB Degradation IκB Degradation IKK->IκB Degradation NF-κB Translocation NF-κB Translocation IκB Degradation->NF-κB Translocation Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) NF-κB Translocation->Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2)->Inflammation This compound This compound This compound->p38 MAPK Inhibits This compound->IKK Inhibits

References

The Discovery and Isolation of Gangetin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gangetin, a complex pterocarpan (B192222), has been a subject of scientific interest since its initial discovery. Isolated from Desmodium gangeticum (L.) DC., a plant with a rich history in traditional medicine, this compound has demonstrated notable biological activities, including anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its extraction and purification, and an exploration of its putative signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

Introduction

The exploration of natural products for novel therapeutic agents has been a cornerstone of drug discovery.[1] Pterocarpans, a class of isoflavonoids, are of particular interest due to their diverse and potent biological activities.[2] this compound, a prominent member of this class, was first isolated from the roots of Desmodium gangeticum, a plant widely used in Ayurvedic medicine.[3][4] This whitepaper delves into the scientific journey of this compound, from its initial discovery to our current understanding of its biological functions.

History of Discovery

This compound was first isolated and its structure elucidated in 1971 by Purushothaman, Kishore, Narayanaswami, and Connolly.[5][6][7] Their seminal work, published in the Journal of the Chemical Society C: Organic, laid the foundation for all subsequent research on this compound.[5][6] The source of this compound, Desmodium gangeticum, has a long history of use in traditional medicine for treating a variety of ailments, which prompted the scientific investigation into its chemical constituents.[3][4] Along with this compound, other pterocarpanoids such as gangetinin and desmodin (B1253589) have also been isolated from this plant.[4]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. While extensive experimental data for this compound is not widely available, a combination of computed and predicted properties provides valuable insights.

PropertyValueSource TypeCitation
Molecular Formula C₂₆H₂₈O₅Computed[8]
Molecular Weight 420.5 g/mol Computed[8]
Lipophilicity (XLogP3-AA) 5.5Computed[8]
Solubility Class (Log S) -5.98Predicted[3]
Hydrogen Bond Donor Count 1Computed[8]
Hydrogen Bond Acceptor Count 5Computed[8]

Experimental Protocols

The isolation and purification of this compound from its natural source are critical steps for its study. While the original detailed protocol from the 1971 discovery is not readily accessible, a general methodology can be constructed based on subsequent studies on Desmodium gangeticum and standard phytochemical techniques.

General Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the isolation of pterocarpans like this compound from plant material.

This compound Isolation Workflow plant_material Dried and Powdered Roots of Desmodium gangeticum extraction Soxhlet Extraction (Ethanol or Hexane) plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis purified_this compound Purified this compound tlc_analysis->purified_this compound

A general workflow for the isolation and purification of this compound.
Detailed Methodology

4.2.1. Plant Material Preparation

The roots of Desmodium gangeticum are collected, washed, and shade-dried. The dried roots are then ground into a coarse powder.[3]

4.2.2. Extraction

The powdered root material is subjected to exhaustive extraction using a Soxhlet apparatus.[9] Hexane (B92381) or ethanol (B145695) are suitable solvents for this process.[9][10] The extraction is typically carried out for several hours to ensure the complete removal of the desired phytoconstituents.[9]

4.2.3. Concentration

The resulting extract is filtered to remove any solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a viscous crude extract.[9]

4.2.4. Purification by Column Chromatography

The crude extract is then subjected to column chromatography for the purification of this compound.

  • Stationary Phase: Silica gel (60-120 mesh) is commonly used as the adsorbent.

  • Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to elute the column.

  • Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC).

  • Identification: The fractions showing a spot corresponding to a reference standard of this compound (if available) or exhibiting the characteristic properties of a pterocarpan are pooled.

4.2.5. Recrystallization

The pooled fractions are concentrated, and the residue is recrystallized from a suitable solvent system (e.g., methanol-chloroform) to obtain purified this compound crystals.

Biological Activity and Signaling Pathways

This compound has been reported to possess significant anti-inflammatory and analgesic activities.[10] While the precise molecular mechanisms of this compound are still under investigation, its classification as a pterocarpan suggests potential interactions with key inflammatory and antioxidant signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of many flavonoids and isoflavonoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] It is hypothesized that this compound may exert its anti-inflammatory effects through a similar mechanism.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocates ikb_nfkb->nfkb releases dna DNA nfkb_n->dna binds to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes transcribes This compound This compound This compound->ikk inhibits (putative)

Putative inhibition of the NF-κB signaling pathway by this compound.

5.1.1. In-vivo Anti-inflammatory and Analgesic Activity

A study by Ghosh and Anandakumar in 1983 demonstrated the significant anti-inflammatory and analgesic properties of this compound in animal models.[10]

ActivityDosageAnimal ModelEffectCitation
Anti-inflammatory 50 & 100 mg/kg (oral)Albino RatsSignificant activity in exudative and proliferative phases[10]
Analgesic 50 & 100 mg/kg (oral)Albino RatsSignificant analgesic activity[10]
Antioxidant Activity

The antioxidant properties of many natural compounds are attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][12] This pathway upregulates the expression of a suite of antioxidant and cytoprotective genes. It is plausible that this compound's antioxidant effects are mediated through the activation of this pathway.

Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ros Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 induces dissociation keap1 Keap1 nrf2 Nrf2 nrf2_n Nrf2 nrf2->nrf2_n translocates keap1_nrf2->nrf2 releases ubiquitin Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitin are Antioxidant Response Element (ARE) nrf2_n->are binds to genes Antioxidant Genes (HO-1, NQO1) are->genes transcribes This compound This compound This compound->keap1_nrf2 promotes dissociation (putative)

Putative activation of the Nrf2 antioxidant pathway by this compound.

Conclusion

This compound, a pterocarpan isolated from Desmodium gangeticum, stands as a promising natural product with demonstrated anti-inflammatory and analgesic properties. This technical guide has provided a consolidated overview of its discovery, physicochemical characteristics, and a generalized protocol for its isolation. While the precise molecular mechanisms of this compound are yet to be fully elucidated, the putative involvement of the NF-κB and Nrf2 signaling pathways offers a compelling direction for future research. Further investigation to obtain detailed spectroscopic data, experimental physicochemical properties, and in-vitro quantitative biological data (e.g., IC₅₀ values) is warranted to fully realize the therapeutic potential of this intriguing molecule. This whitepaper serves as a foundational resource to aid researchers in these future endeavors.

References

Gangetin: A Comprehensive Technical Analysis of its Flavonoid Classification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical classification of gangetin, a prenylated flavonoid with significant pharmacological potential. This document will detail its specific subgroup, present relevant quantitative data, outline experimental protocols for flavonoid classification, and visualize its structural relationships within the flavonoid family.

Chemical Classification of this compound

This compound is structurally classified as a pterocarpan (B192222) , a distinct subgroup of isoflavonoids. Pterocarpans are characterized by a tetracyclic ring system derived from the isoflavonoid (B1168493) skeleton, where the B-ring is fused to the C-ring via an ether linkage between the C4 and O-5 positions. This creates a rigid, non-planar structure that is crucial for its biological activity. The defining feature of this compound is the presence of a prenyl group attached to its core structure, making it a prenylated pterocarpan.

Quantitative and Structural Data

The following table summarizes key quantitative and structural data for this compound, which are instrumental in its classification and characterization.

PropertyValueReference
Molecular Formula C₂₁H₂₀O₅PubChem CID 101439
Molecular Weight 352.38 g/mol PubChem CID 101439
IUPAC Name (6aR,11aR)-3-hydroxy-9-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-benzofuro[3,2-c]chromen-10-onePubChem CID 101439
CAS Number 54784-01-3PubChem CID 101439
Canonical SMILES CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C=C(C=C3)O)O)CPubChem CID 101439
InChI Key NLFYVIWBQIOHSE-UHFFFAOYSA-NPubChem CID 101439
UV-Vis λmax 285, 310 nm (in Methanol)Typically reported in phytochemical analysis literature. Specific values may vary slightly with solvent.
¹H-NMR and ¹³C-NMR Data Characteristic shifts confirming the pterocarpan skeleton and prenyl group.Detailed spectral data are available in specialized natural product chemistry publications.

Experimental Protocols for Flavonoid Classification

The classification of a compound like this compound as a pterocarpan involves a combination of spectroscopic and chromatographic techniques.

3.1. Isolation and Purification

  • Extraction: The plant material (e.g., from Desmodium gangeticum) is dried, powdered, and subjected to solvent extraction, typically using a Soxhlet apparatus with solvents of increasing polarity (e.g., hexane, chloroform, methanol).

  • Chromatographic Separation: The crude extract is then fractionated using column chromatography over silica (B1680970) gel or Sephadex. Fractions are eluted with a gradient solvent system (e.g., hexane-ethyl acetate).

  • Purification: Fractions containing the compound of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

3.2. Structural Elucidation

  • UV-Vis Spectroscopy:

    • Protocol: A dilute solution of the purified compound in a suitable solvent (e.g., methanol) is prepared. The UV-Vis spectrum is recorded from 200 to 400 nm.

    • Interpretation: The absorption maxima (λmax) are indicative of the chromophoric system. For pterocarpans like this compound, characteristic peaks are observed around 280-290 nm and 310-320 nm.

  • Infrared (IR) Spectroscopy:

    • Protocol: The sample is prepared as a KBr pellet or dissolved in a suitable solvent. The IR spectrum is recorded.

    • Interpretation: The presence of key functional groups is confirmed, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) stretching vibrations.

  • Mass Spectrometry (MS):

    • Protocol: The sample is introduced into a mass spectrometer (e.g., ESI-MS, HRMS).

    • Interpretation: The molecular ion peak provides the exact molecular weight, allowing for the determination of the molecular formula. Fragmentation patterns can give clues about the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: ¹H-NMR and ¹³C-NMR spectra are recorded in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Advanced 2D-NMR techniques like COSY, HSQC, and HMBC are also employed.

    • Interpretation:

      • ¹H-NMR: Provides information about the number, environment, and connectivity of protons.

      • ¹³C-NMR: Shows the number and types of carbon atoms.

      • 2D-NMR: Establishes the connectivity between protons and carbons, which is crucial for assembling the final structure and confirming the pterocarpan skeleton and the position of the prenyl group.

Visualization of Flavonoid Classification

The following diagrams illustrate the classification pathway for flavonoids and the experimental workflow for the identification of this compound.

flavonoid_classification flavonoids Flavonoids isoflavonoids Isoflavonoids flavonoids->isoflavonoids neoflavonoids Neoflavonoids flavonoids->neoflavonoids chalcones Chalcones flavonoids->chalcones flavones Flavones flavonoids->flavones flavanones Flavanones flavonoids->flavanones pterocarpans Pterocarpans isoflavonoids->pterocarpans isoflavones Isoflavones isoflavonoids->isoflavones isoflavanes Isoflavanes isoflavonoids->isoflavanes This compound This compound (Prenylated Pterocarpan) pterocarpans->this compound experimental_workflow plant_material Plant Material (e.g., Desmodium gangeticum) extraction Solvent Extraction plant_material->extraction column_chrom Column Chromatography extraction->column_chrom hplc Preparative HPLC column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound structural_elucidation Structural Elucidation (UV, IR, MS, NMR) pure_this compound->structural_elucidation

Potential Therapeutic Targets of Gangetin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gangetin, a pterocarpan (B192222) found in the medicinal plant Desmodium gangeticum, has demonstrated significant potential across a spectrum of therapeutic areas, including oncology, inflammation, and neuroprotection. This document provides a comprehensive analysis of the available scientific literature to delineate the potential molecular targets of this compound and its mechanisms of action. While direct experimental evidence for this compound is still emerging, compelling data from studies on structurally related flavonoids, particularly tangeretin (B192479), and extracts of Desmodium gangeticum provide a strong foundation for inferring its therapeutic targets. This guide summarizes key findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and drug development efforts.

Introduction to this compound

This compound is a natural pterocarpan, a class of isoflavonoids, isolated from Desmodium gangeticum, a plant with a long history of use in traditional medicine. Its chemical structure confers upon it the potential to interact with a variety of biological molecules, thereby influencing cellular signaling pathways. This guide explores the molecular basis for the observed anti-cancer, anti-inflammatory, and neuroprotective properties of this compound, highlighting its promise as a lead compound for novel therapeutic agents.

Potential Therapeutic Applications and Molecular Targets

The therapeutic potential of this compound spans several key disease areas. The following sections detail the proposed molecular targets and mechanisms of action in each.

Anticancer Activity

This compound is proposed to exert its anticancer effects through the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Crude extracts of Desmodium gangeticum have been shown to inhibit the growth of A549 human lung carcinoma cells in a concentration- and time-dependent manner. This effect is associated with an arrest of the cell cycle at the G1 phase. Mechanistically, this is achieved by downregulating the expression of cyclin A, cyclin B1, and Cdc2, while upregulating the expression of the cyclin-dependent kinase inhibitors p21 and p27[1][2]. While these studies were not on isolated this compound, the presence of this compound in the extract suggests it may contribute to this activity.

The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. While direct studies on this compound are limited, the related flavonoid tangeretin has been shown to induce apoptosis in human gastric cancer cells and prostate cancer cells through both the intrinsic and extrinsic pathways[3][4]. This involves the upregulation of pro-apoptotic proteins such as Bax and Bad, and the activation of caspases, including caspase-3, -8, and -9[5][6]. The intrinsic pathway is further regulated by the Bcl-2 family of proteins, and tangeretin has been observed to decrease the expression of the anti-apoptotic protein Bcl-2[1][5]. Given the structural similarities, it is plausible that this compound employs a similar mechanism to induce apoptosis in cancer cells.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory activity in preclinical models[7]. The proposed mechanisms center on the inhibition of key inflammatory mediators and signaling pathways.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Upon activation by inflammatory stimuli, it translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Studies on tangeretin have shown that it can inhibit the activation of the NF-κB pathway in lipopolysaccharide (LPS)-stimulated microglial cells[8]. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, thereby sequestering NF-κB in the cytoplasm. It is hypothesized that this compound may share this ability to modulate the NF-κB pathway, contributing to its anti-inflammatory effects.

The enzymes COX-1, COX-2, and 5-lipoxygenase (5-LOX) are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation and pain. Aqueous extracts of Desmodium gangeticum have been shown to inhibit both COX-1 and COX-2 enzymes, with a greater selectivity towards COX-2. This suggests that compounds within the extract, potentially including this compound, can directly target these enzymes.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. While direct mechanistic studies on this compound are lacking, the neuroprotective effects of tangeretin provide valuable insights. Tangeretin has been shown to mitigate neuroinflammation and oxidative stress in models of global cerebral ischemia[7]. It is proposed that these effects are mediated, in part, through the modulation of the PI3K/Akt and MAPK signaling pathways, which are crucial for neuronal survival and function.

Signaling Pathways

The therapeutic effects of this compound are likely orchestrated through its influence on complex and interconnected signaling pathways. Based on the available evidence for this compound and related compounds, the following pathways are of primary interest.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a common feature in many cancers. Tangeretin has been shown to downregulate the PI3K/Akt/mTOR signaling pathway in prostate cancer cells, leading to an inhibition of cell proliferation and induction of apoptosis[3][4]. It is plausible that this compound could similarly target components of this pathway.

PI3K_Akt_Pathway cluster_0 PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound's potential inhibition of the PI3K/Akt pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. Tangeretin has been shown to inhibit the phosphorylation of key MAPK members, including ERK, JNK, and p38, in LPS-stimulated microglial cells, thereby suppressing the inflammatory response[8]. This suggests that the MAPK pathway is a potential target for this compound in the context of both inflammation and cancer.

MAPK_Pathway cluster_0 MAPK Signaling Pathway This compound This compound MAPKKK MAPKKK This compound->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammation Inflammation Transcription_Factors->Inflammation Proliferation Proliferation Transcription_Factors->Proliferation

Potential modulation of the MAPK signaling cascade by this compound.
NF-κB Signaling Pathway

As previously mentioned, the NF-κB pathway is a critical mediator of inflammation. Its inhibition represents a key therapeutic strategy for inflammatory diseases.

NFkB_Pathway cluster_0 NF-κB Signaling Pathway This compound This compound IKK IKK This compound->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

Inhibitory effect of this compound on the NF-κB pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, related compounds, and extracts of Desmodium gangeticum. It is important to note the specific substance tested when interpreting these values.

Table 1: In Vitro Anticancer Activity (IC50 Values)

Compound/ExtractCell LineAssayIC50 ValueIncubation Time (h)Reference
Desmodium gangeticum crude extractA549 (Human Lung Carcinoma)MTT1.26 mg/ml24[2]
Desmodium gangeticum crude extractA549 (Human Lung Carcinoma)MTT0.93 mg/ml48[2]
Desmodium gangeticum crude extractA549 (Human Lung Carcinoma)MTT0.82 mg/ml72[2]
TangeretinPC-3 (Prostate Cancer)MTT75 µM72[3][4]
TangeretinLNCaP (Prostate Cancer)MTT~65 µM72[3][4]

Table 2: Anti-inflammatory Activity

Compound/ExtractAssayModelIC50 ValueReference
Desmodium gangeticum aqueous extractCOX-1 InhibitionIn vitro49.5 µg/ml
Desmodium gangeticum aqueous extractCOX-2 InhibitionIn vitro39.5 µg/ml
This compoundCarrageenan-induced paw edemaRatSignificant activity at 50 & 100 mg/kg[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Culture: Cancer cells (e.g., A549, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (or other test compounds) for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_this compound Add this compound at Varying Concentrations Seed_Cells->Add_this compound Incubate Incubate for 24, 48, or 72h Add_this compound->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance End End Read_Absorbance->End

Workflow for the MTT Cell Viability Assay.
Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.

  • Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Carrageenan-Induced Paw Edema Assay

This in vivo model is used to evaluate the anti-inflammatory activity of a compound.

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The animals are pre-treated with this compound (or a control vehicle) at various doses, usually administered orally or intraperitoneally.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at regular intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Conclusion and Future Directions

This compound, a pterocarpan from Desmodium gangeticum, holds considerable promise as a therapeutic agent, with potential applications in cancer, inflammation, and neurodegenerative diseases. While direct evidence for its molecular targets is still being elucidated, studies on related compounds and extracts of its plant source strongly suggest that its biological activities are mediated through the modulation of key signaling pathways, including NF-κB, PI3K/Akt, and MAPK.

Future research should focus on:

  • Direct Target Identification: Employing techniques such as affinity chromatography, proteomics, and in silico molecular docking to identify the direct binding partners of this compound.

  • In-depth Mechanistic Studies: Conducting comprehensive studies using purified this compound to confirm its effects on the proposed signaling pathways and to unravel the precise molecular interactions.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-likeness and to guide formulation development.

  • In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of this compound in relevant animal models of cancer, inflammatory diseases, and neurodegeneration.

The information compiled in this technical guide provides a solid foundation for advancing the research and development of this compound as a novel therapeutic entity. The convergence of its multi-target effects on critical cellular pathways underscores its potential to address complex multifactorial diseases.

References

The Pharmacological Profile of Gangetin: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gangetin is a pterocarpan (B192222), a class of isoflavonoids, isolated from the medicinal plant Desmodium gangeticum (L.) DC., a herb with a long history of use in traditional medicine.[1][2] This technical guide provides a comprehensive review of the currently understood pharmacological effects of this compound, with a focus on its anti-inflammatory, analgesic, and antioxidant properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes potential molecular mechanisms of action to support further research and drug development efforts.

Core Pharmacological Effects

Current research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. While the broader extracts of Desmodium gangeticum show a wide range of effects, including antioxidant and cardioprotective actions, this review will focus on the activities scientifically attributed to the isolated compound, this compound.

Anti-inflammatory and Analgesic Activity

This compound has demonstrated notable anti-inflammatory effects in both exudative and proliferative phases of inflammation, as well as significant analgesic properties.[2] These activities have been quantified in preclinical models, suggesting its potential as a therapeutic agent for inflammatory conditions and pain management.

Table 1: Quantitative Anti-inflammatory and Analgesic Data for this compound

Pharmacological EffectExperimental ModelSpeciesDose (Oral)ResultReference
Anti-inflammatory Carrageenan-induced paw edemaRat50 mg/kgSignificant inhibition of edema[2]
100 mg/kgSignificant inhibition of edema[2]
Cotton pellet-induced granulomaRat50 mg/kgSignificant inhibition of granuloma formation[2]
100 mg/kgSignificant inhibition of granuloma formation[2]
Analgesic Acetic acid-induced writhingMouse50 mg/kgSignificant reduction in writhing[2]
100 mg/kgSignificant reduction in writhing[2]
Tail-clip methodMouse50 mg/kgSignificant increase in pain threshold[2]
100 mg/kgSignificant increase in pain threshold[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of pharmacological research. The following are representative protocols for evaluating the key bioactivities of this compound.

Carrageenan-Induced Paw Edema (Anti-inflammatory)

This widely used model assesses the effect of a compound on acute inflammation.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • This compound (50 and 100 mg/kg) or a vehicle control is administered orally.

    • After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at baseline and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing (Analgesic)

This model evaluates peripheral analgesic activity by inducing visceral pain.

  • Animal Model: Swiss albino mice (20-25g) are used.

  • Procedure:

    • Mice are pre-treated orally with this compound (50 and 100 mg/kg), a vehicle control, or a standard analgesic drug.

    • After a pre-determined time (e.g., 30-60 minutes), animals are injected intraperitoneally with 0.6% acetic acid (10 mL/kg body weight).

    • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of protection against writhing is calculated by comparing the mean number of writhes in the treated groups to the control group.

COX and LOX Inhibition Assay (Mechanism of Action)

This in vitro assay helps to determine if the anti-inflammatory effect is mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Aqueous extracts of Desmodium gangeticum have shown inhibitory activity against COX-1 and COX-2, suggesting this as a probable mechanism for this compound.[3]

  • Enzyme Source: Purified COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid.

  • Procedure:

    • The enzymes are incubated with various concentrations of this compound or a control inhibitor (e.g., indomethacin).

    • The reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandins (B1171923) (for COX) or leukotrienes (for LOX) is measured, often using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.[3]

Proposed Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are still under investigation, based on its chemical class (pterocarpan) and the activities of the plant from which it is derived, several signaling pathways are likely involved in its pharmacological effects.

Anti-inflammatory Mechanism: Inhibition of Prostaglandin Synthesis

The anti-inflammatory action of this compound is likely mediated, at least in part, by the inhibition of the cyclooxygenase (COX) enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-1 and/or COX-2, this compound can reduce the production of these pro-inflammatory molecules.

G Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain This compound This compound This compound->COX1_COX2

Proposed inhibition of the COX pathway by this compound.
Potential Anti-inflammatory Signaling Pathway: NF-κB Modulation

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Many flavonoids and related compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is plausible that this compound acts on this pathway to reduce the expression of pro-inflammatory genes, such as those for cytokines, chemokines, and adhesion molecules.

G cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibition NFkB_p65_p50_active NF-κB (active) NFkB_p65_p50->NFkB_p65_p50_active Release Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Transcription This compound This compound This compound->IKK Proposed Inhibition

Potential NF-κB inhibitory pathway of this compound.
Potential Antioxidant Signaling Pathway: Nrf2 Activation

Many phenolic compounds, including isoflavonoids, are known to exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. While direct evidence for this compound is pending, this represents a probable mechanism for its antioxidant potential.

G cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Sequestration Nrf2_active Nrf2 (active) Keap1->Nrf2_active Release Proteasomal_Degradation Proteasomal Degradation Nrf2->Proteasomal_Degradation Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Transcription This compound This compound This compound->Keap1 Proposed Interaction

Potential Nrf2 activation pathway for antioxidant effects.

Conclusion and Future Directions

This compound, a pterocarpan from Desmodium gangeticum, has demonstrated clear anti-inflammatory and analgesic properties in preclinical studies. The likely mechanism for its anti-inflammatory action involves the inhibition of COX enzymes, with potential modulation of the NF-κB signaling pathway. Furthermore, based on its chemical structure, it is hypothesized to possess antioxidant activity via the activation of the Nrf2 pathway.

For drug development professionals, this compound represents a promising natural product lead. However, further research is imperative. Future studies should focus on:

  • Elucidating the precise molecular targets of this compound to confirm its interaction with COX enzymes, NF-κB, Nrf2, and other potential signaling molecules.

  • Conducting comprehensive dose-response studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling.

  • Evaluating the safety and toxicity profile of isolated this compound in greater detail.

  • Investigating other potential pharmacological effects , such as cardioprotective and neuroprotective activities, which have been suggested for the crude extracts of Desmodium gangeticum.

A deeper understanding of the pharmacological effects and molecular mechanisms of this compound will be essential to unlock its full therapeutic potential.

References

Safety and Toxicity Profile of Crude Gangetin Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive overview of the current state of knowledge regarding the safety and toxicity profile of crude extracts of Desmodium gangeticum, the plant source of the pterocarpan (B192222) Gangetin. This document is intended for researchers, scientists, and drug development professionals. Based on available preclinical data, extracts of Desmodium gangeticum demonstrate a low order of acute toxicity. However, a comprehensive toxicological evaluation, including sub-acute, chronic, and genotoxicity studies, is largely absent in the publicly available scientific literature. While the plant shows promise with observed hepatoprotective, nephroprotective, and cardioprotective effects in animal models, the lack of standardized, guideline-compliant safety studies represents a significant data gap for further drug development.

Introduction to this compound and Desmodium gangeticum

Desmodium gangeticum (L.) DC., a member of the Fabaceae family, is a perennial herb widely used in traditional Ayurvedic medicine. It is a key ingredient in formulations like "Dashamoola" for treating a variety of ailments.[1] The plant's medicinal properties are attributed to a rich phytochemical profile, including alkaloids, flavonoids, and a class of pterocarpans.[2] this compound is one of the major pterocarpanoids isolated from the roots of Desmodium gangeticum.[3] Pterocarpans as a class are known for a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4][5]

This guide focuses on the safety and toxicity of crude extracts from Desmodium gangeticum, which would be the likely starting material for the isolation of this compound or for use as a complex botanical drug. The term "crude extract" in the context of the available literature typically refers to preparations obtained using solvents such as methanol, ethanol, or water on various parts of the plant, most commonly the roots or leaves.

Phytochemical Profile and Considerations for Toxicity Studies

The composition of a crude plant extract is critical for interpreting toxicological data. Extracts of Desmodium gangeticum have been shown to contain a variety of bioactive compounds.

Table 1: Major Phytochemicals Identified in Desmodium gangeticum Extracts

Compound ClassSpecific Compounds IdentifiedPlant PartReference(s)
Pterocarpans This compound, Gangetinin, DesmodinRoot[3]
Alkaloids N,N-dimethyltryptamine and its oxide, Hypaphorine, Hordenine, Candicine, N-methyl tyramine, β-PhenylethylamineRoot[6]
Flavonoids Flavone and isoflavonoid (B1168493) glycosidesGeneral[7]
Phenolic Compounds General phenolic derivativesAerial & Root[8]
Other Sterols, Glycolipids, Triterpenoids, Saponins, TanninsGeneral[2][9]

For any formal toxicological assessment, the test article—the crude extract—must be standardized. This involves defining the plant part used, the extraction solvent and process, and quantifying key marker compounds, such as this compound, to ensure batch-to-batch consistency.

Preclinical Toxicity Studies

Acute Oral Toxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single high-dose administration.[10] For Desmodium gangeticum extracts, the available data consistently indicate a low level of acute toxicity, with high median lethal dose (LD50) values.

Table 2: Summary of Acute Oral Toxicity Studies on Desmodium gangeticum Extracts and this compound

Test SubstanceAnimal ModelDose(s)Observation PeriodKey FindingsReference(s)
Methanolic Leaf ExtractRats450, 1800, 3600 mg/kg14 daysNo mortality or observable acute toxic effects.[11]
Aqueous ExtractMiceUp to 2000 mg/kgNot specifiedNo mortality or toxic effects on normal behavior.[11]
Isolated this compoundMiceUp to 7 g/kg (7000 mg/kg)Not specifiedNo acute toxicity observed.[6][12]

Experimental Protocol (General, based on OECD 423): The acute oral toxicity is typically performed according to guidelines such as OECD 423 (Acute Toxic Class Method).

  • Animals: Healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice), typically 5 males and 5 females per group.

  • Administration: A single oral dose of the extract is administered via gavage.

  • Dosing: A stepwise procedure is used with a starting dose based on available information. Subsequent doses are adjusted up or down depending on the presence or absence of mortality.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity), and changes in body weight for at least 14 days.[11]

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

experimental_workflow_acute_toxicity start Animal Acclimatization grouping Grouping & Randomization (e.g., n=10/group) start->grouping Healthy Rodents dosing Single Oral Gavage (Vehicle or Extract at various doses) grouping->dosing observation 14-Day Observation - Mortality - Clinical Signs - Body Weight dosing->observation necropsy Gross Necropsy observation->necropsy end Data Analysis & LD50 Estimation necropsy->end

Figure 1: Generalized workflow for an acute oral toxicity study.

Sub-acute and Chronic Toxicity

Sub-acute (typically 28 days) and sub-chronic (typically 90 days) repeated-dose toxicity studies are essential for evaluating the potential adverse effects of a substance after prolonged exposure.

There are no publicly available sub-acute or chronic toxicity studies for crude this compound or Desmodium gangeticum extracts that follow OECD guidelines.

One study on the aqueous extract of a related species, Desmodium adscendens, provides insight into the methodology. In that study, an LD50 of 1122 mg/kg was determined, and sub-chronic doses were set at 0.03x, 0.1x, and 0.3x the LD50, administered daily for 45 days.[13]

Experimental Protocol (General, based on OECD 407 & 408): Standard protocols for these studies are outlined in OECD Test Guidelines 407 (28-Day) and 408 (90-Day).[6][8][14]

  • Animals: Typically rats, with at least 10 animals (5 male, 5 female) per group for a 28-day study, and 20 animals (10 male, 10 female) per group for a 90-day study.[6]

  • Dosing: The test substance is administered orally (e.g., via gavage) daily for the duration of the study at a minimum of three dose levels plus a control group.[6]

  • Observations: Daily clinical observations, weekly measurements of body weight and food/water consumption, and ophthalmoscopic examinations are performed.[15]

  • Clinical Pathology: Towards the end of the study, blood and urine are collected for hematological and clinical biochemistry analysis to assess effects on major organ systems.[15]

  • Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.[15]

The absence of this data for Desmodium gangeticum is a critical gap in its safety profile.

Genotoxicity

Genotoxicity assays are designed to detect substances that can cause damage to DNA and chromosomes, which may lead to cancer or heritable defects.[16]

No specific genotoxicity studies (e.g., Ames test, micronucleus assay, chromosomal aberration assay) for crude this compound or Desmodium gangeticum extracts were found in the reviewed literature.

While many plant-derived flavonoids have been studied for genotoxicity with varying results, the specific pterocarpan structure of this compound requires direct evaluation.[17] Some pterocarpans have been shown to induce mitotic arrest in tumor cells, indicating an interaction with the cell cycle machinery that warrants investigation in a genotoxicity context.[1]

Standard Genotoxicity Test Battery (based on OECD Guidelines): A standard battery of tests is required to assess genotoxic potential.

  • Ames Test (OECD 471): A bacterial reverse mutation assay to detect gene mutations.[18][19]

  • In Vitro Micronucleus Test (OECD 487): An assay in mammalian cells to detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).

  • In Vivo Micronucleus Test (OECD 474): An assay in rodents to assess chromosomal damage in a whole animal system, accounting for metabolic effects.[20][21]

The lack of genotoxicity data is a major impediment to the clinical development of this compound or its extracts.

Organ-Specific Toxicity Profile

Available evidence suggests that Desmodium gangeticum extracts are not only non-toxic to several major organs at therapeutic doses but may also offer protective effects.

Hepatotoxicity

Multiple studies have investigated the effect of D. gangeticum extracts on the liver, primarily in models of chemically-induced hepatotoxicity. These studies consistently report a hepatoprotective effect.

Table 3: Summary of Hepatoprotective Studies on Desmodium gangeticum Extracts

Extract TypeAnimal ModelToxinDoses Tested (mg/kg)Key FindingsReference(s)
Methanolic LeafRatsParacetamol400, 600Restored elevated ALT, AST, ALP, and BUN levels towards normal. Increased antioxidant enzymes.[11]
Methanolic LeafRatsDiclofenac400, 600Normalized elevated serum marker enzymes (ALT, AST, ALP) and BUN.[11]

Experimental Protocol (Paracetamol-Induced Hepatotoxicity Model):

  • Animals: Wistar rats are divided into groups (e.g., Normal Control, Toxin Control, Extract-Treated, Standard Drug).

  • Treatment: Extract-treated groups receive the D. gangeticum extract orally for a predefined period (e.g., 5 days).

  • Induction of Toxicity: On specific days (e.g., days 3 and 4), animals are administered a high dose of paracetamol (e.g., 3 g/kg) to induce liver damage.[11]

  • Assessment: After the treatment period, blood is collected to measure serum levels of liver enzymes (ALT, AST, ALP) and other biochemical markers (e.g., bilirubin, total protein). Livers are excised for histopathological examination and analysis of antioxidant enzyme levels (e.g., GSH, catalase).[11]

Nephrotoxicity

Similar to its effects on the liver, studies on kidney function suggest a protective role for D. gangeticum extracts.

An ethanolic extract of the whole plant administered to streptozotocin-induced diabetic rats at doses of 100, 200, and 400 mg/kg for 30 days resulted in a dose-dependent decrease in elevated renal markers, including Blood Urea Nitrogen (BUN), serum creatinine, and urea, indicating a renal protective effect.[22]

Cardiotoxicity

Studies on cardiac effects indicate a lack of cardiotoxicity and suggest potential cardioprotective and therapeutic benefits.

  • Cardioprotection: Aqueous and ethyl acetate (B1210297) root extracts of D. gangeticum have been shown to protect rat hearts against ischemia-reperfusion injury, likely through antioxidant mechanisms.[14][23]

  • Anti-hypertrophic Effects: A methanolic root extract was found to attenuate isoproterenol-induced cardiac hypertrophy in cardiomyoblasts by reducing oxidative stress and restoring mitochondrial function.[24]

  • Inotropic Effects: A petroleum ether root extract exhibited a positive inotropic effect (increased force of contraction) on isolated frog hearts, suggesting a mechanism involving the Na+,K+-ATPase signaling pathway.[25]

signaling_pathway_cardioprotection cluster_stress Cardiac Stress (e.g., Ischemia, Isoproterenol) cluster_cellular Cellular Response stress Ischemia / β-adrenergic stimulation ros ↑ Reactive Oxygen Species (ROS) stress->ros mito Mitochondrial Dysfunction (↓ ΔΨm, ↑ PTP opening) ros->mito hypertrophy Cardiac Hypertrophy mito->hypertrophy damage Myocardial Damage mito->damage extract Desmodium gangeticum Extract extract->ros Scavenges ROS extract->mito Restores ΔΨm Prevents PTP opening

Figure 2: Proposed mechanism for the cardioprotective effects of D. gangeticum extract.

Reproductive and Developmental Toxicity

Comprehensive studies on reproductive and developmental toxicity are lacking. One study investigated the effects of a hexane (B92381) extract of D. gangeticum root on stress-induced male infertility in rats. The findings suggested that the extract, rich in the pterocarpan this compound, may have aphrodisiac and protective effects on sperm parameters under stress conditions, partly through antioxidant and anti-inflammatory actions.[3] However, this does not substitute for a full, guideline-compliant reproductive toxicity study (e.g., OECD 414, 415, 416).

Potential Contaminants

For any herbal product, the safety profile must also consider potential extrinsic contaminants.

  • Heavy Metals: Herbal medicines can accumulate toxic heavy metals (e.g., lead, cadmium, mercury, arsenic) from the soil.[26] One physicochemical analysis of D. gangeticum noted that heavy metals were below the WHO/FDA permissible limits, but this would need to be confirmed for any specific extract intended for development.[11][12]

  • Pesticide Residues: The use of pesticides in the cultivation of medicinal plants can lead to residues in the final product, necessitating analysis to ensure levels are within safe limits.[18]

Clinical Safety and Human Data

Despite a long history of traditional use, there is a significant lack of formal clinical trial data on the safety and tolerability of Desmodium gangeticum extracts in humans. A few pilot studies and case reports have suggested potential benefits for respiratory conditions, but these do not constitute rigorous safety evaluations.[25] No adverse event case reports linked to Desmodium gangeticum were identified in the literature search. The absence of human safety data is the most critical data gap for advancing this botanical product as a modern therapeutic.

Conclusion and Future Directions

The available preclinical data suggest that crude extracts of Desmodium gangeticum have a low acute toxicity profile. Furthermore, existing studies point towards a favorable safety profile concerning the liver, kidneys, and heart, with multiple reports of protective effects.

However, the overall toxicological database is insufficient to support modern drug development. The complete absence of data from standardized, guideline-compliant sub-acute, chronic, and genotoxicity studies is a major deficiency.

logical_relationship_toxicity_assessment cluster_preclinical Preclinical Safety Assessment cluster_quality Quality & Purity cluster_clinical Clinical Evaluation acute Acute Toxicity (LD50) assessment Comprehensive Safety Profile acute->assessment repeated Repeated Dose Toxicity (28-day, 90-day) repeated->assessment geno Genotoxicity (Ames, Micronucleus) geno->assessment organ Organ-Specific Toxicity (Liver, Kidney, Heart) organ->assessment repro Reproductive & Developmental Toxicity repro->assessment phyto Phytochemical Standardization phyto->assessment contam Contaminant Analysis (Heavy Metals, Pesticides) contam->assessment clinical Human Clinical Trials (Phase I, II, III Safety) clinical->assessment

Figure 3: Components of a comprehensive toxicological assessment for a botanical drug.

For researchers and drug developers, the following steps are recommended:

  • Standardization: Develop a well-characterized and standardized crude extract of Desmodium gangeticum with a defined concentration of this compound and other key markers.

  • Guideline-Compliant Toxicity Testing: Conduct a full battery of preclinical toxicity studies according to international guidelines (OECD, ICH), including:

    • A 28-day or 90-day repeated-dose oral toxicity study in rodents.

    • A full genotoxicity panel (Ames, in vitro and in vivo micronucleus).

    • Reproductive and developmental toxicity screening.

  • Clinical Trials: If preclinical data are favorable, proceed with carefully designed Phase I clinical trials to assess safety, tolerability, and pharmacokinetics in humans.

References

Methodological & Application

Application Notes and Protocols: Extraction of Gangetin from Desmodium gangeticum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmodium gangeticum (L.) DC., a plant widely used in traditional Ayurvedic medicine, is a rich source of various bioactive compounds. Among these, Gangetin, a pterocarpanoid, has garnered significant scientific interest due to its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. These application notes provide a comprehensive protocol for the extraction and purification of this compound from the roots of Desmodium gangeticum. The methodologies described herein are compiled from scientific literature to ensure reproducibility and efficiency. Additionally, putative signaling pathways potentially modulated by this compound are illustrated to provide context for its biological activity.

Data Presentation

Table 1: Successive Extractive Yield of Desmodium gangeticum Root with Different Solvents
SolventYield (%)
Hexane (B92381)2.50 ± 0.02
Ethyl Acetate (B1210297)2.60 ± 0.01
Ethanol4.80 ± 0.02
Water7.20 ± 0.10

Data adapted from a 2021 study on the pharmaco-chemical profiling of D. gangeticum.[1]

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Desmodium gangeticum Roots

This protocol details the extraction of a crude fraction enriched with this compound from the dried roots of Desmodium gangeticum using Soxhlet extraction.

Materials and Reagents:

  • Dried and powdered roots of Desmodium gangeticum

  • n-Hexane (analytical grade)

  • Soxhlet apparatus

  • Heating mantle

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Plant Material Preparation:

    • Collect fresh roots of Desmodium gangeticum.

    • Clean the roots thoroughly to remove any adhering soil and debris.

    • Shade dry the roots at room temperature (25-30°C) until they are completely brittle.

    • Grind the dried roots into a coarse powder using a mechanical grinder.

    • Store the powdered material in an airtight container, away from direct sunlight, until use.

  • Soxhlet Extraction:

    • Accurately weigh 100 g of the powdered root material.

    • Place the powdered material in a thimble made from thick filter paper.

    • Insert the thimble into the main chamber of the Soxhlet apparatus.

    • Pour 500 mL of n-hexane into the round-bottom flask of the Soxhlet apparatus.

    • Assemble the Soxhlet apparatus with a condenser.

    • Heat the n-hexane in the flask using a heating mantle to a temperature that allows for a steady cycle of vaporization and condensation (approximately 60-70°C).

    • Continue the extraction for 24-36 hours, or until the solvent in the siphon tube becomes colorless.

  • Solvent Evaporation:

    • After the extraction is complete, allow the apparatus to cool down.

    • Dismantle the setup and carefully remove the thimble containing the plant material.

    • Transfer the n-hexane extract from the round-bottom flask to a rotary evaporator.

    • Concentrate the extract under reduced pressure at a temperature of 40-50°C until the solvent is completely removed.

    • The resulting residue is the crude hexane extract containing this compound.

  • Storage:

    • Transfer the crude extract to a pre-weighed, airtight container.

    • Store the extract at 4°C for further purification.

Protocol 2: Purification of this compound using Preparative Chromatography

This protocol describes a general approach for the purification of this compound from the crude hexane extract using preparative column chromatography followed by High-Performance Thin-Layer Chromatography (HPTLC) for purity assessment.

Materials and Reagents:

  • Crude hexane extract of Desmodium gangeticum

  • Silica (B1680970) gel (60-120 mesh for column chromatography)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (B129727) (analytical grade)

  • Pre-coated silica gel 60 F254 HPTLC plates

  • Glass column for chromatography

  • Fraction collector (optional)

  • HPTLC system (applicator, developing chamber, scanner)

  • Standard this compound (if available, for comparison)

Procedure:

Part A: Preparative Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pack the slurry into a glass column without any air bubbles.

    • Allow the silica gel to settle and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve a known amount of the crude hexane extract in a minimal volume of n-hexane.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 98:2, 95:5, 90:10, and so on, v/v).

    • Collect the eluting fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light (254 nm and 366 nm).

    • Pool the fractions that show similar TLC profiles, particularly those corresponding to the expected Rf value of this compound.

Part B: HPTLC Analysis for Purity Assessment

  • Sample and Standard Preparation:

    • Dissolve the pooled, purified fractions and a standard this compound sample (if available) in methanol to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

    • Mobile Phase: Toluene: Chloroform: Methanol (5:8:3, v/v/v).[2]

    • Application: Apply 5 µL of the sample and standard solutions as bands on the HPTLC plate using an automated applicator.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase up to a distance of 8 cm.

    • Drying: Air dry the plate after development.

  • Detection and Quantification:

    • Scan the dried plate using an HPTLC scanner at a wavelength of 286 nm (a common absorption maximum for pterocarpans).

    • Compare the Rf value and the UV-Vis spectrum of the purified sample with that of the standard this compound to confirm its identity and assess its purity.

Visualizations

Experimental Workflow

experimental_workflow plant_material Desmodium gangeticum Roots (Dried and Powdered) soxhlet Soxhlet Extraction (n-Hexane, 24-36h) plant_material->soxhlet evaporation Rotary Evaporation (40-50°C) soxhlet->evaporation crude_extract Crude Hexane Extract evaporation->crude_extract column_chromatography Preparative Column Chromatography (Silica Gel, n-Hexane:EtOAc gradient) crude_extract->column_chromatography fraction_collection Fraction Collection and Pooling column_chromatography->fraction_collection hptlc HPTLC Analysis (Purity Assessment) fraction_collection->hptlc pure_this compound Purified this compound hptlc->pure_this compound anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk This compound This compound This compound->ikk ikb IκBα ikk->ikb nf_kb NF-κB (p65/p50) ikb->nf_kb Releases nucleus Nucleus nf_kb->nucleus Translocates transcription Gene Transcription nucleus->transcription translocation Translocation pro_inflammatory Pro-inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) transcription->pro_inflammatory cell_cycle_pathway growth_factors Growth Factors receptor_tk Receptor Tyrosine Kinase growth_factors->receptor_tk ras Ras receptor_tk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus This compound This compound This compound->raf transcription_factors Transcription Factors (e.g., Myc, AP-1) nucleus->transcription_factors cyclins Cyclins & CDKs (e.g., Cyclin D1) transcription_factors->cyclins cell_cycle Cell Cycle Progression (G1 to S phase) cyclins->cell_cycle

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Gangetin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gangetin is a pterocarpan (B192222) found in Desmodium gangeticum, a plant used in traditional medicine.[1][2][3] It has demonstrated potential anti-inflammatory and analgesic properties.[4] This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in various sample matrices, such as plant extracts and research formulations. The method is designed to be simple, accurate, and robust, making it suitable for quality control and research purposes.

Chemical Structure of this compound

  • Molecular Formula: C₂₆H₂₈O₅[5][6]

  • Molecular Weight: 420.5 g/mol [5][6]

  • IUPAC Name: 21-methoxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-3,12,16-trioxapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1(13),4(9),5,7,14,18,20-heptaen-6-ol[5][6]

Experimental Protocols

1. Sample Preparation

A crucial step for accurate analysis is the efficient extraction of this compound from the sample matrix.

1.1. Extraction from Plant Material (Desmodium gangeticum)

  • Drying and Grinding: Shade dry the plant material (e.g., roots) and grind it into a fine powder.

  • Extraction Solvent: Use methanol (B129727) or ethanol (B145695) for extraction.

  • Extraction Procedure:

    • Weigh 1 gram of the powdered plant material.

    • Add 20 mL of the extraction solvent.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Sample Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before HPLC injection.

1.2. Preparation of Standard Solutions

  • Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. HPLC Instrumentation and Conditions

The following HPLC parameters are recommended for the analysis of this compound.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile (A) and Water with 0.1% Formic Acid (B)
Gradient Elution 0-5 min: 30% A; 5-25 min: 30-70% A; 25-30 min: 70-30% A; 30-35 min: 30% A
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV-Vis Detector at 280 nm

3. Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8]

Validation ParameterSpecification
Linearity R² > 0.999 for a 5-point calibration curve
Accuracy (% Recovery) 98% - 102%
Precision (% RSD) < 2% for intraday and interday analysis
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for this compound should be well-resolved from other components

Data Presentation

Table 1: Linearity Data for this compound Analysis

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
50[Insert Data]
100[Insert Data]
[Insert Value]

Table 2: Accuracy and Precision Data for this compound Analysis

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intraday RSD (%) (n=6)Interday RSD (%) (n=6)
5[Insert Data][Insert Data][Insert Data][Insert Data]
50[Insert Data][Insert Data][Insert Data][Insert Data]
100[Insert Data][Insert Data][Insert Data][Insert Data]

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting plant_material Plant Material (Desmodium gangeticum) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction concentration Evaporation & Reconstitution extraction->concentration filtration1 0.45 µm Filtration concentration->filtration1 hplc_system HPLC System filtration1->hplc_system Inject Sample gangetin_std This compound Reference Standard stock_solution Stock Solution (1 mg/mL) gangetin_std->stock_solution working_std Working Standards (1-100 µg/mL) stock_solution->working_std filtration2 0.45 µm Filtration working_std->filtration2 filtration2->hplc_system Inject Standards data_acquisition Data Acquisition (Chromatogram) hplc_system->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway

While the precise signaling pathway for this compound's anti-inflammatory activity is still under investigation, it is known to inhibit the production of nitric oxide.[5] This suggests a potential interaction with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation.

Signaling_Pathway cluster_nucleus Inside Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active translocates to iNOS_gene iNOS Gene NFkB_active->iNOS_gene binds to promoter nucleus Nucleus iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcription & translation NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO produces This compound This compound This compound->IKK inhibits? This compound->NFkB_active inhibits?

Caption: Postulated anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Pterocarpans using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Nuclear Magnetic Resonance (NMR) Spectroscopy for Pterocarpan (B192222) Structure Elucidation Audience: Researchers, scientists, and drug development professionals.

Introduction

Pterocarpans are a class of natural isoflavonoids characterized by a tetracyclic ring system. They exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The precise determination of their molecular structure is crucial for understanding their structure-activity relationships and for guiding further drug development efforts.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like pterocarpans. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides detailed information about the carbon skeleton, proton environments, and connectivity within the molecule.

Initial investigations aimed to provide data for Gangetin, a specific pterocarpan. However, due to the limited availability of its complete NMR spectral data in the public domain, this document will use Medicarpin , a structurally related and well-characterized pterocarpan, as a representative example to illustrate the principles and methodologies of NMR-based structure elucidation.

Structure of Medicarpin

Medicarpin is a pterocarpan phytoalexin with the following chemical structure:

Caption: Chemical structure of Medicarpin with atom numbering.

Data Presentation: NMR Spectral Data for Medicarpin

The following tables summarize the ¹H and ¹³C NMR chemical shift data for (+)-Medicarpin. This data is essential for the complete structural assignment of the molecule.[1]

Table 1: ¹H NMR (Proton) Chemical Shift Data for Medicarpin

Atom No.Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-16.55d2.4
H-26.38dd8.4, 2.4
H-47.12d8.4
H-6α4.25dd10.8, 4.8
H-6β3.62t10.8
H-6a3.55m
H-76.45d2.0
H-86.42dd8.0, 2.0
H-107.35d8.0
H-11a5.50d6.8
9-OCH₃3.75s

Table 2: ¹³C NMR (Carbon) Chemical Shift Data for Medicarpin

Atom No.Chemical Shift (δ) ppm
C-1110.2
C-1a113.8
C-2106.5
C-3156.8
C-4124.9
C-4a158.4
C-666.5
C-6a40.0
C-7103.8
C-8119.2
C-9161.2
C-10132.1
C-11a78.9
C-11b116.1
9-OCH₃55.6

Experimental Protocols

Detailed methodologies for the key NMR experiments used in the structure elucidation of pterocarpans are provided below. These are general protocols and may require optimization based on the specific instrument and sample.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified pterocarpan sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectrometer Frequency: 400-600 MHz.

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

3. ¹³C NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectrometer Frequency: 100-150 MHz.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

4. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: A gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Spectrometer Frequency: 400-600 MHz.

  • Spectral Width: Same as the ¹H NMR spectrum.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16.

  • Data Processing: Processed as a 1K x 1K data matrix with sine-bell window functions in both dimensions.

5. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: A phase-sensitive gradient-edited HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Spectrometer Frequency: 400-600 MHz.

  • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (F1 - ¹³C): Appropriate range to cover all carbon signals (e.g., 160-180 ppm).

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 16-64.

  • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (typically 145 Hz).

6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: A gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectrometer Frequency: 400-600 MHz.

  • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (F1 - ¹³C): Appropriate range to cover all carbon signals (e.g., 200-220 ppm).

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 32-128.

  • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 2-3 bond couplings (typically 8-10 Hz).

Visualization of Experimental Workflow and Data Analysis

The following diagrams illustrate the logical workflow for pterocarpan structure elucidation using NMR and the key correlations observed for Medicarpin.

Experimental_Workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Sample Purified Pterocarpan (e.g., Medicarpin) H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Analysis Integrate 1D & 2D Data COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Propose & Confirm Structure Analysis->Structure

Caption: Experimental workflow for pterocarpan structure elucidation using NMR.

Caption: Key ¹H-¹H COSY correlations observed for Medicarpin.

HMBC_Correlations cluster_medicarpin_hmbc Medicarpin Key HMBC Correlations H1 H-1 C3 C-3 H1->C3 C11b C-11b H1->C11b H4 H-4 C2 C-2 H4->C2 C4a C-4a H4->C4a H6 H-6 C5_O O-5 C11a C-11a H6->C11a C6a C-6a H10 H-10 C8 C-8 H10->C8 C11b_2 C-11b H10->C11b_2 OMe 9-OCH₃ C9 C-9 OMe->C9

Caption: Selected long-range ¹H-¹³C HMBC correlations for Medicarpin.

Conclusion

The structural elucidation of pterocarpans is systematically achieved through a series of NMR experiments. 1D ¹H and ¹³C NMR provide the fundamental chemical shift information. 2D COSY experiments establish proton-proton connectivities, outlining the spin systems within the molecule. HSQC spectra correlate directly bonded protons and carbons, assigning the carbons that bear hydrogen atoms. Finally, HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which are crucial for connecting the different spin systems and identifying quaternary carbons. By integrating the data from all these experiments, the complete and unambiguous structure of a pterocarpan like Medicarpin can be determined. These application notes and protocols provide a comprehensive guide for researchers in the field of natural product chemistry and drug development.

References

Application Notes and Protocols for In-Vitro Anti-inflammatory Assay of Gangetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases. Gangetin, a pterocarpanoid isolated from the root of Desmodium gangeticum, has been reported to possess significant anti-inflammatory and analgesic properties.[1] This document provides detailed protocols for in-vitro assays to evaluate the anti-inflammatory potential of this compound, offering a framework for its pharmacological characterization. The provided assays range from preliminary non-cell-based screening to more detailed cell-based assays that elucidate its mechanism of action.

Preliminary Screening Assays

Inhibition of Protein Denaturation Assay

This assay is a simple and rapid method to screen for anti-inflammatory activity. The denaturation of proteins is a well-documented cause of inflammation.[2]

Protocol:

  • Preparation of Reagents:

    • This compound stock solution (e.g., 1 mg/mL in DMSO).

    • Bovine Serum Albumin (BSA) solution (5% w/v in distilled water).

    • Phosphate Buffered Saline (PBS), pH 6.4.

    • Diclofenac (B195802) sodium (standard drug) stock solution (1 mg/mL in DMSO).

  • Assay Procedure:

    • The reaction mixture consists of 0.2 mL of BSA solution and 2.8 mL of PBS.

    • Add 2 mL of varying concentrations of this compound (e.g., 100, 200, 400, 800, 1000 µg/mL) to the reaction mixture.

    • Prepare a control group with 2 mL of distilled water instead of this compound.

    • Prepare a standard group with 2 mL of varying concentrations of diclofenac sodium.

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Red Blood Cell (RBC) Membrane Stabilization Assay

The stabilization of RBC membranes is indicative of anti-inflammatory activity as the RBC membrane is analogous to the lysosomal membrane. The lysis of lysosomes releases enzymes that can cause tissue damage and inflammation.

Protocol:

  • Preparation of RBC Suspension:

    • Collect fresh human blood and mix with an equal volume of Alsever's solution (or use an anticoagulant).

    • Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with an equal volume of normal saline.

    • Prepare a 10% (v/v) RBC suspension with normal saline.

  • Assay Procedure:

    • The reaction mixture consists of 1 mL of PBS (pH 7.4), 2 mL of hyposaline (0.36% NaCl), and 0.5 mL of the RBC suspension.

    • Add 0.5 mL of varying concentrations of this compound (e.g., 100, 200, 400, 800, 1000 µg/mL) to the reaction mixture.

    • Prepare a control group with 0.5 mL of distilled water instead of this compound.

    • Prepare a standard group with 0.5 mL of varying concentrations of diclofenac sodium.

    • Incubate all samples at 37°C for 30 minutes.

    • Centrifuge the mixtures at 3000 rpm for 20 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculation: The percentage of membrane stabilization is calculated as follows: % Stabilization = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Cell-Based In-Vitro Anti-inflammatory Assays

This section details the use of a murine macrophage cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentrations of this compound before evaluating its anti-inflammatory effects.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production

This compound's effect on the production of the pro-inflammatory mediator nitric oxide can be quantified using the Griess assay.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, and IL-1β)

The inhibitory effect of this compound on the production of key pro-inflammatory cytokines can be measured by Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate (2.5 x 10^5 cells/well) and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Investigation of Molecular Mechanisms

Western Blot Analysis for iNOS and COX-2 Expression

This assay determines if this compound's inhibition of NO and prostaglandin (B15479496) production is due to the downregulation of iNOS and COX-2 protein expression.

Protocol:

  • Culture and treat RAW 264.7 cells with this compound and LPS as described in section 2.3.

  • After 24 hours, lyse the cells and collect the total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

To investigate the upstream signaling pathways affected by this compound, the phosphorylation status of key proteins in the NF-κB and MAPK pathways can be assessed.

Protocol:

  • Culture and pre-treat RAW 264.7 cells with this compound.

  • Stimulate the cells with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes) to observe phosphorylation events.

  • Lyse the cells and perform Western blotting as described in section 3.1.

  • Use primary antibodies against the phosphorylated and total forms of:

    • NF-κB pathway: IκBα, p65

    • MAPK pathway: ERK1/2, JNK, p38

  • Analyze the data by calculating the ratio of the phosphorylated protein to the total protein.

Data Presentation

Assay Parameter Measured This compound Concentration (µg/mL) % Inhibition / % Stabilization IC50 (µg/mL)
Protein DenaturationAbsorbance at 660 nm100, 200, 400, 800, 1000[Data][Data]
RBC Membrane StabilizationAbsorbance at 560 nm100, 200, 400, 800, 1000[Data][Data]
Nitric Oxide ProductionNitrite Concentration (µM)[Non-toxic concentrations][Data][Data]
TNF-α ProductionTNF-α Concentration (pg/mL)[Non-toxic concentrations][Data][Data]
IL-6 ProductionIL-6 Concentration (pg/mL)[Non-toxic concentrations][Data][Data]
IL-1β ProductionIL-1β Concentration (pg/mL)[Non-toxic concentrations][Data][Data]

Table 1: Summary of quantitative data for the in-vitro anti-inflammatory assays of this compound.

Protein Target This compound Concentration (µg/mL) Relative Protein Expression (Fold Change vs. LPS)
iNOS[Concentration 1], [Concentration 2][Data]
COX-2[Concentration 1], [Concentration 2][Data]
p-IκBα / IκBα[Concentration 1], [Concentration 2][Data]
p-p65 / p65[Concentration 1], [Concentration 2][Data]
p-ERK / ERK[Concentration 1], [Concentration 2][Data]
p-JNK / JNK[Concentration 1], [Concentration 2][Data]
p-p38 / p38[Concentration 1], [Concentration 2][Data]

Table 2: Summary of Western blot data for key inflammatory and signaling proteins.

Mandatory Visualizations

experimental_workflow cluster_preliminary Preliminary Screening cluster_cell_based Cell-Based Assays (RAW 264.7) cluster_mechanism Mechanism of Action protein_denaturation Protein Denaturation Assay cell_culture Cell Culture & Viability (MTT) rbc_stabilization RBC Membrane Stabilization Assay lps_stimulation LPS Stimulation cell_culture->lps_stimulation no_measurement Nitric Oxide (Griess Assay) lps_stimulation->no_measurement cytokine_measurement Cytokine Measurement (ELISA) lps_stimulation->cytokine_measurement western_blot Western Blot Analysis lps_stimulation->western_blot nfkb_pathway NF-κB Pathway Proteins western_blot->nfkb_pathway mapk_pathway MAPK Pathway Proteins western_blot->mapk_pathway

Caption: Experimental workflow for in-vitro anti-inflammatory evaluation of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocation genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->genes nucleus Nucleus This compound This compound This compound->IKK inhibits

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

mapk_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK P JNK JNK MKKs->JNK P p38 p38 MKKs->p38 P AP1 AP-1 ERK->AP1 activates JNK->AP1 activates p38->AP1 activates genes Pro-inflammatory Gene Expression AP1->genes This compound This compound This compound->MKKs inhibits

Caption: Proposed inhibitory effect of this compound on the MAPK signaling pathway.

References

DPPH Assay for Determining the Antioxidant Activity of Gangetin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gangetin, a pterocarpan (B192222) isolated from the medicinal plant Desmodium gangeticum, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and analgesic effects.[1] These biological activities are often associated with the compound's antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method to evaluate the free radical scavenging activity of compounds and is particularly well-suited for assessing the antioxidant potential of natural products like this compound. This document provides a detailed application note and protocol for utilizing the DPPH assay to determine the antioxidant activity of this compound.

The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which is deep purple in color. Upon reduction, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change to yellow. This change in color is measured spectrophotometrically by a decrease in absorbance at approximately 517 nm, which is proportional to the antioxidant activity of the compound being tested.

Data Presentation

Table 1: DPPH Radical Scavenging Activity of Desmodium gangeticum Extracts

Plant PartExtraction SolventIC50 Value (mg/mL)
RootsNot Specified0.31[2]
Aerial PartsNot Specified0.35[2]

IC50 (Inhibitory Concentration 50) is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Table 2: DPPH Radical Scavenging Activity of Standard Antioxidants

CompoundIC50 Value (µg/mL)
Ascorbic Acid (Vitamin C)~5-10
Trolox~8-15
Butylated Hydroxytoluene (BHT)~20-30

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

This section provides a detailed methodology for performing the DPPH assay to evaluate the antioxidant activity of this compound.

Materials and Reagents
  • This compound (isolated and purified)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (spectrophotometric grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Micropipettes

  • Vortex mixer

Preparation of Solutions
  • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

  • DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with methanol. The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.1. Prepare this solution fresh before each experiment.

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control Solutions: Prepare a series of dilutions of ascorbic acid or Trolox in methanol to obtain a similar concentration range as the this compound working solutions.

Assay Procedure (96-Well Plate Method)
  • Blank: Add 200 µL of methanol to a well.

  • Control: Add 100 µL of methanol and 100 µL of DPPH working solution to a well.

  • Sample: Add 100 µL of each this compound working solution to separate wells.

  • Positive Control: Add 100 µL of each positive control working solution to separate wells.

  • Initiate Reaction: To the sample and positive control wells, add 100 µL of the DPPH working solution.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity (% Inhibition) using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 Value: Plot a graph of % Inhibition versus the concentration of this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical and can be determined from the graph using linear regression analysis.

Mandatory Visualization

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure (96-Well Plate) cluster_analysis Data Analysis P1 Prepare DPPH Working Solution (0.1 mM) A1 Add Reagents to Wells: - Blank (Methanol) - Control (Methanol + DPPH) - Sample (this compound + DPPH) - Positive Control + DPPH P1->A1 DPPH Solution P2 Prepare this compound Serial Dilutions P2->A1 This compound Samples P3 Prepare Positive Control (e.g., Ascorbic Acid) Dilutions P3->A1 Positive Control A2 Incubate in Dark (30 min, RT) A1->A2 A3 Measure Absorbance at 517 nm A2->A3 D1 Calculate % DPPH Scavenging Activity A3->D1 D2 Plot % Inhibition vs. Concentration D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the DPPH antioxidant assay of this compound.

Potential Signaling Pathway of Antioxidant Action

Pterocarpans, the class of compounds to which this compound belongs, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. One of the key pathways involved in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Antioxidant_Signaling_Pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition of Nrf2-Keap1 Binding ROS Reactive Oxygen Species (ROS) ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Sequestration & Ubiquitination Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization

Caption: Potential Nrf2-mediated antioxidant signaling pathway of this compound.

References

Application Notes and Protocols for the Isolation and Purification of Gangetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gangetin is a pterocarpan, a class of isoflavonoids, naturally occurring in the roots of Desmodium gangeticum (L.) DC., a plant widely used in traditional medicine.[1][2] Pterocarpans, including this compound, have garnered significant scientific interest due to their potential pharmacological activities, such as anti-inflammatory, analgesic, and anticancer properties.[3][4] These application notes provide detailed protocols for the isolation, purification, and analysis of this compound for research and drug development purposes.

Data Presentation

Table 1: Extractive Yield of Desmodium gangeticum Root

SolventExtraction MethodPlant PartExtractive Value (% w/w)Reference
Hexane (B92381)SoxhletRoot1.30[5]
Ethyl Acetate (B1210297)SoxhletRootNot Reported[5]
EthanolSoxhletRootNot Reported[5]
WaterSoxhletRoot10.97[2]

Table 2: Proposed HPLC Method Parameters for this compound Analysis

ParameterSpecification
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Isocratic mixture of Methanol (B129727) and Water (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 20 µL
Column Temperature 25 °C
Expected Retention Time To be determined (dependent on exact conditions)

Experimental Protocols

Protocol 1: Extraction of this compound from Desmodium gangeticum Roots

This protocol describes the initial extraction of this compound from the dried roots of Desmodium gangeticum.

Materials:

  • Dried and powdered roots of Desmodium gangeticum

  • n-Hexane (HPLC grade)

  • Soxhlet apparatus

  • Rotary evaporator

  • Heating mantle

  • Filter paper

Procedure:

  • Weigh 100 g of finely powdered, shade-dried roots of Desmodium gangeticum.

  • Place the powdered root material in a thimble made of thick filter paper.

  • Insert the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 500 mL of n-hexane and connect it to the Soxhlet extractor and a condenser.

  • Heat the solvent using a heating mantle to a temperature that allows for a steady cycle of reflux.

  • Continue the extraction for approximately 24-48 hours, or until the solvent in the siphon tube runs clear.

  • After extraction, allow the apparatus to cool down.

  • Concentrate the hexane extract using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain a crude extract.

  • Store the crude hexane extract at 4°C for further purification.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from the crude hexane extract using silica (B1680970) gel column chromatography.

Materials:

  • Crude hexane extract of Desmodium gangeticum roots

  • Silica gel (60-120 mesh) for column chromatography

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column (e.g., 50 cm length, 4 cm diameter)

  • Cotton wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton wool at the bottom of the column.

    • Add a thin layer (approx. 1 cm) of sand over the cotton plug.

    • Prepare a slurry of silica gel in n-hexane and carefully pour it into the column, avoiding air bubbles.

    • Gently tap the column to ensure uniform packing of the silica gel.

    • Add another thin layer of sand on top of the silica gel bed.

    • Wash the column with n-hexane until the silica gel is completely settled and the solvent level is just above the top sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude hexane extract in a minimal amount of n-hexane.

    • Alternatively, for less soluble extracts, perform dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (gradient elution). A suggested gradient is as follows:

      • 100% n-Hexane (2 column volumes)

      • 98:2 n-Hexane:Ethyl Acetate (v/v)

      • 95:5 n-Hexane:Ethyl Acetate (v/v)

      • 90:10 n-Hexane:Ethyl Acetate (v/v)

      • 85:15 n-Hexane:Ethyl Acetate (v/v)

      • 80:20 n-Hexane:Ethyl Acetate (v/v)

      • Continue with further stepwise increases in ethyl acetate concentration if necessary.

    • Collect fractions of a consistent volume (e.g., 20-25 mL) in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2 v/v).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that show a single spot corresponding to the Rf value of this compound.

  • Final Purification:

    • Pool the pure fractions and concentrate them using a rotary evaporator to obtain purified this compound.

    • The purity of the isolated compound should be confirmed by HPLC analysis.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of purified this compound.

Materials:

  • Purified this compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 column (5 µm, 4.6 x 150 mm)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of accurately weighed purified this compound in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of standard solutions of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting with methanol.

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the purified sample and dissolve it in methanol to a known volume to obtain a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: Isocratic mixture of Methanol:Water (e.g., 80:20 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C

  • Analysis:

    • Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area of this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Dried & Powdered Desmodium gangeticum Roots extraction Soxhlet Extraction (n-Hexane) start->extraction concentration1 Rotary Evaporation extraction->concentration1 crude_extract Crude Hexane Extract concentration1->crude_extract column_chromatography Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling concentration2 Rotary Evaporation pooling->concentration2 pure_this compound Purified this compound concentration2->pure_this compound hplc_analysis HPLC-UV Analysis pure_this compound->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: Experimental workflow for the isolation and purification of this compound.

pterocarpan_biosynthesis cluster_gpp General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_pterocarpan Pterocarpan-Specific Pathway phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid 4-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H coumaroyl_coa 4-Coumaroyl-CoA p_coumaric_acid->coumaroyl_coa 4CL naringenin_chalcone Naringenin Chalcone coumaroyl_coa->naringenin_chalcone CHS naringenin Naringenin (Flavanone) naringenin_chalcone->naringenin CHI genistein Genistein (Isoflavone) naringenin->genistein IFS dihydroxyisoflavone 2',7-Dihydroxyisoflavone genistein->dihydroxyisoflavone I2'H dihydroxyisoflavanone 2',7-Dihydroxyisoflavanone dihydroxyisoflavone->dihydroxyisoflavanone IFR isoflavanol 2'-Hydroxyisoflavanol dihydroxyisoflavanone->isoflavanol VR pterocarpan Pterocarpan (e.g., this compound) isoflavanol->pterocarpan PTS

Caption: Simplified biosynthetic pathway of pterocarpans.[6][7]

anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimuli->receptor mapk_pathway MAPK Pathway (p38, ERK, JNK) receptor->mapk_pathway nfkb_pathway NF-κB Pathway receptor->nfkb_pathway inflammatory_mediators Pro-inflammatory Mediators (e.g., NO, COX-2) mapk_pathway->inflammatory_mediators nfkb_pathway->inflammatory_mediators This compound This compound (Pterocarpan) This compound->mapk_pathway Inhibition This compound->nfkb_pathway Inhibition

Caption: Postulated anti-inflammatory signaling pathway modulated by this compound.

References

Application Notes and Protocols for Lipoxygenase (LOX) and Cyclooxygenase (COX) Enzyme Inhibitory Assays of Gangetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: Gangetin as a Potential Dual Inhibitor of LOX and COX

Introduction

This compound is a pterocarpenoid isolated from the root of Desmodium gangeticum, a plant with a history of use in traditional medicine for treating inflammatory conditions.[1] Pre-clinical studies have demonstrated that this compound possesses significant anti-inflammatory and analgesic properties.[1] These effects are attributed, at least in part, to its ability to inhibit key enzymes in the inflammatory cascade, namely Lipoxygenase (LOX) and Cyclooxygenase (COX). This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound against LOX and COX enzymes, facilitating its evaluation as a potential therapeutic agent for inflammatory diseases.

Principle of Action

Inflammation is a complex biological response often mediated by the metabolic products of arachidonic acid. The Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways are two major enzymatic cascades that convert arachidonic acid into pro-inflammatory mediators. COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (B1171923) and thromboxanes, while LOX enzymes catalyze the production of leukotrienes and lipoxins.[2] Inhibition of these enzymes is a well-established strategy for the development of anti-inflammatory drugs.[2] this compound is believed to exert its anti-inflammatory effects by modulating these pathways. An aqueous extract of Desmodium gangeticum has been shown to inhibit both COX and LOX enzymes, suggesting that its active constituents, such as this compound, may act as dual inhibitors.[3]

Applications

The following protocols are designed for researchers interested in:

  • Screening this compound for its inhibitory activity against LOX and COX enzymes.

  • Determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Investigating the mechanism of action of this compound as an anti-inflammatory agent.

  • Conducting structure-activity relationship studies of this compound derivatives.

Quantitative Data Summary

The following table summarizes the reported IC50 values for the aqueous extract of Desmodium gangeticum against COX-1, COX-2, and LOX. It is important to note that these values represent the activity of a crude extract and not of purified this compound. Further studies are required to determine the precise IC50 values for the isolated compound.

Enzyme TargetIC50 Value (µg/mL)
Cyclooxygenase-1 (COX-1)49.5[3]
Cyclooxygenase-2 (COX-2)39.5[3]
Lipoxygenase (LOX)57.0[3]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the arachidonic acid cascade and the general experimental workflow for the enzyme inhibitory assays.

Arachidonic_Acid_Cascade membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid lox Lipoxygenase (LOX) arachidonic_acid->lox cox Cyclooxygenase (COX) arachidonic_acid->cox leukotrienes Leukotrienes lox->leukotrienes prostaglandins Prostaglandins cox->prostaglandins inflammation_lox Inflammation leukotrienes->inflammation_lox inflammation_cox Inflammation, Pain, Fever prostaglandins->inflammation_cox gangetin_lox This compound (Proposed Inhibition) gangetin_lox->lox gangetin_cox This compound (Proposed Inhibition) gangetin_cox->cox Experimental_Workflow prep Prepare Reagents: - Enzyme (LOX/COX) - Substrate (Linoleic/Arachidonic Acid) - this compound dilutions - Buffer incubation Incubate Enzyme with this compound (or vehicle control) prep->incubation reaction Initiate Reaction by adding Substrate incubation->reaction measurement Measure Enzyme Activity (Spectrophotometry/Colorimetry) reaction->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC50 value measurement->analysis conclusion Conclusion on Inhibitory Potency analysis->conclusion

References

Application Notes and Protocols for Preparing Desmodium gangeticum Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmodium gangeticum, a plant from the Leguminosae family, has a history of use in traditional medicine for its anti-inflammatory, antioxidant, and blood-stasis-removing properties.[1][2] Recent scientific investigations have focused on its potential anticancer activities.[1][2] The plant contains various bioactive compounds, including the pterocarpanoid Gangetin, which has been noted for its anti-inflammatory and analgesic effects.[3][4]

These application notes provide detailed protocols for the preparation and use of Desmodium gangeticum aqueous extracts in cell culture experiments, based on published research. Due to the limited availability of data on the purified compound this compound, the protocols and data presented herein primarily pertain to the crude aqueous extract of Desmodium gangeticum (DG). This information is intended to guide researchers in studying the effects of this plant extract on cancer cell lines.

Data Presentation

The cytotoxic effects of Desmodium gangeticum aqueous extract have been evaluated in A549 human lung carcinoma cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the extract required to inhibit the growth of 50% of the cells, are summarized below.

Cell LineTreatment DurationIC50 Value (mg/mL)
A54924 hours1.26[1]
A54948 hours0.93[1]
A54972 hours0.82[1]

Experimental Protocols

Protocol 1: Preparation of Desmodium gangeticum Aqueous Extract

This protocol describes the preparation of a water-soluble crude extract from the dried leaves and stems of Desmodium gangeticum for use in cell culture experiments.[1]

Materials:

  • Dried leaves and stems of Desmodium gangeticum

  • Distilled water

  • 0.22 µm filter membrane

  • Boiling and steaming apparatus

  • Freeze-dryer or evaporator

  • -80°C freezer

Procedure:

  • To 500 g of dried leaves and stems of Desmodium gangeticum, add 10 L of distilled water.[1]

  • Boil and steam the mixture to concentrate the extract to 300 mL.[1]

  • Filter the concentrated extract through a 0.22 µm filter membrane to sterilize and remove particulate matter.[1]

  • Evaporate the filtered extract to dryness. The resulting yield is approximately 5.4%.[1]

  • Store the dried extract (DG) in a -80°C freezer until use.[1]

  • For cell culture experiments, dissolve the dried extract in the cell culture medium to the desired concentrations (e.g., 0.125–1 mg/ml).[1]

Protocol 2: General Protocol for Preparing a 10 mM Stock Solution of a Hydrophobic Compound in DMSO

Materials:

  • Purified compound (e.g., this compound)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Determine the molecular weight (MW) of the purified compound.

  • To prepare a 10 mM stock solution, weigh out a sufficient amount of the compound. For example, for a compound with a MW of 300 g/mol , weigh out 3 mg to make 1 mL of a 10 mM stock solution.

  • Place the weighed compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[5]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Application in Cell Culture:

  • Working Solution Preparation: To treat cells, dilute the concentrated DMSO stock solution to the final desired concentration in the cell culture medium. It is critical to keep the final DMSO concentration in the culture medium low (ideally below 0.5% v/v) to avoid solvent-induced cytotoxicity.[5][6]

  • Example Dilution for a 50 µM Working Solution: Thaw an aliquot of the 10 mM stock solution. To prepare 1 mL of a 50 µM working solution, add 5 µL of the 10 mM stock solution to 995 µL of cell culture medium (a 1:200 dilution). The final DMSO concentration will be 0.5%.[5]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO in the cell culture medium as the treated samples.[5]

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of Desmodium gangeticum extract on cell viability.[1]

Materials:

  • A549 human lung cancer cells

  • RPMI-1640 medium with 10% FBS and antibiotics

  • 96-well plates

  • Desmodium gangeticum extract solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed A549 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Desmodium gangeticum extract (e.g., 0.125–1 mg/ml) for different time points (e.g., 24, 48, and 72 hours).[1] Include untreated and vehicle-treated controls.

  • After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Mandatory Visualization

Signaling Pathway of Desmodium gangeticum Extract in A549 Cancer Cells

The following diagram illustrates the proposed mechanism of action of the Desmodium gangeticum aqueous extract on A549 human lung cancer cells, leading to cell cycle arrest and apoptosis.[1][2]

G cluster_0 Desmodium gangeticum Extract cluster_1 Cell Cycle Regulation (G1 Phase) cluster_2 Cellular Outcome DG Desmodium gangeticum Aqueous Extract p21 p21 DG->p21 Upregulates p27 p27 DG->p27 Upregulates CyclinD1 Cyclin D1 DG->CyclinD1 Upregulates CyclinE Cyclin E DG->CyclinE Upregulates CyclinA Cyclin A DG->CyclinA Downregulates CyclinB1 Cyclin B1 DG->CyclinB1 Downregulates Cdc2 Cdc2 (CDK1) DG->Cdc2 Downregulates G1_Arrest G1 Phase Cell Cycle Arrest p21->G1_Arrest p27->G1_Arrest CyclinD1->G1_Arrest CyclinE->G1_Arrest CyclinA->G1_Arrest CyclinB1->G1_Arrest Cdc2->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: Signaling pathway of D. gangeticum extract in A549 cells.

Experimental Workflow for Cell Viability Assessment

The following diagram outlines the key steps in assessing the cytotoxicity of Desmodium gangeticum extract on a cancer cell line.

G A 1. Cell Seeding (e.g., A549 cells in 96-well plate) B 2. Treatment (Desmodium gangeticum extract at various concentrations) A->B C 3. Incubation (24, 48, or 72 hours) B->C D 4. MTT Assay (Addition of MTT reagent) C->D E 5. Formazan Solubilization (Addition of DMSO) D->E F 6. Absorbance Measurement (Microplate reader) E->F G 7. Data Analysis (Calculation of IC50 values) F->G

Caption: Workflow for determining cell viability using the MTT assay.

References

Application Note: Quantification of Gangetin in Plant Extracts Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Gangetin, a bioactive pterocarpan (B192222) found in Desmodium gangeticum and other plant species, using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound has garnered significant interest for its therapeutic potential, notably its anti-inflammatory and analgesic properties.[1][2] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.

Introduction to this compound

This compound is a natural pterocarpan compound with the molecular formula C₂₆H₂₈O₅ and a molecular weight of 420.5 g/mol .[3][4][5] It is predominantly isolated from the roots of Desmodium gangeticum, a plant widely used in traditional Ayurvedic medicine.[6] Preclinical studies have demonstrated that this compound exhibits significant anti-inflammatory activity, making it a promising candidate for the development of new therapeutic agents.[1] The complex phytochemical matrix of plant extracts necessitates a highly selective and sensitive analytical method like LC-MS/MS for accurate quantification.

Experimental Protocols

This section details the complete workflow for the quantification of this compound, from sample preparation to LC-MS analysis.

2.1. Sample Preparation: Extraction of this compound from Plant Material

A robust extraction method is critical for the accurate quantification of this compound. The following protocol is based on methods for extracting pterocarpans and other flavonoids from plant matrices.

  • Materials:

    • Dried and powdered root material of Desmodium gangeticum.

    • Methanol (B129727) (HPLC grade).

    • Water (LC-MS grade).

    • 0.22 µm Syringe filters (PTFE).

    • Vortex mixer.

    • Ultrasonic bath.

    • Centrifuge.

  • Protocol:

    • Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.

    • Add 20 mL of 80% methanol in water (v/v).

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process (steps 2-6) on the plant pellet with another 20 mL of 80% methanol to ensure exhaustive extraction.

    • Combine the supernatants from both extractions.

    • Evaporate the combined extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40°C.

    • Reconstitute the dried extract in 2 mL of methanol.

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an LC-MS vial for analysis.

2.2. LC-MS/MS Method for Quantification

The following parameters provide a starting point for the development and validation of a quantitative method for this compound. Optimization may be required based on the specific instrumentation used.

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of pterocarpans.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 20
      10.0 95
      12.0 95
      12.1 20

      | 15.0 | 20 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • Capillary Voltage: 3.5 kV.

    • MRM Transitions for this compound:

      • The precursor ion ([M+H]⁺) for this compound is m/z 421.2.[3][4][5][6][7]

      • Based on general fragmentation patterns of pterocarpans, which often involve retro-Diels-Alder (RDA) reactions and losses of small molecules from the core structure, the following product ions are proposed for method development.[8][9][10][11]

        Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV) (Starting Point)

        | this compound | 421.2 | 365.2 | 297.1 | 25 |

Note: The collision energy should be optimized for the specific instrument to achieve the highest signal intensity for the product ions.

Data Presentation

Quantitative data should be presented in a clear and structured format. Below is a template table for reporting the concentration of this compound in different plant extracts. The values presented are hypothetical and for illustrative purposes only, as published quantitative data for this compound is scarce.

Table 1: Quantification of this compound in Desmodium gangeticum Root Extracts

Sample ID Plant Part Extraction Method This compound Concentration (µg/g of dry weight) % RSD (n=3)
DG-R-001 Root 80% Methanol Sonication 15.4 4.2
DG-R-002 Root 80% Methanol Sonication 18.2 3.8

| DG-L-001 | Leaf | 80% Methanol Sonication | 2.1 | 6.5 |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound from plant extracts.

experimental_workflow plant_material Plant Material (Desmodium gangeticum Root) extraction Extraction (80% Methanol, Sonication) plant_material->extraction filtration Filtration & Reconstitution extraction->filtration lc_ms_analysis LC-MS/MS Analysis (MRM Mode) filtration->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Figure 1. Workflow for this compound quantification.

4.2. Proposed Anti-Inflammatory Signaling Pathway

While the exact signaling pathway for this compound is still under investigation, many flavonoids and related compounds exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13] This pathway is a central regulator of the inflammatory response.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex NFkB_nucleus NF-κB NFkB_complex->NFkB_nucleus Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->inflammatory_genes Transcription inflammatory_response Inflammatory Response inflammatory_genes->inflammatory_response inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) inflammatory_stimulus->receptor

Figure 2. Proposed inhibitory action of this compound on the NF-κB signaling pathway.

Conclusion

The LC-MS/MS method outlined in this application note provides a selective, sensitive, and robust approach for the quantification of this compound in plant extracts. This protocol serves as a valuable tool for researchers in natural product chemistry, pharmacology, and the herbal medicine industry, enabling reliable quality control and facilitating further research into the therapeutic applications of this compound. Method validation according to appropriate guidelines (e.g., ICH or FDA) is essential before its application in regulated environments.

References

In-vivo Models for Assessing the Analgesic Effects of Gangetin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gangetin, a pterocarpanoid isolated from the root of Desmodium gangeticum, has demonstrated significant potential as an analgesic agent. This document provides detailed application notes and protocols for assessing the analgesic effects of this compound using various established in-vivo models. The methodologies described herein are essential for preclinical evaluation and elucidation of the compound's mechanism of action. The primary models covered include the hot plate test, tail-flick test, acetic acid-induced writhing test, and the formalin test, each providing unique insights into the peripheral and central analgesic properties of this compound.

Data Presentation

The following tables summarize the quantitative data on the analgesic effects of this compound administered orally at doses of 50 and 100 mg/kg.

Table 1: Hot Plate Test - Latency to Paw Licking (Seconds)

Treatment GroupDose (mg/kg)Latency (seconds)
Vehicle Control-Data not available
This compound50Data not available
This compound100Data not available
Standard Drug (e.g., Morphine)-Data not available

Table 2: Tail-Flick Test - Tail Withdrawal Latency (Seconds)

Treatment GroupDose (mg/kg)Latency (seconds)
Vehicle Control-Data not available
This compound50Data not available
This compound100Data not available
Standard Drug (e.g., Morphine)-Data not available

Table 3: Acetic Acid-Induced Writhing Test - Number of Writhes

Treatment GroupDose (mg/kg)Number of Writhes% Inhibition
Vehicle Control-Data not available-
This compound50Data not availableData not available
This compound100Data not availableData not available
Standard Drug (e.g., Aspirin)-Data not availableData not available

Table 4: Formalin Test - Paw Licking Duration (Seconds)

Treatment GroupDose (mg/kg)Early Phase (0-5 min)Late Phase (15-30 min)
Vehicle Control-Data not availableData not available
This compound50Data not availableData not available
This compound100Data not availableData not available
Standard Drug (e.g., Morphine)-Data not availableData not available

Note: While it has been reported that this compound exhibits significant analgesic activity at 50 and 100 mg/kg doses, specific quantitative data from publicly available literature for inclusion in these tables is currently limited. Researchers are encouraged to generate this data following the protocols outlined below.

Experimental Protocols

Hot Plate Test

This method is used to evaluate centrally mediated analgesia.[1][2]

Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to a response (e.g., paw licking or jumping) indicates an analgesic effect.[1]

Apparatus:

  • Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile)

  • Plexiglass cylinder to confine the animal on the hot plate

  • Stopwatch

Procedure:

  • Maintain the hot plate temperature at a constant 55 ± 0.5°C.[3]

  • Acclimatize the animals (mice or rats) to the testing room for at least 30 minutes before the experiment.

  • Administer this compound (50 and 100 mg/kg, p.o.), vehicle, or a standard analgesic (e.g., Morphine) to respective groups of animals.

  • At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal individually on the hot plate and start the stopwatch.

  • Observe the animal for nocifensive behaviors such as paw licking, paw shaking, or jumping.

  • Stop the stopwatch at the first sign of a defined nocifensive response and record the latency time.

  • A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.[3]

Tail-Flick Test

This test is another common method for assessing centrally mediated analgesia.[4][5]

Principle: A thermal stimulus is applied to the animal's tail, and the time taken for the animal to withdraw its tail (tail-flick reflex) is measured. An increase in this latency indicates analgesia.[4][5]

Apparatus:

  • Tail-flick analgesiometer with a radiant heat source or a water bath

  • Animal restrainer

  • Stopwatch

Procedure:

  • Acclimatize the animals to the restrainer before the day of the experiment to minimize stress.

  • On the day of the test, place the animal in the restrainer.

  • Apply the heat stimulus to a specific portion of the tail.

    • Radiant Heat: Focus the radiant heat source on the ventral surface of the tail.

    • Water Bath: Immerse the distal part of the tail in a water bath maintained at a constant temperature (e.g., 52 ± 0.5°C).

  • Start the stopwatch simultaneously with the application of the stimulus.

  • Stop the stopwatch as soon as the animal flicks its tail away from the heat source and record the latency.

  • Administer this compound (50 and 100 mg/kg, p.o.), vehicle, or a standard analgesic.

  • Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • A cut-off time (e.g., 10-15 seconds) must be set to avoid tissue damage.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripherally acting analgesics.[2][6]

Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs). A reduction in the number of writhes indicates an analgesic effect.[2][6] The pain is induced by the release of endogenous mediators like prostaglandins.[2]

Apparatus:

  • Observation chambers

  • Stopwatch

  • Syringes and needles

Procedure:

  • Fast the animals (mice) for a few hours before the experiment with free access to water.

  • Administer this compound (50 and 100 mg/kg, p.o.), vehicle, or a standard analgesic (e.g., Aspirin) to the respective groups.

  • After a specific absorption time (e.g., 30-60 minutes), inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally into each animal.

  • Immediately place the animal in an individual observation chamber.

  • After a latency period of about 5 minutes, start counting the number of writhes for a defined period (e.g., 10-20 minutes).

  • Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Formalin Test

This model is useful for differentiating between analgesic effects on acute/neurogenic pain and inflammatory pain.[7][8]

Principle: Subcutaneous injection of a dilute formalin solution into the paw elicits a biphasic pain response. The early phase (0-5 minutes) is due to direct stimulation of nociceptors (neurogenic pain), while the late phase (15-30 minutes) is associated with an inflammatory response.[7][8][9] A reduction in the duration of paw licking and biting in either phase indicates an analgesic effect.

Apparatus:

  • Observation chambers with a mirror to allow for unobstructed view of the paw

  • Stopwatch

  • Syringes and needles

Procedure:

  • Acclimatize the animals (rats or mice) to the observation chambers for at least 30 minutes before the experiment.

  • Administer this compound (50 and 100 mg/kg, p.o.), vehicle, or a standard analgesic to the respective groups.

  • After the appropriate absorption time, inject a small volume (e.g., 20-50 µl) of dilute formalin solution (e.g., 2.5-5%) subcutaneously into the plantar surface of one hind paw.

  • Immediately return the animal to the observation chamber.

  • Record the total time the animal spends licking or biting the injected paw during the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

Signaling Pathways and Experimental Workflows

Potential Analgesic Mechanisms of this compound

The precise signaling pathways for this compound's analgesic effects are still under investigation. However, based on the mechanisms of other analgesic compounds, potential pathways that may be involved include the modulation of opioid receptors, inhibition of prostaglandin (B15479496) synthesis (via cyclooxygenase enzymes), and modulation of ion channels involved in nociception.

G cluster_this compound This compound cluster_pathways Potential Analgesic Pathways cluster_effects Cellular Effects cluster_outcome Outcome This compound This compound Opioid_Receptor Opioid Receptor Modulation This compound->Opioid_Receptor COX_Inhibition COX Enzyme Inhibition This compound->COX_Inhibition Ion_Channel Ion Channel Modulation This compound->Ion_Channel Reduced_Nociceptor_Activation Reduced Nociceptor Activation Opioid_Receptor->Reduced_Nociceptor_Activation Decreased_Prostaglandin Decreased Prostaglandin Synthesis COX_Inhibition->Decreased_Prostaglandin Altered_Neuronal_Excitability Altered Neuronal Excitability Ion_Channel->Altered_Neuronal_Excitability Analgesia Analgesia Reduced_Nociceptor_Activation->Analgesia Decreased_Prostaglandin->Analgesia Altered_Neuronal_Excitability->Analgesia

Caption: Potential mechanisms of this compound's analgesic action.

Experimental Workflow for In-vivo Analgesic Assessment

The following diagram illustrates a typical workflow for evaluating the analgesic properties of this compound using the described in-vivo models.

G cluster_assays Analgesic Assays Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Random Group Allocation (Vehicle, this compound, Standard) Animal_Acclimatization->Group_Allocation Drug_Administration Drug Administration (p.o.) Group_Allocation->Drug_Administration Hot_Plate Hot Plate Test Drug_Administration->Hot_Plate Tail_Flick Tail-Flick Test Drug_Administration->Tail_Flick Writhing_Test Writhing Test Drug_Administration->Writhing_Test Formalin_Test Formalin Test Drug_Administration->Formalin_Test Data_Collection Data Collection (Latency, #Writhes, Licking Time) Hot_Plate->Data_Collection Tail_Flick->Data_Collection Writhing_Test->Data_Collection Formalin_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Caption: General workflow for in-vivo analgesic studies.

References

Application Notes and Protocols for Testing Gangetin's Effect on Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential of Gangetin, a pterocarpanoid isolated from Desmodium gangeticum, to modulate nitric oxide (NO) production. The protocols outlined below are designed for an in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line).

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. This compound has demonstrated significant anti-inflammatory and analgesic activities, suggesting its potential as a therapeutic agent.[1] The following protocols will enable researchers to quantify the inhibitory effect of this compound on NO production and to begin elucidating the underlying molecular mechanisms.

Data Presentation

The quantitative data from the experimental protocols can be summarized for clear comparison. Below is an example of how to structure a data table for the inhibitory effect of this compound on nitric oxide production.

Table 1: Inhibitory Effect of this compound on Nitrite (B80452) Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupNitrite Concentration (µM)% Inhibition of NO ProductionCell Viability (%)
Control (untreated cells)1.2 ± 0.3-100
LPS (1 µg/mL)45.8 ± 2.1098 ± 2.5
LPS + this compound (1 µM)38.5 ± 1.916.097 ± 3.1
LPS + this compound (5 µM)27.1 ± 1.540.896 ± 2.8
LPS + this compound (10 µM)15.3 ± 1.166.695 ± 3.5
LPS + this compound (25 µM)8.9 ± 0.880.693 ± 4.0
LPS + L-NAME (1 mM)3.4 ± 0.592.699 ± 1.9

Data are presented as mean ± standard deviation from three independent experiments. L-NAME is used as a positive control for iNOS inhibition.

Experimental Protocols

Protocol 1: Determination of Nitric Oxide Production using the Griess Assay

This protocol details the measurement of nitrite, a stable metabolite of NO, in the culture supernatant of LPS-stimulated RAW 264.7 macrophages treated with this compound.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (of desired purity)

  • L-NG-Nitroarginine methyl ester (L-NAME)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of this compound in DMEM.

    • Remove the culture medium from the wells and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO, if used to dissolve this compound).

    • Pre-incubate the cells with this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL final concentration) to induce NO production. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control). A known iNOS inhibitor like L-NAME can also be used as a positive control for inhibition.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to all wells.

    • Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in the samples using the standard curve.

    • Determine the percentage inhibition of NO production for each concentration of this compound compared to the LPS-only treated cells.

Protocol 2: Western Blot Analysis of iNOS Expression

This protocol is to determine if this compound's inhibitory effect on NO production is due to a reduction in the expression of the iNOS enzyme.[2][3]

Materials:

  • Cells treated as in Protocol 1 (in larger format plates, e.g., 6-well plates)

  • Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Polyvinylidene difluoride (PVDF) membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-iNOS and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the iNOS band intensity to the β-actin band intensity.

    • Compare the normalized iNOS expression levels across different treatment groups.

Signaling Pathways and Visualizations

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of key signaling pathways that regulate iNOS expression, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6][7] It is hypothesized that this compound may exert its effects through similar mechanisms.

Hypothesized Signaling Pathway for this compound's Inhibition of NO Production

Below are diagrams illustrating the potential signaling pathways that this compound may inhibit to reduce nitric oxide production in LPS-stimulated macrophages.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_griess_assay Griess Assay raw_cells RAW 264.7 Cells seed_plate Seed in 96-well plate raw_cells->seed_plate add_this compound Add this compound seed_plate->add_this compound stimulate_lps Stimulate with LPS add_this compound->stimulate_lps incubate Incubate 24h stimulate_lps->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_griess_a Add Griess Reagent A collect_supernatant->add_griess_a add_griess_b Add Griess Reagent B add_griess_a->add_griess_b read_absorbance Read Absorbance @ 540nm add_griess_b->read_absorbance

Caption: Experimental workflow for determining the effect of this compound on nitric oxide production.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates iNOS_gene iNOS Gene Nucleus->iNOS_gene Binds to promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide iNOS_protein->NO Produces This compound This compound This compound->IKK Inhibits This compound->NFkB_active Inhibits translocation IkB_NFkB IκBα-NF-κB Complex IkB_NFkB:f0->IKK IkB_NFkB:f1->NFkB_active Degradation of IκBα

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK (MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates iNOS_gene iNOS Gene Nucleus->iNOS_gene Binds to promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide iNOS_protein->NO Produces This compound This compound This compound->MAPK Inhibits Phosphorylation

Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for Measuring Cytokine Inhibition by Gangetin in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gangetin, a pterocarpanoid isolated from the plant Desmodium gangeticum, has demonstrated significant anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols to investigate the inhibitory effects of this compound on pro-inflammatory cytokine production in macrophages. Macrophages play a crucial role in the inflammatory response, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the release of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[2][3][4] Understanding the extent to which this compound can suppress the production of these cytokines is vital for its development as a potential anti-inflammatory therapeutic agent.

The proposed mechanism of action for this compound's anti-inflammatory effects involves the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] These pathways are central to the transcriptional activation of pro-inflammatory cytokine genes in response to LPS. By inhibiting these signaling cascades, this compound can effectively reduce the inflammatory response.

These protocols are designed for use with the murine macrophage cell line RAW 264.7, a widely used model for studying inflammation. The methodologies described include Enzyme-Linked Immunosorbent Assay (ELISA) for cytokine quantification, quantitative Polymerase Chain Reaction (qPCR) for analyzing cytokine gene expression, and Western blotting for assessing the activation of the NF-κB and MAPK signaling pathways.

Data Presentation: Expected Inhibitory Effects of this compound

The following tables present hypothetical quantitative data representing the expected inhibitory effects of this compound on cytokine production and signaling pathways in LPS-stimulated RAW 264.7 macrophages. These tables are intended to serve as a guide for data presentation and interpretation.

Table 1: Inhibition of Pro-Inflammatory Cytokine Production by this compound

This compound Concentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS)< 10< 5< 5
0 (LPS only)1500 ± 1202500 ± 200800 ± 60
11200 ± 952000 ± 150650 ± 50
5800 ± 601300 ± 100400 ± 30
10400 ± 35600 ± 50200 ± 15
25150 ± 20250 ± 3080 ± 10
5050 ± 10100 ± 1530 ± 5

Table 2: Effect of this compound on Pro-Inflammatory Cytokine mRNA Expression

This compound Concentration (µM)TNF-α mRNA (Fold Change)IL-6 mRNA (Fold Change)IL-1β mRNA (Fold Change)
Control (no LPS)1.01.01.0
0 (LPS only)50 ± 580 ± 740 ± 4
1025 ± 340 ± 420 ± 2.5
2510 ± 1.515 ± 28 ± 1
502 ± 0.53 ± 0.81.5 ± 0.4

Table 3: Inhibition of NF-κB and MAPK Signaling Pathway Activation by this compound

Treatmentp-p65 / p65 (Ratio)p-IκBα / IκBα (Ratio)p-p38 / p38 (Ratio)p-ERK1/2 / ERK1/2 (Ratio)p-JNK / JNK (Ratio)
Control0.1 ± 0.020.1 ± 0.030.1 ± 0.020.1 ± 0.030.1 ± 0.02
LPS1.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.1
LPS + this compound (25 µM)0.4 ± 0.050.3 ± 0.040.5 ± 0.060.4 ± 0.050.6 ± 0.07

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 macrophages and their treatment with this compound and LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • 6-well and 96-well cell culture plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in 96-well plates (for ELISA) or 6-well plates (for qPCR and Western blotting) at a density that allows them to reach 80-90% confluency at the time of treatment.

  • This compound Pre-treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound). Incubate the cells for 1-2 hours.

  • LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL (or a concentration previously determined to elicit a robust inflammatory response). Include a negative control group of cells that are not treated with LPS.

  • Incubation: Incubate the plates for the desired time period. For cytokine protein measurement (ELISA), a 24-hour incubation is typical. For gene expression (qPCR) and signaling pathway analysis (Western blotting), shorter incubation times (e.g., 15-60 minutes for signaling, 4-8 hours for gene expression) are recommended.

  • Sample Collection:

    • ELISA: Collect the cell culture supernatants and store them at -80°C until analysis.

    • qPCR and Western Blotting: Aspirate the medium, wash the cells with ice-cold PBS, and then proceed with RNA or protein extraction.

G Experimental Workflow for Measuring Cytokine Inhibition cluster_setup Cell Culture and Treatment cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed Cells in Plates culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant extract_rna Extract RNA stimulate->extract_rna extract_protein Extract Protein stimulate->extract_protein elisa ELISA for Cytokine Protein collect_supernatant->elisa qpcr qPCR for Cytokine mRNA extract_rna->qpcr western Western Blot for Signaling Proteins extract_protein->western G LPS-Induced NF-κB and MAPK Signaling and Proposed Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK p_IkappaB p-IκBα IKK->p_IkappaB IkappaB IκBα NFkB NF-κB (p50/p65) free_NFkB Free NF-κB p_IkappaB->free_NFkB nuclear_NFkB NF-κB in Nucleus free_NFkB->nuclear_NFkB MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK1/2 MEK1_2->ERK gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) p38->gene_transcription JNK->gene_transcription ERK->gene_transcription nuclear_NFkB->gene_transcription This compound This compound This compound->TAK1 Inhibits This compound->IKK Inhibits This compound->p38 Inhibits

References

Experimental Design for Preclinical Studies of Gangetin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gangetin, a pterocarpanoid isolated from the medicinal plant Desmodium gangeticum, has demonstrated a range of promising pharmacological activities in preclinical studies. These include anti-inflammatory, analgesic, antioxidant, and anticancer properties.[1][2][3][4] This document provides detailed application notes and protocols for the preclinical investigation of this compound, offering a structured framework for researchers in drug discovery and development. The methodologies outlined herein are designed to facilitate the systematic evaluation of this compound's therapeutic potential and mechanism of action.

Data Presentation

Table 1: In Vitro Assays for Bioactivity Screening of this compound
Assay Purpose Cell Line (Example) Endpoint Measurement Positive Control Concentration Range (this compound)
MTT Assay To assess cytotoxicity and cell viabilityA549 (Lung carcinoma), RAW 264.7 (Macrophage)Absorbance at 570 nmDoxorubicin1-100 µM
Annexin V-FITC/PI Staining To quantify apoptosisA549 (Lung carcinoma)Fluorescence detection by flow cytometryCamptothecin10-100 µM
DPPH Radical Scavenging Assay To determine antioxidant capacityN/A (Cell-free)Absorbance at 517 nmAscorbic Acid1-200 µg/mL
Superoxide (B77818) Dismutase (SOD) Activity Assay To measure endogenous antioxidant enzyme activityCell or tissue lysatesAbsorbance at 450 nmSOD Standard10-100 µg/mL
Griess Assay for Nitric Oxide (NO) To quantify inflammatory mediatorsRAW 264.7 stimulated with LPSAbsorbance at 540 nmL-NAME1-100 µM
Table 2: In Vivo Models for Efficacy and Toxicity Assessment of this compound
Model Species Purpose Route of Administration Dosage Range (this compound) Key Parameters Positive Control
Carrageenan-Induced Paw Edema RatTo evaluate acute anti-inflammatory activityOral (p.o.)25-100 mg/kgPaw volume, inflammatory cytokine levels (TNF-α, IL-6)Indomethacin
Ehrlich Ascites Carcinoma (EAC) MouseTo assess in vivo anticancer activityIntraperitoneal (i.p.)50-200 mg/kgTumor volume, mean survival time, body weight, hematological parameters5-Fluorouracil
Acute Oral Toxicity (OECD 425) MouseTo determine the median lethal dose (LD50)Oral (p.o.)Up to 2000 mg/kgMortality, clinical signs of toxicityN/A
Sub-chronic Oral Toxicity (OECD 408) RatTo evaluate toxicity after repeated dosesOral (p.o.)100, 250, 500 mg/kg/day (90 days)Body weight, food/water intake, hematology, clinical chemistry, histopathologyN/A

Experimental Protocols

In Vitro Assays

1. MTT Assay for Cell Viability

  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells into a purple formazan (B1609692) product.

  • Protocol:

    • Seed cells (e.g., A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

    • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Annexin V-FITC/PI Apoptosis Assay

  • Principle: Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound for the desired time.

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[2][3][5][6]

3. DPPH Radical Scavenging Assay

  • Principle: The antioxidant activity of this compound is measured by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, resulting in a color change from purple to yellow.

  • Protocol:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[4][7][8][9][10]

4. Superoxide Dismutase (SOD) Activity Assay

  • Principle: This assay measures the activity of SOD, an antioxidant enzyme that catalyzes the dismutation of superoxide radicals. The assay often utilizes a system that generates superoxide radicals, and the inhibition of a colorimetric reaction by the sample is proportional to the SOD activity.

  • Protocol:

    • Prepare cell or tissue lysates according to the kit manufacturer's instructions.

    • Add samples, standards, and a blank to a 96-well plate.

    • Add the reaction mixture containing a substrate (e.g., WST-1) and an enzyme (e.g., xanthine (B1682287) oxidase) to initiate the generation of superoxide radicals.

    • Incubate at 37°C for 20-30 minutes.

    • Measure the absorbance at 450 nm.

    • Calculate the SOD activity based on the inhibition of the colorimetric reaction compared to the standard curve.[11][12][13][14][15]

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema formation.

  • Protocol:

    • Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) for one week.

    • Group the animals and administer this compound (e.g., 25, 50, 100 mg/kg, p.o.) or a vehicle control one hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema.

    • At the end of the experiment, animals can be euthanized, and paw tissue can be collected for cytokine analysis (e.g., TNF-α, IL-6) and histopathology.[1][16][17][18][19]

2. Ehrlich Ascites Carcinoma (EAC) Model in Mice

  • Principle: EAC is a transplantable murine tumor model used to screen potential anticancer agents. The ascitic fluid contains tumor cells that can be quantified.

  • Protocol:

    • Propagate EAC cells by intraperitoneal injection in Swiss albino mice.

    • Aspirate ascitic fluid from a donor mouse and adjust the cell concentration to 2x10⁶ cells/mL in sterile saline.

    • Inject 0.1 mL of the EAC cell suspension (2x10⁵ cells) intraperitoneally into experimental mice.

    • After 24 hours, start treatment with this compound (e.g., 50, 100, 200 mg/kg, i.p. or p.o.) or a vehicle control daily for a specified period (e.g., 10-14 days).

    • Monitor body weight, tumor volume (by measuring abdominal circumference), and mean survival time.

    • At the end of the study, collect ascitic fluid to determine viable tumor cell count and collect blood for hematological analysis.[20][21][22][23]

3. Western Blot Analysis for Signaling Pathway Proteins

  • Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell lysate. It involves separating proteins by size, transferring them to a membrane, and probing with antibodies specific to the target protein.

  • Protocol:

    • Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., A549, RAW 264.7) Gangetin_Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->Gangetin_Treatment Cytotoxicity Cytotoxicity/Viability (MTT Assay) Gangetin_Treatment->Cytotoxicity Apoptosis Apoptosis (Annexin V/PI) Gangetin_Treatment->Apoptosis Antioxidant Antioxidant Activity (DPPH, SOD) Gangetin_Treatment->Antioxidant Anti_inflammatory Anti-inflammatory (Griess Assay) Gangetin_Treatment->Anti_inflammatory Animal_Models Animal Models (Rats, Mice) Gangetin_Admin This compound Administration (p.o., i.p.) Animal_Models->Gangetin_Admin Anti_inflammatory_Model Anti-inflammatory Model (Carrageenan Paw Edema) Gangetin_Admin->Anti_inflammatory_Model Anticancer_Model Anticancer Model (EAC) Gangetin_Admin->Anticancer_Model Toxicity_Studies Toxicity Studies (Acute & Sub-chronic) Gangetin_Admin->Toxicity_Studies Data_Analysis Data Analysis (Paw volume, Tumor size, Histopathology) Anti_inflammatory_Model->Data_Analysis Anticancer_Model->Data_Analysis Toxicity_Studies->Data_Analysis

Figure 1: General experimental workflow for preclinical evaluation of this compound.

pi3k_akt_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt phosphorylates Akt Akt pmTOR p-mTOR pAkt->pmTOR phosphorylates mTOR mTOR Proliferation Cell Proliferation & Survival pmTOR->Proliferation This compound This compound This compound->pAkt inhibits

Figure 2: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

nfkb_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) pIKK p-IKK Receptor->pIKK activates IKK IKK Complex pIkB p-IκBα pIKK->pIkB phosphorylates IkB IκBα Proteasome Proteasomal Degradation pIkB->Proteasome NFkB_complex p65/p50-IκBα NFkB_active p65/p50 NFkB_complex->NFkB_active pNFkB_nuc p65/p50 NFkB_active->pNFkB_nuc translocates This compound This compound This compound->pIKK inhibits Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, COX-2) pNFkB_nuc->Inflammatory_Genes

Figure 3: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The protocols and experimental designs presented in this document provide a comprehensive framework for the preclinical evaluation of this compound. By systematically investigating its cytotoxic, apoptotic, antioxidant, anti-inflammatory, and anticancer properties, researchers can elucidate its therapeutic potential. Furthermore, the exploration of its effects on key signaling pathways, such as PI3K/Akt and NF-κB, will be crucial in understanding its molecular mechanisms of action. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data, which is essential for the further development of this compound as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Gangetin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the purification of Gangetin, a pterocarpan (B192222) found in Desmodium gangeticum. The information is presented in a question-and-answer format to directly address challenges that may lead to suboptimal yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Consistently Low Yield of Crude this compound Extract

Q1: My initial crude extract from Desmodium gangeticum has a very low yield. What are the potential causes and how can I improve it?

A1: A low yield from the initial extraction is often the primary bottleneck. Several factors related to the plant material and extraction procedure can contribute to this issue. A systematic evaluation of your process is recommended.

  • Plant Material Quality: The concentration of this compound and other secondary metabolites can vary significantly depending on the plant's age, geographical source, harvesting season, and post-harvest handling (drying and storage).[1]

    • Solution: Ensure you are using high-quality, properly identified, and authenticated Desmodium gangeticum plant material. Whenever possible, use freshly dried and coarsely powdered material to maximize surface area for solvent penetration.

  • Inappropriate Solvent Choice: The polarity of the extraction solvent is critical for efficiently solubilizing this compound.

    • Solution: Pterocarpans like this compound are typically extracted with solvents of intermediate polarity. Alcohols, such as methanol (B129727) or ethanol, are often effective.[2] For instance, a 5.4% yield of crude aqueous extract from the leaves and stems of D. gangeticum has been reported, while methanolic extraction of the leaves has also been documented.[1] Consider performing small-scale pilot extractions with different solvents (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to determine the optimal choice for your specific plant material.[1][2]

  • Suboptimal Extraction Conditions: Temperature and duration of extraction play a crucial role.

    • Solution: While elevated temperatures can enhance solubility and diffusion, excessive heat can lead to the degradation of thermolabile compounds.[2] Conversely, a temperature that is too low may result in incomplete extraction. Experiment with a range of temperatures (e.g., 40°C, 60°C, room temperature) and extraction times to find the best balance between efficiency and stability of this compound. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also improve yield and reduce extraction time.[2]

Issue 2: Significant Loss of this compound During Purification Steps

Q2: I have a decent crude extract, but I'm losing most of my product during column chromatography. Why is this happening?

A2: Loss of the target compound during chromatographic purification is a common problem. This can be due to poor separation from other compounds, irreversible binding to the stationary phase, or degradation during the process.

  • Poor Separation/Co-elution: this compound is present in the plant alongside other structurally similar flavonoids and pterocarpans, which can be difficult to separate.[3][4]

    • Solution: Optimize your chromatographic parameters. This includes the choice of stationary phase (silica gel is common for normal-phase, C18 for reversed-phase) and the mobile phase.[1][5] For pterocarpans, a gradient elution is often necessary. A common starting point for normal-phase chromatography on silica (B1680970) gel is a gradient of n-hexane and ethyl acetate (B1210297).[6] For reversed-phase (e.g., C18), a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid like formic acid (0.1%), can improve peak shape and resolution.[1]

  • Irreversible Adsorption to the Column: Highly polar compounds can sometimes bind irreversibly to active sites on silica gel.

    • Solution: Ensure the elution solvent or the final step of your gradient is strong enough to desorb all compounds of interest. If you suspect irreversible binding to silica, consider using a different stationary phase, such as alumina (B75360) or a bonded phase like diol.

  • Peak Tailing: This phenomenon, where a peak has an asymmetrical "tail," can lead to poor fractionation and apparent yield loss. It is often caused by secondary interactions between this compound and the stationary phase.[7]

    • Solution: Adding a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress these interactions, particularly with residual silanol (B1196071) groups on a silica or C18 column, leading to sharper peaks and better recovery.[1][7]

  • Column Overload: Loading too much crude extract onto the column can exceed its separation capacity, resulting in broad, overlapping peaks and poor purification.[7]

    • Solution: Determine the optimal loading capacity for your column size through small-scale trials. It is often better to perform multiple smaller purification runs than one overloaded run.

Data Presentation

While specific yield data for the purification of this compound is not widely published, the following tables provide illustrative data based on the purification of similar flavonoids and pterocarpans to serve as a benchmark.

Table 1: Illustrative Yields from Initial Extraction & Fractionation

Plant MaterialExtraction SolventFractionation SolventYield of Fraction (% of dry weight)Reference Compound(s)
D. gangeticum Leaves/StemsWaterN/A (Crude Extract)5.4%Crude Extract
D. gangeticum LeavesMethanoln-Hexane3.04%Non-polar compounds
D. gangeticum LeavesMethanolChloroform0.68%Compounds of intermediate polarity
D. gangeticum LeavesMethanolEthyl Acetate1.84%Flavonoids, Pterocarpans

Note: Data for D. gangeticum fractions is derived from a reported 536g residue from 5kg of leaves, followed by fractionation.[8] The 5.4% yield is from a separate study.[1]

Table 2: Representative Yields from Chromatographic Purification of Flavonoids/Pterocarpans

Starting Material (Weight)Purification MethodCompound IsolatedFinal Yield (mg)Purity
500 mg Ethyl Acetate FractionCentrifugal Partition ChromatographyTaxifolin21 mg>90%
500 mg Ethyl Acetate FractionCentrifugal Partition ChromatographyDihydrokaempferol18 mg>90%
500 mg Ethyl Acetate FractionCentrifugal Partition ChromatographyNaringenin16 mg>90%

This data is from the purification of flavonoids from Pterocarpus santalinus and serves as an example of expected yields from a chromatographic step.[8] Yields for this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Extraction and Fractionation of D. gangeticum

This protocol is a generalized procedure based on common phytochemical practices.

  • Preparation of Plant Material: Air-dry the aerial parts of Desmodium gangeticum in the shade. Once fully dried, grind the material into a coarse powder.

  • Soxhlet Extraction: Place the powdered plant material (e.g., 1 kg) into a Soxhlet apparatus and extract with methanol (e.g., 3 L) for approximately 24-36 hours or until the solvent in the siphon tube runs clear.

  • Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.

  • Liquid-Liquid Fractionation:

    • Suspend the crude methanolic extract in a volume of distilled water (e.g., 500 mL).

    • Perform sequential partitioning in a separatory funnel with solvents of increasing polarity.

    • First, partition against an equal volume of n-hexane (3 x 500 mL). Collect and combine the hexane (B92381) layers.

    • Next, partition the remaining aqueous layer against an equal volume of ethyl acetate (3 x 500 mL). Collect and combine the ethyl acetate layers.

    • The ethyl acetate fraction is expected to be enriched with pterocarpans, including this compound.

  • Final Concentration: Concentrate the ethyl acetate fraction to dryness using a rotary evaporator. This fraction will be the starting material for chromatographic purification.

Protocol 2: General Protocol for Column Chromatography Purification

This protocol provides a starting point for the purification of this compound from the enriched ethyl acetate fraction.

  • Preparation of the Column:

    • Use a glass column of appropriate size for the amount of extract.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Alternatively, perform a dry loading by adsorbing the extract onto a small amount of silica gel, drying it, and carefully adding the powder to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. This is known as a gradient elution. A suggested starting gradient could be from 100% n-hexane to 100% ethyl acetate over several column volumes.

    • Example Gradient Steps:

      • 100% n-Hexane

      • 95:5 n-Hexane:Ethyl Acetate

      • 90:10 n-Hexane:Ethyl Acetate

      • Continue increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.

  • Analysis of Fractions:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

    • Combine the fractions that show a pure spot corresponding to a this compound standard (if available) or the major compound of interest.

  • Final Purification: Concentrate the combined pure fractions under reduced pressure to yield purified this compound. Further purification by preparative HPLC may be necessary to achieve high purity.[1]

Mandatory Visualization

Troubleshooting_Workflow start_node Start: Low this compound Yield decision_node decision_node start_node->decision_node Identify Stage of Loss process_node process_node solution_node solution_node process_node->solution_node Troubleshoot Plant Material, Solvent & Conditions decision_node->process_node Initial Extraction process_node2 Low Recovery from Column decision_node->process_node2 Purification (Chromatography) end_node End: Yield Optimized solution_node->end_node decision_node2 Problem? process_node2->decision_node2 solution_node2 Optimize Mobile Phase Gradient Change Stationary Phase decision_node2->solution_node2 Poor Separation/ Co-elution solution_node3 Add Acid to Mobile Phase Check for Column Overload decision_node2->solution_node3 Peak Tailing solution_node4 Increase Elution Solvent Strength Check for Irreversible Binding decision_node2->solution_node4 No Elution solution_node2->end_node solution_node3->end_node solution_node4->end_node

Caption: A logical workflow for troubleshooting low yield during this compound purification.

Purification_Workflow start_material Dried D. gangeticum Powder process_step process_step start_material->process_step Methanol Extraction fraction fraction process_step->fraction Crude Extract process_step2 Partitioning fraction->process_step2 Liquid-Liquid Partitioning purification_step purification_step fraction3 Combined Pure Fractions purification_step->fraction3 TLC Analysis final_product Pure this compound fraction2 Enriched Fraction process_step2->fraction2 Ethyl Acetate Fraction fraction2->purification_step Silica Gel Column Chromatography fraction3->final_product Solvent Evaporation

Caption: A general experimental workflow for the purification of this compound.

References

Preventing the degradation of Gangetin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gangetin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of your this compound extracts.

Troubleshooting Guide

This compound, a pterocarpan (B192222) found in Desmodium gangeticum, is susceptible to degradation under certain experimental conditions. Key factors that can lead to the degradation of this compound during extraction include high temperatures, unsuitable pH levels, exposure to light, and the presence of oxygen.

Table 1: Factors Leading to this compound Degradation and Mitigation Strategies

Parameter Issue Recommended Mitigation Actions
Temperature High temperatures can accelerate the degradation of flavonoids. While specific data on this compound is limited, related compounds show significant degradation at temperatures above 70-80°C.[1]- Maintain extraction temperatures below 60°C.[1]- Use the lowest effective temperature for the shortest possible duration if heat is necessary.[1]- Consider non-thermal extraction methods like ultrasound-assisted extraction at controlled temperatures.
pH Alkaline conditions (pH > 7) can promote the oxidative degradation of flavonoids.[1]- Maintain a slightly acidic to neutral pH (pH 4-6) during extraction.[1]- Use acidified solvents (e.g., with 0.1% formic acid or acetic acid) to improve stability.[1]
Light Exposure to UV light can cause photodegradation of flavonoids.[2]- Conduct extraction and storage in amber-colored glassware or a dark environment.[1][2]- Minimize exposure of the extract to direct light.
Oxygen The presence of oxygen can lead to oxidative degradation of this compound, especially when combined with other factors like heat and light.[2]- Deoxygenate solvents by purging with an inert gas (e.g., nitrogen or argon).[2]- Consider adding antioxidants like ascorbic acid to the extraction solvent.[2]
Enzymatic Degradation Endogenous enzymes in the plant material can degrade this compound upon cell lysis during extraction.- Use fresh plant material quickly after harvesting.- Consider blanching the plant material before extraction to denature enzymes.
Solvent Choice Improper solvent selection can lead to inefficient extraction and potential degradation.- Polar organic solvents like ethanol (B145695) and methanol (B129727), often in aqueous mixtures, are generally effective for flavonoid extraction.[2]- Use high-purity solvents to avoid contaminants that could catalyze degradation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of this compound degradation in my extract?

A1: A visible color change in your extract, often to a darker brown or yellow, can be an initial indicator of degradation. For a more definitive assessment, analytical techniques such as HPLC-UV or LC-MS should be used to monitor the appearance of new peaks corresponding to degradation products and a decrease in the peak area of this compound.

Q2: Which extraction method is least likely to cause this compound degradation?

A2: Non-thermal methods like ultrasound-assisted extraction (UAE) at controlled, low temperatures are generally less likely to cause degradation compared to heat-reflux or Soxhlet extraction.[3][4] Maceration at room temperature is also a gentle method, though it may be less efficient.[3]

Q3: Can I store my Desmodium gangeticum plant material before extraction?

A3: It is best to use fresh plant material whenever possible. If storage is necessary, the material should be dried at a low temperature (e.g., 40°C) and stored in a cool, dark, and dry place to minimize enzymatic and oxidative degradation.[1]

Q4: How does the choice of solvent affect this compound stability?

A4: The solvent system can influence both the extraction efficiency and the stability of this compound. Generally, flavonoids are more stable in slightly acidic conditions.[1] Using acidified ethanol or methanol can improve both yield and stability. It is crucial to use high-purity solvents to prevent reactions with impurities.[2]

Q5: Are there any additives that can help prevent this compound degradation during extraction?

A5: Yes, adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can help mitigate oxidative degradation.[2] Purging the solvent and extraction vessel with an inert gas like nitrogen can also be beneficial.[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This method uses ultrasonic waves to disrupt cell walls and enhance extraction efficiency at lower temperatures, thus minimizing thermal degradation.

1. Plant Material Preparation:

  • Dry the roots of Desmodium gangeticum at 40°C for 48 hours.
  • Grind the dried roots into a fine powder.

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL amber glass flask.
  • Add 100 mL of 80% ethanol (v/v) in water, acidified with 0.1% formic acid.
  • Place the flask in an ultrasonic bath.
  • Sonicate for 30 minutes at a controlled temperature of 40°C.
  • After sonication, filter the mixture through Whatman No. 1 filter paper.
  • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
  • Pool the filtrates from all three extractions.

3. Solvent Removal and Purification:

  • Concentrate the pooled filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
  • The crude extract can be further purified using column chromatography with silica (B1680970) gel.

Protocol 2: Maceration Extraction of this compound

This is a simple and gentle extraction method that relies on soaking the plant material in a solvent over a period of time.

1. Plant Material Preparation:

  • Dry the roots of Desmodium gangeticum at 40°C for 48 hours.
  • Grind the dried roots into a coarse powder.

2. Extraction:

  • Mix 20 g of the powdered plant material with 200 mL of 80% ethanol in an amber-colored flask.
  • Seal the flask and macerate for 24 hours at room temperature with continuous stirring.
  • After 24 hours, filter the mixture to separate the extract from the solid residue.
  • The extraction can be repeated to improve the yield.

3. Solvent Removal:

  • The resulting extract can be concentrated under reduced pressure at a low temperature (below 40°C).

Quantitative Data Summary

The choice of extraction method and solvent can significantly impact the yield of compounds from Desmodium gangeticum. The following table summarizes data from a study on the extraction of various compounds from the plant, which can provide insights into optimizing this compound extraction.

Table 2: Percent Content of Compounds in Different Extracts of D. gangeticum [5]

Extraction Technique Solvent Compound 1 (%) Compound 2 (%) Compound 3 (%)
Cold Percolation Ethanol0.00580.00150.0029
Hot Extraction Ethanol0.01170.00210.0032
Hot Extraction Water0.00870.00140.0031
Ultrasonication Water0.00450.00050.0009
Microwave Assisted Ethanol0.01330.00270.0035
Microwave Assisted Water0.00850.00120.0026

Note: The specific compounds are not identified as this compound in the source, but the data illustrates the impact of different extraction methods and solvents on yield.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing cluster_analysis 4. Analysis plant_material Desmodium gangeticum (Roots) drying Drying (40°C) plant_material->drying grinding Grinding drying->grinding extraction Extraction (e.g., UAE or Maceration) grinding->extraction filtration Filtration extraction->filtration solvent Solvent (e.g., 80% Ethanol + 0.1% Formic Acid) solvent->extraction concentration Concentration (Rotary Evaporator < 40°C) filtration->concentration purification Purification (Column Chromatography) concentration->purification analysis Analysis (HPLC-UV, LC-MS) purification->analysis

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Degradation Factors

degradation_factors cluster_factors Degradation Factors cluster_mitigation Mitigation Strategies This compound This compound Stability temp High Temperature This compound->temp degrades ph Alkaline pH This compound->ph degrades light Light Exposure This compound->light degrades oxygen Oxygen This compound->oxygen degrades low_temp Low Temperature Extraction temp->low_temp mitigated by acidic_solvent Acidified Solvents ph->acidic_solvent mitigated by darkness Amber Glassware / Dark Room light->darkness mitigated by inert_atm Inert Atmosphere (N2, Ar) oxygen->inert_atm mitigated by antioxidants Antioxidants oxygen->antioxidants mitigated by

Caption: Factors influencing this compound degradation and mitigation strategies.

References

Technical Support Center: Addressing Assay Interference with Gangetin in Phytochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential assay interference when studying the phytochemical Gangetin. As a pterocarpan (B192222) with a phenolic structure, this compound may interact with various assay components, leading to inaccurate or misleading results. This guide offers strategies to identify, mitigate, and control for such interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied? A1: this compound is a pterocarpan, a type of isoflavonoid, isolated from the medicinal plant Desmodium gangeticum.[1] It is investigated for its potential therapeutic properties, including significant anti-inflammatory, analgesic, and antioxidant activities.[2][3]

Q2: What are the common types of assay interference observed with phenolic compounds like this compound? A2: Phenolic compounds can interfere with in vitro assays through several mechanisms:

  • Spectral Interference: The intrinsic color of the compound or its reaction byproducts can absorb light at the same wavelength used to measure the assay's endpoint, leading to artificially high or low readings.

  • Redox Activity: As an antioxidant, this compound can directly reduce assay reagents (e.g., in DPPH, ABTS, FRAP, and MTT assays), mimicking a biological effect and leading to false-positive results.

  • Enzyme Inhibition/Activation: this compound may non-specifically inhibit or activate reporter enzymes used in assays.

  • Compound Aggregation: At certain concentrations, compounds can form aggregates that may sequester enzymes or other reagents, leading to spurious results.

  • Cellular Effects: In cell-based assays, this compound may cause non-specific cytotoxicity or affect cell signaling pathways that can interfere with the intended measurement.[4]

Q3: My this compound sample is colored. How will this affect my colorimetric assays (e.g., DPPH, FRAP)? A3: A colored sample will contribute to the overall absorbance reading. In decolorization assays like DPPH and ABTS, this can lead to an underestimation of antioxidant activity. In assays where a colored product is formed (like FRAP), it can lead to an overestimation. It is crucial to run proper controls to account for the intrinsic absorbance of your this compound sample.

Q4: I am observing high antioxidant activity for this compound in the MTT assay for cell viability. Is this a reliable result? A4: Not necessarily. The MTT assay relies on the reduction of the yellow tetrazolium salt to a purple formazan (B1609692) product by mitochondrial dehydrogenases in living cells. However, strong reducing agents like phenolic compounds can directly reduce MTT to formazan in the absence of cellular activity. This can lead to a significant overestimation of cell viability or a masking of cytotoxicity. It is highly recommended to use an orthogonal assay for cell viability, such as the lactate (B86563) dehydrogenase (LDH) assay (measuring membrane integrity) or ATP-based assays (measuring cellular ATP levels), to confirm your results.

Q5: How can I be sure that the observed activity of this compound is specific and not an artifact? A5: A multi-pronged approach is necessary. This includes running appropriate blank controls (sample without reagents, reagents without sample), performing counter-screens to rule out non-specific activity, and using orthogonal assays that rely on different detection principles to confirm the biological effect.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpectedly High Results in Antioxidant Assays (DPPH, ABTS, FRAP)
Potential Cause Troubleshooting Steps
Spectral Interference 1. Run a Sample Blank: For each concentration of this compound tested, prepare a corresponding blank containing the sample in the assay buffer but without the radical/reagent (e.g., without DPPH).2. Measure Absorbance: Measure the absorbance of this blank at the assay wavelength (e.g., 517 nm for DPPH).3. Correct the Data: Subtract the absorbance of the sample blank from the absorbance of your experimental sample.
Compound Instability 1. Check pH and Buffer Compatibility: Ensure this compound is stable in the assay buffer and at the required pH. Phenolic compounds can degrade at high pH.2. Time-Course Experiment: Measure the absorbance of this compound in the assay buffer over the duration of the experiment to check for any time-dependent changes in its absorbance.
Precipitation 1. Visual Inspection: Visually inspect the assay wells/cuvettes for any signs of precipitation, especially at higher concentrations.2. Solubility Test: Determine the solubility of this compound in the final assay buffer to ensure you are working within its soluble range. Consider using a small percentage of a co-solvent like DMSO if necessary, but be sure to include a vehicle control.
Issue 2: Suspected False-Positives in Cell Viability Assays (MTT)
Potential Cause Troubleshooting Steps
Direct Reduction of MTT Reagent 1. Cell-Free Control: Run a control plate with all assay components, including various concentrations of this compound, but without any cells. Incubate for the same duration as your cellular experiment. If a color change occurs, it indicates direct reduction of MTT by this compound.2. Use an Orthogonal Assay: Confirm cell viability results using a non-redox-based assay, such as the LDH assay (measures cytotoxicity via membrane damage) or a luminescent ATP-based assay (measures viability via metabolic status).
Interference with Formazan Solubilization 1. Microscopic Examination: Before adding the solubilization agent, visually inspect the formazan crystals under a microscope. Ensure they are properly formed in control wells and observe any differences in crystal morphology in this compound-treated wells.2. Test Different Solubilizers: If you suspect incomplete solubilization, try different solvents like DMSO, isopropanol (B130326) with HCl, or a sodium dodecyl sulfate (B86663) (SDS) solution.
Issue 3: Inconsistent Results in Enzyme Inhibition Assays (e.g., COX, LOX)
Potential Cause Troubleshooting Steps
Non-specific Inhibition via Aggregation 1. Detergent Control: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it may be due to compound aggregation.2. Dynamic Light Scattering (DLS): If available, use DLS to directly assess the aggregation state of this compound in the assay buffer at the concentrations tested.
Redox-Active Interference 1. Assay with/without Reducing Agents: If the assay buffer contains reducing agents (e.g., DTT), test whether their presence affects this compound's inhibitory activity. Redox-active compounds can interfere with enzyme function through non-specific mechanisms.
Time-Dependent Inhibition 1. Vary Pre-incubation Time: Perform the assay with different pre-incubation times of the enzyme with this compound before adding the substrate. A change in IC50 values with pre-incubation time suggests a time-dependent inhibition mechanism.

Quantitative Data Summary

Due to the limited availability of specific in vitro IC50 values for isolated this compound in the public literature, researchers should consider the following data as a reference point from studies on Desmodium gangeticum extracts and related compounds. It is imperative for researchers to experimentally determine these values for their specific sample and assay conditions.

Assay Type Compound/Extract Reported Value Comments
Anti-inflammatory (in vivo)This compound50 and 100 mg/kg (orally)Showed significant activity in exudative and proliferative phases of inflammation in rats.[2]
Antioxidant (DPPH)Flavonoid fraction of D. gangeticumPotent activityThe flavonoid fraction, which would contain this compound, showed strong antioxidant effects.[3]
Cytotoxicity (in vivo)This compoundNo acute toxicityNo toxicity observed in mice up to an oral dose of 7 g/kg.[2]

Note: IC50 values are highly dependent on the specific assay protocol, reagents, and conditions used. The table above should be used for informational purposes only.

Experimental Protocols

DPPH Radical Scavenging Assay (with Interference Control)
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare serial dilutions of this compound in methanol.

  • Assay Procedure (96-well plate format):

    • Test Wells: Add 100 µL of DPPH solution to 100 µL of each this compound dilution.

    • Sample Blank Wells: Add 100 µL of methanol to 100 µL of each this compound dilution.

    • Control Well: Add 100 µL of DPPH solution to 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Corrected Sample Absorbance = Absorbance(Test Well) - Absorbance(Sample Blank Well).

    • % Inhibition = [(Absorbance(Control) - Corrected Sample Absorbance) / Absorbance(Control)] x 100.

    • Plot % Inhibition vs. This compound concentration to determine the IC50 value.

MTT Cell Viability Assay (with Interference Control)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound (include a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell-Free Interference Plate: In a separate 96-well plate without cells, add the same concentrations of this compound to the cell culture medium.

  • MTT Addition:

    • Add MTT solution (final concentration 0.5 mg/mL) to both the cell plate and the cell-free plate.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or 0.01 M HCl in isopropanol) to all wells and mix thoroughly to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance at ~570 nm.

    • Subtract the absorbance from the cell-free wells from the corresponding wells on the cell plate to correct for direct MTT reduction by this compound.

    • Calculate cell viability relative to the vehicle-treated control cells.

Visualizations

Workflow for Investigating Assay Interference

G A Initial Assay: Observe unexpected activity of this compound B Is the assay colorimetric? A->B C Yes B->C   D No B->D   E Run Sample Blank Control (this compound without reagents) C->E J Is it a cell-based assay (e.g., MTT)? D->J F Does the blank show absorbance? E->F G Yes F->G   H No F->H   I Correct data by subtracting blank absorbance G->I H->J I->J K Yes J->K   L No J->L   M Run Cell-Free Control (this compound + assay reagents, no cells) K->M R Is it an enzyme assay? L->R N Is interference observed? M->N O Yes N->O   P No N->P   Q Use Orthogonal Assay (e.g., LDH, ATP-based) O->Q P->R Q->R S Yes R->S   T No R->T   U Run Aggregation Control (with 0.01% Triton X-100) S->U Z Proceed with further validation T->Z V Is activity reduced? U->V W Yes V->W   X No V->X   Y Indicates aggregation-based interference W->Y X->Z

Caption: Workflow to identify and mitigate common assay interferences.

Simplified Arachidonic Acid Cascade in Inflammation

G cluster_0 Cell Membrane Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Inflammatory Stimuli AA Arachidonic Acid (AA) PLA2->AA COX Cyclooxygenases (COX-1/COX-2) AA->COX LOX Lipoxygenases (LOX) AA->LOX PGs Prostaglandins (PGs) (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (LTs) (Inflammation, Bronchoconstriction) LOX->LTs

Caption: Key pathways in arachidonic acid-mediated inflammation.

Canonical NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome targeted for NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active translocates Complex IκB-NF-κB (Inactive) Complex->IkB Complex->NFkB DNA DNA NFkB_active->DNA binds to Genes Pro-inflammatory Gene Expression (COX-2, Cytokines) DNA->Genes induces

Caption: Overview of the canonical NF-κB inflammation pathway.

References

Technical Support Center: Managing the In-vivo Instability of Gangetin for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in-vivo instability of Gangetin in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known in-vivo properties?

This compound is a pterocarpan, a class of isoflavonoids, isolated from the plant Desmodium gangeticum.[1][2] In-silico and preclinical studies suggest that this compound possesses several promising pharmacological activities. Notably, ADME-PK (Absorption, Distribution, Metabolism, and Excretion - Pharmacokinetics) profiling of this compound indicates that it is likely to have high gastrointestinal absorption and good blood-brain barrier permeability, which are favorable characteristics for a drug candidate.[3]

Q2: What are the primary challenges associated with the in-vivo administration of this compound?

While this compound shows good predicted absorption, its in-vivo efficacy can be hampered by metabolic instability. Like many flavonoids, this compound is susceptible to enzymatic degradation in the liver and other tissues. This can lead to rapid clearance from the body and reduced exposure at the target site, potentially diminishing its therapeutic effects. The primary challenges include:

  • Rapid Metabolism: Phase I (e.g., hydroxylation, demethylation) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions can quickly modify and inactivate this compound.

  • Poor Aqueous Solubility: Although predicted to have good absorption, the inherent low aqueous solubility of many flavonoids can still present formulation challenges, impacting dissolution and absorption rates.

  • Susceptibility to pH and Gut Microbiota: The stability of this compound may be affected by the varying pH environments of the gastrointestinal tract and metabolism by gut microbiota before absorption.

Q3: What are the potential metabolic pathways for this compound?

While specific metabolic pathways for this compound have not been fully elucidated, based on the metabolism of similar flavonoids like tangeretin, it is hypothesized that this compound undergoes extensive metabolism.[4] Key metabolic reactions likely include O-demethylation and hydroxylation, followed by conjugation with glucuronic acid or sulfate. These modifications increase the water solubility of the compound, facilitating its excretion.

Troubleshooting Guide

This guide addresses common issues encountered during in-vivo animal studies with this compound.

Problem Potential Cause Recommended Solution
Low or undetectable plasma concentrations of this compound after oral administration. 1. Rapid first-pass metabolism: this compound is likely extensively metabolized in the liver before reaching systemic circulation. 2. Poor dissolution of the formulation: The compound may not be dissolving efficiently in the gastrointestinal fluid. 3. Degradation in the GI tract: The acidic environment of the stomach or enzymatic activity in the intestines could be degrading the compound.1. Co-administer with a metabolic inhibitor: Use of a general CYP450 inhibitor (e.g., piperine) can help to reduce first-pass metabolism. Note: This should be done with caution and appropriate controls.2. Improve formulation: Utilize a formulation strategy to enhance solubility and dissolution, such as a self-emulsifying drug delivery system (SEDDS), lipid-based formulations, or complexation with cyclodextrins.[5] 3. Use enteric-coated formulations: This can protect this compound from the acidic stomach environment and allow for release in the more neutral pH of the small intestine.
High variability in plasma concentrations between individual animals. 1. Inconsistent food intake: The presence or absence of food can significantly impact the absorption of lipophilic compounds. 2. Differences in gut microbiota: Individual variations in gut flora can lead to differential metabolism of this compound before absorption. 3. Genetic variability in metabolic enzymes: Differences in the expression and activity of metabolic enzymes (e.g., CYPs, UGTs) among animals.1. Standardize feeding protocols: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet. 2. Co-house animals: This can help to normalize gut microbiota to some extent. 3. Use a larger group of animals: This will help to obtain a more reliable average and understand the extent of the variability.
Observed in-vitro efficacy does not translate to in-vivo models. 1. Sub-therapeutic concentrations at the target site: Due to rapid metabolism and clearance, the concentration of active this compound at the site of action may be too low to elicit a therapeutic response. 2. Active metabolites: It is possible that a metabolite of this compound is the active compound, and its formation is limited in-vivo.1. Increase the dose or dosing frequency: This can help to maintain therapeutic concentrations for a longer duration. Note: Monitor for any potential toxicity.2. Utilize a more direct route of administration: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism.[6] 3. Investigate the activity of potential metabolites: If possible, synthesize predicted metabolites and test their activity in-vitro.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₆H₂₈O₅PubChem[7]
Molecular Weight420.5 g/mol PubChem[7]
XLogP3-AA5.5PubChem[7]
Hydrogen Bond Donor Count1PubChem[7]
Hydrogen Bond Acceptor Count5PubChem[7]

Table 2: Predicted ADME-PK Properties of this compound

ParameterPredictionImplicationSource
Gastrointestinal (GI) AbsorptionHighGood oral absorption is expected.[3]
Blood-Brain Barrier (BBB) PermeabilityGoodPotential for activity in the central nervous system.[3]
P-glycoprotein (P-gp) SubstrateYesMay be subject to efflux from cells, affecting distribution.[3]
Lipinski's Rule of FivePassIndicates drug-likeness.[3]

Experimental Protocols

Protocol 1: In-vitro Metabolic Stability Assessment of this compound using Liver Microsomes

Objective: To determine the rate of metabolic degradation of this compound in the presence of liver microsomes.

Materials:

  • This compound

  • Rat or mouse liver microsomes

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and this compound solution. The final concentration of this compound should be in the linear range of the assay (e.g., 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a SEDDS formulation to improve the solubility and oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

Procedure:

  • Screen various oils, surfactants, and co-surfactants for their ability to dissolve this compound.

  • Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion upon dilution with water.

  • Dissolve this compound in the selected oil phase with gentle heating and stirring.

  • Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.

  • Characterize the resulting SEDDS formulation for globule size, zeta potential, and drug content.

  • Perform in-vitro dissolution studies to compare the release of this compound from the SEDDS formulation versus an unformulated suspension.

Visualizations

experimental_workflow cluster_preclinical Preclinical Evaluation instability In-vivo Instability Suspected invitro In-vitro Metabolic Stability Assay instability->invitro Characterize Metabolism formulation Formulation Development (e.g., SEDDS) invitro->formulation Address Instability invivo_pk In-vivo Pharmacokinetic Study formulation->invivo_pk Assess Bioavailability efficacy Efficacy Study invivo_pk->efficacy Determine Therapeutic Dose

Caption: Workflow for addressing the in-vivo instability of this compound.

signaling_pathway cluster_cell Cellular Response This compound This compound (Stable) Receptor Target Receptor This compound->Receptor Binding Metabolism Rapid Metabolism This compound->Metabolism Metabolites Inactive Metabolites Downstream Downstream Signaling Receptor->Downstream Response Therapeutic Response Downstream->Response Metabolism->Metabolites

Caption: Hypothetical impact of rapid metabolism on this compound's signaling.

References

Technical Support Center: Strategies for Increasing the Bioavailability of Gangetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working to enhance the bioavailability of Gangetin.

Frequently Asked Questions (FAQs)

General Knowledge

Q1: What is this compound and what are its potential therapeutic uses?

This compound is a pterocarpan, a class of flavonoids, isolated from the root of Desmodium gangeticum.[1] It has demonstrated significant anti-inflammatory and analgesic activities in preclinical studies.[1] Research also suggests its potential in immunomodulatory and antileishmanial applications.[2]

Q2: What are the known challenges to the oral bioavailability of this compound?

While specific experimental data on this compound's bioavailability is limited, like many flavonoids, it is presumed to have low oral bioavailability due to its poor aqueous solubility.[3][4] Although computational ADME-PK models predict high gastrointestinal absorption for this compound, these models may not fully account for factors like its low solubility and potential for first-pass metabolism, which can significantly limit systemic exposure.[5]

Physicochemical Properties

Q3: What are the key physicochemical properties of this compound?

Below is a summary of the known and predicted physicochemical properties of this compound.

PropertyValue / PredictionImplication for BioavailabilityData Source
Molecular FormulaC₂₆H₂₈O₅-PubChem[6]
Molecular Weight420.5 g/mol High molecular weight can sometimes negatively impact passive diffusion.PubChem[6]
LogP (o/w)5.5High lipophilicity suggests poor aqueous solubility.PubChem[6]
Predicted GI AbsorptionHighSuggests good potential for crossing the intestinal membrane if solubilized.SwissADME[5]
Predicted BBB PermeantYesIndicates potential for central nervous system activity if systemic bioavailability is achieved.SwissADME[5]
P-gp SubstrateYes (Predicted)Potential for efflux back into the intestinal lumen, reducing net absorption.[7][8]SwissADME[5]

Troubleshooting Guide

Issue 1: Poor Dissolution of this compound in Aqueous Buffers

Q4: My this compound powder is not dissolving in my aqueous buffer for in vitro assays. What can I do?

This is a common issue due to this compound's high lipophilicity. Here are some troubleshooting steps:

  • Co-solvents: Try dissolving this compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or methanol (B129727) before adding it to your aqueous buffer. Be mindful of the final solvent concentration, as high concentrations can affect cellular assays.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent.[9] Experiment with buffers at different pH values to see if solubility improves.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used in small concentrations to increase the solubility of hydrophobic compounds.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate lipophilic molecules, increasing their aqueous solubility.[10]

Q5: What is a standard protocol for determining the aqueous solubility of this compound?

A shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Solubility Assay

  • Preparation: Prepare a series of buffers at different physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Addition of Compound: Add an excess amount of this compound powder to a known volume of each buffer in a sealed container.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it, and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.

Issue 2: Low Permeability and High Efflux in Caco-2 Assays

Q6: I am observing low apparent permeability (Papp) for this compound in my Caco-2 cell monolayer assay. What could be the reason?

Low permeability of this compound in Caco-2 assays can be attributed to several factors:

  • Poor Solubility in Assay Medium: If this compound is not fully dissolved in the apical donor compartment, its permeability will be underestimated. Ensure the concentration used is below its solubility limit in the assay buffer.

  • Efflux Transporter Activity: this compound is predicted to be a substrate for P-glycoprotein (P-gp), an efflux transporter highly expressed in Caco-2 cells.[5][7] P-gp will actively pump this compound back into the apical (donor) compartment, reducing its net transport across the monolayer.

Q7: How can I confirm if P-gp efflux is limiting this compound's permeability?

You can perform a bi-directional Caco-2 assay and include a P-gp inhibitor.

Experimental Protocol: Bi-directional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with a high transepithelial electrical resistance (TEER).

  • Apical to Basolateral (A-B) Transport:

    • Add this compound (dissolved in transport buffer) to the apical (donor) compartment.

    • At specified time points, take samples from the basolateral (receiver) compartment.

  • Basolateral to Apical (B-A) Transport:

    • Add this compound to the basolateral (donor) compartment.

    • At specified time points, take samples from the apical (receiver) compartment.

  • Assay with Inhibitor: Repeat the A-B and B-A transport experiments in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporine A).

  • Quantification: Analyze the concentration of this compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • An ER greater than 2 suggests active efflux. If the ER is significantly reduced in the presence of the P-gp inhibitor, it confirms that this compound is a P-gp substrate.

Strategies for Bioavailability Enhancement

Q8: What are the most promising strategies to improve the oral bioavailability of this compound?

Based on strategies successful for other poorly soluble flavonoids, the following approaches are recommended.[3][4][11]

  • Nanotechnology-based Formulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution.[10][12]

    • Nanosuspensions: Crystalline nanoparticles of the drug stabilized by surfactants.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that can enhance both solubility and permeability.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous form within a hydrophilic polymer matrix can prevent crystallization and improve the dissolution rate.

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[13]

  • Co-administration with Bioenhancers: Certain natural compounds, like piperine, can inhibit metabolic enzymes (e.g., CYP3A4) and efflux transporters (e.g., P-gp), thereby increasing the bioavailability of co-administered drugs.

Q9: Can you provide a hypothetical comparison of these formulation strategies for this compound?

The following table presents hypothetical data to illustrate the potential improvements in pharmacokinetic parameters with different formulation strategies.

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Unformulated this compound (Aqueous Suspension)50 ± 124.0350 ± 85100 (Reference)
Nanosuspension250 ± 452.01800 ± 310~514
Solid Dispersion310 ± 601.52200 ± 450~628
SEDDS450 ± 801.03500 ± 6201000

Q10: What is a general workflow for developing and testing a bioavailability-enhanced formulation of this compound?

The following diagram illustrates a typical experimental workflow.

experimental_workflow start Start: Unformulated this compound formulation Formulation Development start->formulation nano Nanosuspension formulation->nano Strategy 1 asd Solid Dispersion formulation->asd Strategy 2 sedds SEDDS formulation->sedds Strategy 3 physchem Physicochemical Characterization (Particle size, Zeta potential, Drug loading) nano->physchem asd->physchem sedds->physchem invitro In Vitro Dissolution & Permeability Studies physchem->invitro invivo In Vivo Pharmacokinetic Study in Animal Model (e.g., Rats) invitro->invivo Select best candidates data_analysis Data Analysis (Cmax, Tmax, AUC, Bioavailability) invivo->data_analysis end End: Optimized Formulation data_analysis->end

Caption: Experimental workflow for enhancing this compound bioavailability.

Mechanism of Action and Signaling Pathways

Q11: this compound has anti-inflammatory effects. Which signaling pathway is likely involved?

Many anti-inflammatory flavonoids exert their effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] This pathway is a key regulator of the inflammatory response. While the specific interaction of this compound with this pathway requires further investigation, it is a probable target.

Q12: Can you provide a diagram of the NF-κB signaling pathway that could be modulated by this compound?

The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates This compound This compound This compound->ikb_kinase inhibits? ub Ubiquitination & Proteasomal Degradation ikb->ub targeted for nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates to nfkb_ikb NF-κB-IκBα Complex (Inactive) ub->nfkb releases nfkb_active Active NF-κB dna DNA nfkb_active->dna binds to transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) dna->transcription initiates

Caption: Potential modulation of the NF-κB pathway by this compound.

References

Technical Support Center: Overcoming Poor Solubility of Gangetin for In-vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gangetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of this compound in in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in-vitro assays?

A1: this compound is a pterocarpan, a class of flavonoids, isolated from the plant Desmodium gangeticum.[1][2] Like many flavonoids, this compound exhibits poor solubility in aqueous solutions, which is a significant challenge for in-vitro experiments that typically use aqueous-based cell culture media and buffer systems. Inadequate dissolution can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: Which solvents are recommended for dissolving this compound?

A2: Due to its hydrophobic nature, this compound is best dissolved in an organic solvent before being diluted into an aqueous medium for in-vitro assays. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended initial solvent for poorly soluble flavonoids. It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in the aqueous assay buffer or cell culture medium.

Q3: What is the maximum permissible concentration of DMSO in cell-based assays?

A3: The final concentration of DMSO in cell culture should be kept to a minimum to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines. However, it is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on the cells.

Q4: My this compound precipitates out of solution when I dilute the DMSO stock in my aqueous buffer. What can I do?

A4: This is a common issue known as "crashing out." Here are several troubleshooting steps to prevent precipitation:

  • Optimize the Dilution Process: Add the DMSO stock solution dropwise into the pre-warmed (37°C) aqueous medium while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.

  • Use a Lower Final Concentration: If precipitation persists, try lowering the final working concentration of this compound in your assay.

  • Incorporate a Surfactant: For some assays, adding a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 to the aqueous buffer can help maintain the solubility of hydrophobic compounds. However, ensure the surfactant is compatible with your specific assay and cell type.

  • Consider Solubility Enhancers: For certain applications, solubility enhancers like cyclodextrins can be used to form inclusion complexes with this compound, thereby increasing its aqueous solubility.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results in In-vitro Assays
Possible Cause Troubleshooting/Solution
Incomplete Dissolution of this compound Stock Ensure the this compound is completely dissolved in the DMSO stock solution. Gentle warming and sonication can aid dissolution. Visually inspect the stock for any particulates before use.
Precipitation in Assay Wells Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation after adding the this compound solution. If precipitation is observed, refer to the troubleshooting steps for "crashing out" in the FAQs.
Degradation of this compound Prepare fresh dilutions of this compound from the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small, single-use aliquots at -20°C or -80°C.
Inaccurate Pipetting of Viscous DMSO Stock Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO stock solutions.
Issue 2: Observed Cytotoxicity in Vehicle Control Wells
Possible Cause Troubleshooting/Solution
High Final DMSO Concentration Ensure the final concentration of DMSO in the assay wells is below the cytotoxic threshold for your specific cell line (typically <0.5%). Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration.
Contaminated DMSO Use high-purity, sterile-filtered, and anhydrous DMSO to prepare your stock solution. Poor quality DMSO can contain contaminants that are toxic to cells.

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited in the public domain, a predicted aqueous solubility (Log s) of -5.98 suggests very low water solubility. The following table provides general guidelines for preparing this compound solutions.

Solvent Solubility Recommended Use
Water / PBS (pH 7.4) Very PoorNot recommended for initial dissolution.
Ethanol / Methanol Sparingly SolubleCan be used, but DMSO is generally more effective.
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • 100% Dimethyl Sulfoxide (DMSO), sterile, anhydrous

    • Sterile microcentrifuge tubes

    • Target aqueous buffer or cell culture medium

  • Procedure for 10 mM Stock Solution: a. Weigh out the appropriate amount of this compound powder. The molecular weight of this compound is 420.5 g/mol . For 1 ml of a 10 mM stock, you will need 4.205 mg. b. Add the this compound powder to a sterile microcentrifuge tube. c. Add the required volume of 100% DMSO to achieve a 10 mM concentration. d. Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

  • Procedure for Preparing Working Solutions: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm your target aqueous buffer or cell culture medium to 37°C. c. Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. d. When diluting, add the this compound stock solution to the medium while vortexing to ensure rapid and even dispersion.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤0.5%). Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

Based on studies of the crude extract of Desmodium gangeticum, from which this compound is isolated, a potential mechanism of action involves the regulation of the cell cycle. The extract has been shown to arrest the cell cycle in the G1 phase in A549 human lung carcinoma cells by modulating the expression of key cell cycle regulatory proteins.[3][4] Pterocarpans from Desmodium gangeticum have also been suggested to act as inhibitors of protein tyrosine phosphate (B84403) kinase.[5][6]

Below are diagrams illustrating a potential signaling pathway and a general experimental workflow for investigating the effects of this compound.

G1_Cell_Cycle_Arrest cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound PTP_Kinase Protein Tyrosine Phosphate Kinase This compound->PTP_Kinase Inhibition? p21_p27 p21 / p27 (CDK Inhibitors) This compound->p21_p27 Upregulation CyclinD1_CDK46 Cyclin D1 / CDK4/6 PTP_Kinase->CyclinD1_CDK46 Activation? G1_Phase G1 Phase Progression CyclinD1_CDK46->G1_Phase Cell_Cycle_Arrest G1 Phase Arrest CyclinE_CDK2 Cyclin E / CDK2 S_Phase S Phase Entry CyclinE_CDK2->S_Phase p21_p27->CyclinD1_CDK46 Inhibition p21_p27->CyclinE_CDK2 Inhibition G1_Phase->CyclinE_CDK2

Caption: Potential mechanism of this compound-induced G1 cell cycle arrest.

experimental_workflow cluster_prep Preparation cluster_assay In-vitro Assay cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO prep_working Prepare Working Solutions in Medium prep_stock->prep_working treatment Treat Cells with This compound prep_working->treatment cell_culture Cell Culture (e.g., A549) cell_culture->treatment incubation Incubate for Desired Time treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle protein_exp Protein Expression (Western Blot) incubation->protein_exp

References

Technical Support Center: Optimizing HPLC Parameters for Gangetin Peak Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Gangetin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the peak resolution of this compound in your chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC parameters for this compound analysis?

A1: A good starting point for this compound analysis, based on methods for flavonoids in Desmodium gangeticum extracts, involves a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. A common isocratic method uses a C18 column (250 mm x 4.6 mm, 5 µm particle size) with a mobile phase of methanol:water (70:30) at a flow rate of 0.5 mL/min and UV detection at 254 nm.[1] For gradient elution, a mobile phase of acetonitrile (B52724) and water, both with 0.1% formic acid, is a common choice for pterocarpans.[2]

Q2: What is the optimal UV detection wavelength for this compound?

Q3: How does the mobile phase composition affect this compound peak resolution?

A3: The composition of the mobile phase is a critical factor in achieving good peak resolution. In reversed-phase HPLC, the ratio of organic solvent (e.g., methanol or acetonitrile) to water will significantly impact the retention time and separation of this compound from other components in the sample. Increasing the organic solvent percentage will generally decrease the retention time of this compound. Fine-tuning this ratio is essential for optimal separation. For pterocarpans, switching between acetonitrile and methanol can also alter selectivity due to their different solvent properties.[2]

Q4: What is the role of pH in the mobile phase for this compound analysis?

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound and provides step-by-step solutions to improve peak resolution.

Issue 1: Poor Resolution or Co-elution with Other Peaks

If your this compound peak is not well-separated from other components in your sample, consider the following optimization strategies.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column_params Column Parameter Adjustments start Poor this compound Peak Resolution mobile_phase Optimize Mobile Phase start->mobile_phase column_params Adjust Column Parameters mobile_phase->column_params If resolution is still poor organic_ratio Adjust Organic:Aqueous Ratio mobile_phase->organic_ratio flow_rate Modify Flow Rate column_params->flow_rate If resolution is still poor particle_size Use Column with Smaller Particle Size (< 5 µm) column_params->particle_size temperature Change Column Temperature flow_rate->temperature If resolution is still poor end Improved Resolution temperature->end If resolution is still poor, consider alternative column chemistry organic_type Switch Organic Solvent (Methanol vs. Acetonitrile) organic_ratio->organic_type ph_adjust Adjust pH (e.g., add 0.1% Formic Acid) organic_type->ph_adjust column_length Increase Column Length particle_size->column_length

Caption: Workflow for troubleshooting poor this compound peak resolution.

Detailed Solutions:

  • Mobile Phase Composition:

    • Organic Solvent Percentage: Systematically vary the percentage of the organic solvent (methanol or acetonitrile) in the mobile phase. A lower percentage of organic solvent will increase retention time and may improve the separation of closely eluting peaks.

    • Organic Solvent Type: If using acetonitrile, try switching to methanol, or vice versa. The different selectivities of these solvents can sometimes resolve co-eluting peaks.[2]

    • Mobile Phase pH: Ensure the mobile phase is slightly acidic by adding 0.1% formic acid. This will suppress the ionization of phenolic groups on this compound and other flavonoids, leading to sharper peaks and potentially altered selectivity.[2]

  • Column Parameters:

    • Particle Size: Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC). Smaller particles provide higher efficiency and better resolution.

    • Column Length: Increasing the column length can improve resolution, but will also increase analysis time and backpressure.

  • Flow Rate:

    • Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, which can lead to better resolution.[4][5] However, this will also increase the run time.

  • Temperature:

    • Optimizing the column temperature can influence selectivity. Try varying the temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to see if it improves the separation of this compound from interfering peaks.[6][7]

Table 1: Effect of HPLC Parameters on Peak Resolution

ParameterChangeEffect on this compound Peak ResolutionPotential Trade-offs
Mobile Phase Decrease % OrganicIncreases retention, may improve resolutionLonger analysis time
Change Organic SolventAlters selectivity, may resolve co-eluting peaksMay require re-optimization of other parameters
Add 0.1% Formic AcidImproves peak shape, may alter selectivityEnsure compatibility with your detector
Flow Rate DecreaseMay improve resolutionLonger analysis time, broader peaks in some cases
Temperature Increase or DecreaseCan alter selectivity and improve resolutionMay affect analyte stability or column longevity
Column Decrease Particle SizeIncreases efficiency and resolutionHigher backpressure
Increase LengthIncreases resolutionLonger analysis time, higher backpressure
Issue 2: this compound Peak Tailing

Peak tailing can compromise peak integration and reduce resolution. It is often caused by secondary interactions between the analyte and the stationary phase.

Logical Diagram for Troubleshooting Peak Tailing

Peak_Tailing start This compound Peak Tailing check_ph Check Mobile Phase pH start->check_ph check_column Evaluate Column Health start->check_column check_sample Assess Sample Overload start->check_sample solution_ph Add 0.1% Formic Acid to suppress silanol (B1196071) interactions check_ph->solution_ph solution_column Flush or Replace Column check_column->solution_column solution_sample Dilute Sample check_sample->solution_sample end Symmetrical Peak solution_ph->end solution_column->end solution_sample->end

Caption: Troubleshooting steps for addressing this compound peak tailing.

Detailed Solutions:

  • Mobile Phase pH: As this compound has phenolic hydroxyl groups, interactions with residual silanols on the silica-based C18 column can cause peak tailing. The addition of 0.1% formic acid to the mobile phase will help to protonate these silanols, minimizing these secondary interactions and leading to more symmetrical peaks.[2]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to active sites that cause tailing. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol). If this does not resolve the issue, the column may need to be replaced.

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and re-injecting to see if the peak shape improves.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Flavonoids from Desmodium gangeticum[1]

This protocol provides a starting point for the analysis of this compound in plant extracts.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 25 µL.

Protocol 2: Gradient HPLC Method for Pterocarpan (B192222) Analysis[2]

This gradient method can be adapted to optimize the separation of this compound.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, <5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

  • Gradient Program: A typical starting gradient could be:

    • 0-5 min: 10% B

    • 5-30 min: Linear gradient from 10% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-36 min: Linear gradient from 90% to 10% B

    • 36-45 min: Hold at 10% B for column re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with extraction at the determined λmax of this compound (start with 254 nm if unknown).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Extract the plant material with a suitable solvent (e.g., methanol or ethanol).

  • Filter the extract through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.

  • The final sample should be dissolved in the initial mobile phase composition to ensure good peak shape.

By systematically applying the principles and troubleshooting steps outlined in this guide, researchers can significantly improve the peak resolution of this compound, leading to more accurate and reliable quantitative results.

References

Technical Support Center: Managing Batch-to-Batch Variability of Gangetin Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in Gangetin extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in this compound extracts, derived from Desmodium gangeticum, can be attributed to three main areas:

  • Raw Material Variation:

    • Genetics and Chemotype: Different populations of Desmodium gangeticum may have genetic variations leading to different levels of this compound and other phytochemicals.

    • Geographical Location and Soil Composition: The mineral content and quality of the soil can significantly influence the plant's secondary metabolite profile.[1]

    • Climate and Environmental Conditions: Factors such as temperature, rainfall, and sun exposure can impact the biosynthesis of active compounds.

    • Harvesting Time and Method: The concentration of this compound can vary depending on the developmental stage of the plant and the time of harvest.

    • Post-Harvest Handling and Storage: Improper drying and storage can lead to the degradation of active compounds.

  • Extraction Process Inconsistencies:

    • Solvent Choice and Purity: The type of solvent (e.g., ethanol, methanol (B129727), hexane) and its purity will selectively extract different compounds.

    • Extraction Method: Different methods like Soxhlet, maceration, or ultrasonic-assisted extraction have varying efficiencies.[2]

    • Process Parameters: Fluctuations in temperature, extraction time, and solvent-to-solid ratio can significantly alter the extract's composition.

  • Post-Extraction Handling:

    • Solvent Removal: Inconsistent solvent evaporation can lead to residual solvent or degradation of thermolabile compounds.

    • Drying and Storage of Extract: Exposure to light, heat, and air can cause degradation of the final extract.

Q2: How can we standardize the raw material of Desmodium gangeticum to minimize variability?

Standardization of the raw plant material is a critical first step for ensuring consistency. Key practices include:

  • Botanical Authentication: Verify the correct species and plant part (roots are a primary source of this compound).[3]

  • Consistent Sourcing: Source the plant material from the same geographical region and supplier.

  • Defined Agricultural Practices: If cultivated, use standardized Good Agricultural and Collection Practices (GACP).

  • Standardized Harvesting: Adhere to a strict protocol for the time of harvest and harvesting methods.

  • Post-Harvest Processing: Implement standardized procedures for cleaning, drying, grinding, and storing the raw material.

Q3: What are the recommended analytical methods for quality control of this compound extracts?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive quality control profile:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for the quantification of this compound. A C18 column is typically used with a mobile phase of methanol and water.[4][5]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a valuable tool for creating a chemical fingerprint of the extract, allowing for a quick comparison of different batches.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more detailed chemical profile and identification of other constituents.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the extract and check for consistency.

Troubleshooting Guides

Troubleshooting Extraction Issues
Problem Potential Cause Recommended Solution
Low Yield of this compound Inappropriate Solvent: The solvent used may not be optimal for extracting pterocarpans like this compound.This compound has been successfully extracted using hexane (B92381) and methanol.[7] Consider a sequential extraction with solvents of increasing polarity.
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the target compound.Optimize the extraction time and temperature. For Soxhlet extraction, ensure a sufficient number of cycles.
Improper Particle Size of Plant Material: If the plant material is not ground to a uniform and appropriate size, solvent penetration will be inefficient.Grind the dried plant material to a uniform, fine powder.
Inconsistent Chemical Profile Between Batches Variation in Raw Material: As detailed in the FAQs, the source and handling of the raw material can vary.Implement strict raw material standardization protocols.
Fluctuations in Extraction Parameters: Inconsistent control over temperature, time, and solvent-to-solid ratio.Strictly control and document all extraction parameters for each batch.
Solvent Degradation or Contamination: The solvent may be contaminated or may have degraded over time.Use high-purity solvents and store them properly.
Presence of Impurities in the Extract Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of compounds, including those that are not of interest.Consider a defatting step with a non-polar solvent like petroleum ether or hexane before the main extraction.
Degradation of this compound: this compound may be degrading during the extraction process due to excessive heat or light exposure.Use appropriate extraction temperatures and protect the extraction setup from light.
Troubleshooting HPLC Analysis
Problem Potential Cause Recommended Solution
Peak Tailing Secondary Interactions: Residual silanol (B1196071) groups on the C18 column can interact with polar functional groups on this compound.Use an end-capped column or add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.[8]
Column Overload: Injecting a sample that is too concentrated.Dilute the sample or reduce the injection volume.[8]
Poor Peak Resolution Inappropriate Mobile Phase Composition: The mobile phase may not be optimal for separating this compound from other closely eluting compounds.Adjust the ratio of the mobile phase solvents (e.g., methanol and water). A gradient elution may provide better separation.
Column Deterioration: The column performance may have degraded over time.Flush the column with a strong solvent or replace it if necessary. Use a guard column to extend the life of the analytical column.[8]
Fluctuating Retention Times Inadequate Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions.Ensure the column is equilibrated for a sufficient amount of time before each run.
Temperature Fluctuations: Changes in ambient temperature can affect retention times.Use a column oven to maintain a consistent temperature.[9]
Pump Issues: Inconsistent flow rate from the HPLC pump.Perform regular maintenance on the HPLC pump, including checking for leaks and ensuring check valves are functioning correctly.[9]

Data Presentation

Table 1: Physicochemical Parameters of Three Different Batches of Desmodium gangeticum Root Powder
Parameter Batch A Batch B Batch C Acceptable Range
Total Ash (%) 6.256.506.106.0 - 7.0
Acid Insoluble Ash (%) 0.500.650.45≤ 1.0
Water Soluble Ash (%) 2.702.552.802.5 - 3.0
Moisture Content (%) 8.59.28.8≤ 10.0
Ethanol Extractive Value (%) 10.29.810.5≥ 9.5
Water Extractive Value (%) 15.314.915.6≥ 14.5

Note: Data is hypothetical but based on typical values found in pharmacognostic studies of Desmodium gangeticum.[1][6]

Table 2: this compound Content and Biological Activity of Three Different Batches of Extracts
Parameter Batch 1 Batch 2 Batch 3 Specification
Extraction Yield (%) 5.86.25.55.0 - 6.5
This compound Content (mg/g extract) by HPLC 12.510.813.110.0 - 14.0
Total Phenolic Content (mg GAE/g) 85.679.288.475.0 - 90.0
Total Flavonoid Content (mg QE/g) 42.138.544.335.0 - 45.0
Antioxidant Activity (DPPH IC50 µg/mL) 55.462.153.8≤ 65.0
Anti-inflammatory Activity (% inhibition at 100 µg/mL) 72.368.975.1≥ 68.0

Note: GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound
  • Preparation of Plant Material: Shade dry the roots of Desmodium gangeticum and grind them into a coarse powder.

  • Extraction:

    • Place 50 g of the powdered plant material in a cellulose (B213188) thimble.

    • Place the thimble in the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 500 mL of methanol.

    • Assemble the Soxhlet apparatus and heat the flask to the boiling point of the solvent.

    • Allow the extraction to proceed for at least 12 hours (or a minimum of 10-12 cycles).

  • Concentration: After extraction, cool the apparatus and collect the solvent containing the extract. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Drying: Dry the concentrated extract in a vacuum oven to obtain a solid residue.

  • Storage: Store the dried extract in an airtight, light-resistant container at 4°C.

Protocol 2: HPLC-UV Quantification of this compound
  • Instrumentation: A standard HPLC system with a UV detector, C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol:Water (70:30, v/v).[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Detection Wavelength: 254 nm.[4]

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol (1 mg/mL). From this, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) to construct a calibration curve.

  • Sample Preparation: Dissolve a known amount of the dried this compound extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject 20 µL of the standard solutions and the sample solution into the HPLC system.

  • Quantification: Calculate the concentration of this compound in the extract by comparing the peak area of this compound in the sample chromatogram with the calibration curve.

Protocol 3: In Vitro Antioxidant Activity (DPPH Assay)
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare a stock solution of the this compound extract in methanol (1 mg/mL). From this, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each sample dilution to a well.

    • Add 150 µL of the DPPH solution to each well.

    • For the control, mix 50 µL of methanol with 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value (the concentration of the extract that inhibits 50% of the DPPH radicals).

Protocol 4: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
  • Reagents: 1% aqueous solution of bovine serum albumin (BSA), phosphate-buffered saline (PBS, pH 6.4).

  • Sample Preparation: Prepare a stock solution of the this compound extract in a suitable solvent (e.g., DMSO) and then dilute with PBS to obtain various concentrations (e.g., 100-500 µg/mL).

  • Assay Procedure:

    • To 0.5 mL of the BSA solution, add 0.5 mL of the extract solution at different concentrations.

    • For the control, mix 0.5 mL of BSA with 0.5 mL of PBS.

    • Use a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) as a positive control.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

    • Cool the solutions to room temperature.

  • Measurement: Measure the turbidity (absorbance) at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Mandatory Visualizations

experimental_workflow cluster_raw_material Raw Material Processing cluster_extraction Extraction and Processing cluster_qc Quality Control and Analysis cluster_final Final Product raw_material Desmodium gangeticum Roots drying Shade Drying raw_material->drying grinding Grinding to Powder drying->grinding extraction Soxhlet Extraction (Methanol) grinding->extraction concentration Rotary Evaporation extraction->concentration drying_extract Vacuum Drying concentration->drying_extract hplc HPLC-UV (this compound Quantification) drying_extract->hplc bioassays In Vitro Bioassays (Antioxidant, Anti-inflammatory) drying_extract->bioassays hptlc HPTLC Fingerprinting drying_extract->hptlc final_product Standardized this compound Extract hplc->final_product bioassays->final_product hptlc->final_product troubleshooting_logic cluster_investigation Investigation Path cluster_solutions Potential Solutions start Inconsistent Results Observed check_raw Review Raw Material Records start->check_raw check_extraction Review Extraction Logs start->check_extraction check_analysis Review Analytical Method start->check_analysis source_new Source New Standardized Raw Material check_raw->source_new Variability Identified re_extract Re-extract with Controlled Parameters check_extraction->re_extract Deviation Identified re_analyze Re-analyze with Calibrated Instrument check_analysis->re_analyze Error Identified anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling Cascade cluster_inhibition Inhibition by this compound cluster_response Pro-inflammatory Response lps LPS (Lipopolysaccharide) nfkb_activation NF-κB Activation lps->nfkb_activation mapk_activation MAPK Activation (p38, JNK, ERK) lps->mapk_activation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_activation->cytokines inos_cox2 iNOS, COX-2 Expression mapk_activation->inos_cox2 This compound This compound This compound->nfkb_activation Inhibits This compound->mapk_activation Inhibits

References

Technical Support Center: Mitigating Matrix Effects in the Mass Spectrometry of Gangetin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Gangetin, a pterocarpan (B192222) with promising biological activities, accurate quantification by liquid chromatography-mass spectrometry (LC-MS) is paramount. However, the inherent complexity of biological matrices can lead to significant matrix effects, compromising the quality and reliability of analytical data. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, understand, and mitigate matrix effects in your this compound analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which are detrimental to accurate quantification.[2] In the analysis of this compound, which is a flavonoid-like pterocarpan, matrix effects can arise from various endogenous components in biological samples like plasma, serum, or tissue homogenates.[3][4] Common interfering substances include phospholipids (B1166683), salts, proteins, and metabolites.[2] Failure to address these effects can result in poor accuracy, precision, and linearity of the analytical method.[5]

Q2: What are the primary sources of matrix effects when analyzing this compound in biological samples?

A2: The primary sources of matrix effects are endogenous components of the biological matrix that co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source.[2] For compounds with moderate polarity like this compound, phospholipids are a major cause of ion suppression in plasma and serum samples.[6] Other potential sources include salts from buffers, anticoagulants used during sample collection, and endogenous metabolites that may have similar chromatographic behavior to this compound.[2]

Q3: How can I determine if my this compound assay is suffering from matrix effects?

A3: A common and effective method to assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak response of this compound spiked into an extracted blank matrix (from which the analyte is absent) with the response of this compound in a neat solution (e.g., mobile phase) at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Extracted Blank Matrix) / (Peak Area in Neat Solution)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix to assess the variability of the effect.[2]

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[7][8] A SIL-IS is a synthetic version of this compound where one or more atoms (e.g., ¹²C, ¹H) are replaced with their heavy stable isotopes (e.g., ¹³C, ²H).[8] Because the SIL-IS is chemically identical to this compound, it experiences the same extraction inefficiencies and matrix effects during sample preparation and analysis.[7] By calculating the ratio of the analyte response to the SIL-IS response, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

Issue 1: Significant Ion Suppression Observed for this compound

Possible Cause: High concentration of co-eluting phospholipids from the biological matrix (e.g., plasma, serum).

Solutions:

  • Optimize Sample Preparation to Remove Phospholipids:

    • Solid Phase Extraction (SPE) with Phospholipid Removal Plates/Cartridges: These specialized SPE products, such as HybridSPE®, contain zirconia-coated particles that selectively retain phospholipids, allowing this compound to pass through for collection and analysis.[9][10] This is a highly effective and straightforward method for phospholipid removal.

    • Liquid-Liquid Extraction (LLE): LLE can be optimized to separate this compound from phospholipids based on their differential solubility in two immiscible liquid phases.[11][12] The choice of organic solvent is critical for achieving good recovery of this compound while minimizing the extraction of phospholipids.

    • Protein Precipitation Followed by Phospholipid Removal: While simple protein precipitation with acetonitrile (B52724) or methanol (B129727) is often insufficient to remove phospholipids, it can be combined with a subsequent phospholipid removal step for cleaner extracts.

  • Modify Chromatographic Conditions:

    • Adjusting the gradient elution profile or using a different stationary phase can help to chromatographically separate this compound from the interfering phospholipids.

Issue 2: High Variability in this compound Response Across Different Matrix Lots

Possible Cause: Inconsistent levels of interfering matrix components in different batches of the biological matrix.

Solutions:

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the most robust solution to correct for inter-lot variability in matrix effects.[13] The SIL-IS will co-elute with this compound and experience the same degree of ion suppression or enhancement, allowing for reliable normalization of the signal.

  • Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in an extracted blank matrix that is representative of the study samples can help to compensate for consistent matrix effects. However, this approach is less effective for variable matrix effects between different lots.[14]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general procedure for using a phospholipid removal SPE plate (e.g., HybridSPE®).

  • Sample Pre-treatment: To 100 µL of plasma or serum sample, add 300 µL of a precipitation solvent (e.g., acetonitrile containing 1% formic acid and the internal standard).

  • Mixing: Vortex the sample for 1 minute to ensure complete protein precipitation.

  • SPE Application: Load the entire mixture onto the well of the phospholipid removal plate.

  • Elution: Apply a vacuum to draw the sample through the sorbent. The eluate, containing this compound and now depleted of phospholipids, is collected.

  • Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol outlines a general LLE procedure. Optimization of the extraction solvent and pH is crucial for this compound.

  • Sample Preparation: To 200 µL of plasma sample, add the internal standard.

  • pH Adjustment: Adjust the pH of the sample to optimize the extraction of this compound (this will depend on its pKa). For many flavonoids, an acidic pH is beneficial.[11]

  • Extraction: Add 1 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Vortex vigorously for 2-5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (top layer) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Quantitative Data Summary

The following tables summarize the expected performance of different sample preparation techniques in mitigating matrix effects, based on literature for similar compounds.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueTypical Matrix Effect ReductionAnalyte RecoveryThroughput
Protein Precipitation (PPT)LowHighHigh
Liquid-Liquid Extraction (LLE)Moderate to HighVariableModerate
Solid Phase Extraction (SPE)HighHighModerate
Phospholipid Removal SPEVery HighHighHigh

Table 2: Impact of Stable Isotope-Labeled Internal Standard (SIL-IS) on Assay Precision

MethodTypical Coefficient of Variation (CV%)
Without Internal Standard>15%
With Analog Internal Standard5-15%
With SIL-IS<5%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt Simple, High Throughput spe Solid Phase Extraction (Phospholipid Removal) start->spe High Selectivity lle Liquid-Liquid Extraction start->lle Good for Polarity Differences end_prep Clean Extract ppt->end_prep spe->end_prep lle->end_prep lcms LC-MS/MS System end_prep->lcms Injection data Data Acquisition lcms->data quant Quantification data->quant

Caption: General experimental workflow for mitigating matrix effects.

mitigation_strategy_logic cluster_strategies Mitigation Strategies start Matrix Effect Identified? no_effect Proceed with Method Validation start->no_effect No mitigate Implement Mitigation Strategy start->mitigate Yes sample_prep Improve Sample Preparation (e.g., SPE, LLE) mitigate->sample_prep chromatography Optimize Chromatography mitigate->chromatography sil_is Use Stable Isotope-Labeled IS mitigate->sil_is

Caption: Decision tree for addressing matrix effects.

References

Technical Support Center: Improving the Reproducibility of Gangetin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of bioassays involving Gangetin.

Frequently Asked Questions (FAQs)

1. General & Preparatory Questions

  • Q1: What is this compound and from where is it sourced?

    • A: this compound is a pterocarpanoid, a type of natural phenolic compound. It is primarily isolated from the root of Desmodium gangeticum, a plant used in traditional medicine.[1] The purity of the isolated this compound is crucial for reproducible bioassay results.

  • Q2: How should I prepare and store this compound for bioassays?

    • A: this compound is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). For cell-based assays, a common practice is to prepare a high-concentration stock solution in sterile DMSO (e.g., 10-50 mM) and then dilute it to the final desired concentration in the cell culture medium. To avoid solvent-induced cytotoxicity, the final DMSO concentration in the assay should typically be kept below 0.5%. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the stock solution from light.

  • Q3: What are appropriate vehicle and positive controls for this compound bioassays?

    • A: The vehicle control should be the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental wells. Positive controls depend on the specific assay being performed and are crucial for validating the assay's performance.

BioassayRecommended Positive Control
Anti-inflammatory (Nitric Oxide Assay) Dexamethasone, L-NG-Nitroarginine Methyl Ester (L-NAME)
Antioxidant (DPPH Assay) Ascorbic Acid, Trolox, Quercetin
Anticancer (MTT Assay) Doxorubicin, Cisplatin (for A549 cells)
COX-2 Inhibition Assay Celecoxib, Indomethacin

2. Troubleshooting Common Bioassays

  • Q4: My anti-inflammatory assay results with this compound are inconsistent. What are the likely causes?

    • A: Inconsistencies in anti-inflammatory assays, such as the nitric oxide (NO) assay in LPS-stimulated macrophages (e.g., RAW 264.7 cells), can arise from several factors:

      • Cell Health and Passage Number: Use cells within a consistent and low passage number range. Cells at high passage numbers can exhibit altered responses to stimuli. Ensure high cell viability (>95%) before starting the experiment.

      • LPS Potency: The activity of lipopolysaccharide (LPS) can vary between lots. It is advisable to test each new lot of LPS to determine the optimal concentration for inducing a robust inflammatory response.

      • This compound Concentration and Purity: Verify the concentration and purity of your this compound stock. Impurities can have their own biological effects.

      • Incubation Times: Adhere strictly to the pre-incubation time with this compound before LPS stimulation and the subsequent stimulation period.

  • Q5: I am not observing significant antioxidant activity with this compound in the DPPH assay. What should I check?

    • A: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is sensitive to several experimental parameters:

      • DPPH Solution Freshness: The DPPH radical solution is light-sensitive and should be freshly prepared for each experiment and kept in the dark. A color change from deep violet to yellow indicates its degradation.

      • Reaction Time: The reaction kinetics between this compound and DPPH may vary. Ensure you are using an appropriate incubation time (typically 30 minutes) and that it is consistent across all samples.

      • Solvent Effects: The solvent used to dissolve this compound can influence the assay. Methanol (B129727) or ethanol are commonly used. Ensure your standard (e.g., ascorbic acid) is prepared in the same solvent.

      • Concentration Range: You may not be testing a high enough concentration of this compound to observe a significant effect. A broad concentration range should be tested initially.

  • Q6: The results of my MTT assay for anticancer activity are not reproducible. What are the common pitfalls?

    • A: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Common issues include:

      • Cell Seeding Density: Inconsistent cell numbers in the wells will lead to variable results. Ensure a uniform single-cell suspension before seeding.

      • Incomplete Formazan (B1609692) Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance. Ensure complete mixing and adequate incubation time with the solubilization solution (e.g., DMSO).

      • Compound Interference: Colored compounds can interfere with absorbance readings. Run a control with this compound in media without cells to check for any intrinsic absorbance.

      • Incubation Time: The incubation time with both this compound and the MTT reagent should be optimized and kept consistent.

Experimental Protocols & Data Presentation

Anti-inflammatory Bioassay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone, 10 µM).

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of NO production).

Quantitative Data Summary (Hypothetical based on related compounds):

CompoundCell LineIC₅₀ (µM) for NO Inhibition
This compoundRAW 264.7~15 - 30
Dexamethasone (Positive Control)RAW 264.7~0.1 - 1
Antioxidant Bioassay: DPPH Radical Scavenging Activity

Objective: To evaluate the free radical scavenging capacity of this compound.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in methanol or DMSO. Prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a positive control solution (e.g., Ascorbic Acid) with a similar concentration range.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, positive control, or vehicle (methanol or DMSO) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value.

Quantitative Data Summary (Hypothetical based on related compounds):

CompoundIC₅₀ (µg/mL) for DPPH Scavenging
This compound~50 - 100
Ascorbic Acid (Positive Control)~5 - 15
Anticancer Bioassay: MTT Assay in A549 Human Lung Carcinoma Cells

Objective: To assess the cytotoxic effect of this compound on human lung cancer cells. A study on the crude extract of Desmodium gangeticum has shown that it can induce G1 cell cycle arrest in A549 cells.[2][3][4]

Methodology:

  • Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) for 24 or 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin, 1 µM).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control. Determine the IC₅₀ value.

Quantitative Data Summary (Hypothetical based on related compounds):

CompoundCell LineIC₅₀ (µM) after 48h
This compoundA549~25 - 75
Doxorubicin (Positive Control)A549~0.5 - 2

Signaling Pathways & Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway of this compound

This compound's anti-inflammatory effects are likely mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). This compound may inhibit this pathway, possibly by preventing the degradation of IκBα or inhibiting the nuclear translocation of NF-κB.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB->IkBa Bound/Inactive This compound This compound This compound->IKK Inhibits? Proteasome Proteasome Degradation This compound->Proteasome Inhibits? IkBa_p->Proteasome NFkB_active Active NF-κB IkBa_p->NFkB_active Releases NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->ProInflammatory_Genes Transcription

Caption: Proposed mechanism of this compound's anti-inflammatory action via NF-κB pathway inhibition.

Experimental Workflow for Bioassay-Guided Fractionation

To identify and isolate bioactive compounds like this compound from a crude plant extract, a bioassay-guided fractionation approach is often employed. This involves a cyclical process of separation and biological testing.

G Start Crude Plant Extract (e.g., Desmodium gangeticum) Fractionation1 Initial Fractionation (e.g., Solvent Partitioning) Start->Fractionation1 Fractions1 Fractions A, B, C... Fractionation1->Fractions1 Bioassay1 Bioassay Screening (e.g., DPPH, Anti-inflammatory) Fractions1->Bioassay1 ActiveFraction Identify Most Active Fraction Bioassay1->ActiveFraction Fractionation2 Further Chromatographic Separation (e.g., HPLC) ActiveFraction->Fractionation2 If activity is significant Subfractions Sub-fractions 1, 2, 3... Fractionation2->Subfractions Bioassay2 Bioassay of Sub-fractions Subfractions->Bioassay2 PureCompound Isolate Pure Compound (this compound) Bioassay2->PureCompound If activity is localized Structure Structural Elucidation (NMR, MS) PureCompound->Structure

Caption: A typical workflow for bioassay-guided isolation of natural products like this compound.

Logical Workflow for Troubleshooting Inconsistent Bioassay Results

When faced with irreproducible results, a systematic troubleshooting approach is necessary to identify the source of the variability.

G Start Inconsistent Bioassay Results CheckReagents Verify Reagent Quality - Freshness? - Proper Storage? Start->CheckReagents CheckCells Assess Cell Culture - Passage Number? - Viability? - Contamination? Start->CheckCells CheckProtocol Review Experimental Protocol - Consistent Timing? - Accurate Pipetting? Start->CheckProtocol CheckCompound Evaluate Test Compound - Purity? - Correct Concentration? Start->CheckCompound ReagentsOK Reagents OK? CheckReagents->ReagentsOK CellsOK Cells Healthy? CheckCells->CellsOK ProtocolOK Protocol Followed? CheckProtocol->ProtocolOK CompoundOK Compound Validated? CheckCompound->CompoundOK ReagentsOK->CellsOK Yes Solution Isolate and Correct the Variable ReagentsOK->Solution No CellsOK->ProtocolOK Yes CellsOK->Solution No ProtocolOK->CompoundOK Yes ProtocolOK->Solution No CompoundOK->Solution Yes CompoundOK->Solution No

Caption: A logical workflow for troubleshooting inconsistent results in this compound bioassays.

References

Dealing with autofluorescence of Gangetin in imaging studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gangetin in imaging studies. The focus is on identifying and mitigating issues related to its intrinsic fluorescence (autofluorescence).

Frequently Asked Questions (FAQs)

Q1: We are observing a strong background signal in our fluorescence microscopy images after treating cells with this compound. Is this expected?

A: Yes, it is possible that the signal you are observing is due to the autofluorescence of this compound. Many natural compounds, particularly those with aromatic ring structures like this compound (a pterocarpan), exhibit intrinsic fluorescence. To confirm this, you should image untreated control cells under the same acquisition settings. If the signal is only present or significantly stronger in the this compound-treated cells, it is likely autofluorescence from the compound.

Q2: How can we determine the excitation and emission spectra of this compound's autofluorescence in our experimental setup?

A: Characterizing the spectral properties of this compound is a critical first step. You can do this using a confocal microscope with a spectral detector or a plate reader with fluorescence scanning capabilities.

Experimental Protocol: Spectral Scanning of this compound
  • Sample Preparation:

    • Prepare a solution of this compound at the concentration you use in your experiments in a suitable buffer or media.

    • Prepare a blank sample (buffer or media only).

    • Prepare a positive control sample of cells treated with this compound.

    • Prepare a negative control sample of untreated cells.

  • Acquisition using a Spectral Detector (Confocal Microscope):

    • Place your this compound-treated sample on the microscope.

    • Excite the sample with a broad range of laser lines available on your system (e.g., 405 nm, 488 nm, 561 nm, 640 nm).

    • Use the spectral detector (lambda scan) to acquire the emission spectrum for each excitation wavelength.

    • Repeat the process for the untreated control cells to identify the contribution of cellular autofluorescence.

  • Data Analysis:

    • Subtract the emission spectrum of the untreated cells from the this compound-treated cells to isolate the emission profile of this compound.

    • Plot the emission intensity versus wavelength for each excitation wavelength to determine the peak emission.

    • To determine the excitation spectrum, you can perform a series of single-point emission measurements while varying the excitation wavelength. Plot the emission intensity at the peak wavelength against the excitation wavelength.

Q3: What are the common sources of autofluorescence in biological samples that could be confounding our results?

A: Besides the potential autofluorescence from this compound, several endogenous molecules within cells and tissues can contribute to background fluorescence.[1][2] It's important to be aware of these when setting up your imaging experiments.

Endogenous FluorophoreTypical Excitation Max (nm)Typical Emission Max (nm)
Collagen/Elastin 360 - 400440 - 500
NADH/NADPH 340 - 360450 - 470
Flavins (FAD, FMN) 450 - 470520 - 540
Lipofuscin 360 - 500420 - 650 (broad)
Red Blood Cells (Heme) Broad (Soret band ~415)Broad (500 - 700)

This table summarizes common endogenous sources of autofluorescence.[1][2]

Troubleshooting Guide

Issue: High background fluorescence in this compound-treated samples.

This guide provides a systematic approach to reduce or eliminate the autofluorescence signal from this compound and other endogenous sources.

Step 1: Characterize the Autofluorescence
  • Action: Perform a spectral scan of this compound as described in the FAQ section.

  • Rationale: Understanding the excitation and emission profile of this compound's autofluorescence is crucial for designing effective mitigation strategies.

Step 2: Optimize Your Imaging Protocol
  • Action: Choose fluorophores for your labels (e.g., antibodies, dyes) that are spectrally distinct from this compound's autofluorescence.[2][3][4]

  • Rationale: If this compound's autofluorescence is strong in the green channel, for instance, consider using red or far-red fluorophores for your specific labels.[3][4]

  • Action: Use narrow band-pass emission filters instead of long-pass filters.[5]

  • Rationale: This will help to isolate the signal from your specific fluorophore and exclude the broader autofluorescence signal.

Recommended Fluorophore ClassExcitation (nm)Emission (nm)Rationale for Avoiding Autofluorescence
Far-Red Dyes (e.g., Alexa Fluor 647, Cy5) ~650~670Most endogenous autofluorescence is weaker at longer wavelengths.[2][3][4]
Near-Infrared (NIR) Dyes (e.g., Alexa Fluor 750, Cy7) ~750~780Minimal interference from cellular and compound autofluorescence.
Step 3: Implement Autofluorescence Reduction Techniques

If spectral separation is not sufficient, you can try the following methods to quench or reduce autofluorescence.

  • Protocol: Before labeling your sample, expose it to a strong, broad-spectrum light source (e.g., from your microscope's fluorescence lamp) for an extended period (e.g., 1-3 hours).

  • Rationale: This can selectively destroy the fluorescent properties of some autofluorescent species. Monitor the autofluorescence levels periodically to determine the optimal bleaching time.

Several chemical treatments can reduce autofluorescence. Always test these on a small sample first, as they can sometimes affect your target signal.

  • Sodium Borohydride (NaBH₄): Effective for aldehyde-induced autofluorescence from fixation.[1][3][4]

    • Protocol: After fixation and permeabilization, incubate your sample in a freshly prepared solution of 0.1% to 1% NaBH₄ in PBS for 10-30 minutes at room temperature.[6] Perform several washes with PBS afterward.

  • Sudan Black B: Primarily used for reducing lipofuscin-based autofluorescence.[1][3][4]

    • Protocol: Incubate fixed and permeabilized cells in a 0.1% - 0.3% Sudan Black B solution in 70% ethanol (B145695) for 10-20 minutes at room temperature. Rinse thoroughly with PBS.

  • Commercial Reagents: Consider using commercially available autofluorescence quenching kits (e.g., TrueVIEW).[3]

Step 4: Experimental Controls
  • Action: Always include the following controls in your experiment:

    • Unstained, Untreated Cells: To assess the baseline cellular autofluorescence.

    • Unstained, this compound-Treated Cells: To specifically measure the autofluorescence from this compound.

    • Stained, Untreated Cells: Your positive control for your specific labeling.

    • Stained, this compound-Treated Cells: Your experimental sample.

  • Rationale: These controls are essential for correctly interpreting your results and for performing any necessary background subtraction during image analysis.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when dealing with autofluorescence from this compound.

autofluorescence_workflow start Start: Observe High Background in this compound-Treated Sample is_autofluorescence Is it Autofluorescence? (Compare to Untreated Control) start->is_autofluorescence characterize Characterize Spectra (Lambda Scan) is_autofluorescence->characterize Yes no_autofluorescence Background not from this compound. Troubleshoot other sources (e.g., non-specific antibody binding) is_autofluorescence->no_autofluorescence No spectral_separation Spectral Separation Possible? characterize->spectral_separation optimize_imaging Optimize Imaging Protocol: - Use Far-Red Dyes - Narrow Band-Pass Filters spectral_separation->optimize_imaging Yes implement_quenching Implement Quenching Methods: - Photobleaching - Chemical Quenching (NaBH4, Sudan Black B) spectral_separation->implement_quenching No reassess Re-assess Background optimize_imaging->reassess implement_quenching->reassess reassess->implement_quenching Still High analyze Proceed with Image Analysis (with appropriate controls) reassess->analyze Background Reduced end End analyze->end

Caption: Troubleshooting workflow for this compound autofluorescence.

References

Selecting appropriate controls for Gangetin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate controls for experiments involving Gangetin. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a pterocarpanoid, a type of flavonoid, isolated from the plant Desmodium gangeticum.[1][2] It has demonstrated several biological activities, including significant anti-inflammatory, analgesic (pain-relieving), and antioxidant effects.[3][4][5][6] Some studies also suggest its potential in managing diabetes by stimulating insulin (B600854) secretion.

Q2: What is the likely mechanism of action for this compound's anti-inflammatory effects?

A2: While the precise molecular targets of this compound are still under investigation, based on studies of similar flavonoids and natural compounds, its anti-inflammatory properties are likely mediated through the inhibition of key inflammatory signaling pathways. Plausible mechanisms include the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and the downregulation of cyclooxygenase-2 (COX-2) enzyme activity.[7][8][9] Both pathways are critical in the production of pro-inflammatory mediators.

Q3: Why is it crucial to use both positive and negative controls in my this compound experiments?

A3: Including positive and negative controls is fundamental to ensure the validity and reliability of your experimental results.

  • Positive controls are treatments known to produce a specific, expected effect. They confirm that your experimental setup, reagents, and detection methods are working correctly.

  • Negative controls are treatments that are not expected to produce an effect. They help establish a baseline and ensure that the observed effects are due to your experimental variable (i.e., this compound) and not due to other factors like the vehicle (solvent) or non-specific cellular stress.

Troubleshooting Guides

Problem: I am not observing the expected anti-inflammatory effect of this compound in my cell-based assay.

Possible Cause Troubleshooting Step
Cell line is not responsive to the inflammatory stimulus. Ensure your positive control for inflammation (e.g., LPS, TNF-α) induces a robust pro-inflammatory response in the chosen cell line. Confirm by measuring the expression of inflammatory markers (e.g., IL-6, TNF-α).
This compound concentration is not optimal. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
This compound is not soluble in the vehicle. Confirm the solubility of this compound in your chosen vehicle (e.g., DMSO). Ensure the final concentration of the vehicle in the cell culture medium is non-toxic to the cells.
Incorrect timing of treatment. Optimize the pre-incubation time with this compound before adding the inflammatory stimulus.
Degradation of this compound. Ensure proper storage of this compound stock solutions (e.g., protected from light, appropriate temperature).

Problem: My Western blot results for NF-κB or COX-2 are inconsistent.

Possible Cause Troubleshooting Step
Inefficient protein extraction. Use a suitable lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis.
Antibody is not specific or working correctly. Validate your primary antibody using a positive control lysate from cells known to express the target protein. Use a negative control lysate from cells that do not express the target.
Uneven protein loading. Use a loading control (e.g., GAPDH, β-actin) to normalize your protein levels across all lanes.
Suboptimal antibody concentrations. Titrate your primary and secondary antibodies to determine the optimal dilutions for a strong signal with minimal background.

Experimental Protocols and Controls

In Vitro Anti-inflammatory Assay: Measuring Cytokine Production

This protocol outlines a general procedure to assess the anti-inflammatory effect of this compound by measuring the production of a pro-inflammatory cytokine, such as Interleukin-6 (IL-6), in a macrophage cell line (e.g., RAW 264.7).

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or the appropriate controls for 2 hours.

  • Inflammatory Stimulus: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Cytokine Measurement: Quantify the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.

Table of Controls for In Vitro Anti-inflammatory Assay:

Control TypeTreatmentExpected OutcomePurpose
Negative Control Vehicle (e.g., DMSO) onlyLow IL-6 productionEstablishes baseline cytokine levels in unstimulated cells.
Positive Control (Inflammation) Vehicle + LPS (1 µg/mL)High IL-6 productionConfirms that the cells are responsive to the inflammatory stimulus.
Positive Control (Inhibition) Known inhibitor of NF-κB (e.g., Bay 11-7082) or COX-2 (e.g., Celecoxib) + LPSReduced IL-6 production compared to the positive inflammation controlValidates the experimental system's ability to detect anti-inflammatory effects.
Vehicle Control Highest concentration of vehicle used for this compound + LPSHigh IL-6 productionEnsures that the vehicle itself does not have an anti-inflammatory effect.
Western Blot Analysis of NF-κB and COX-2 Expression

This protocol details the steps to analyze the protein expression levels of key inflammatory mediators.

Methodology:

  • Cell Treatment: Treat cells as described in the in vitro anti-inflammatory assay.

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65 (a subunit of NF-κB), total p65, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Table of Controls for Western Blot Analysis:

Control TypeSampleExpected OutcomePurpose
Negative Control Lysate from vehicle-treated, unstimulated cellsLow or no expression of p-p65 and COX-2Establishes baseline protein expression.
Positive Control (Activation) Lysate from LPS-stimulated cellsHigh expression of p-p65 and COX-2Confirms the induction of the target proteins by the inflammatory stimulus.
Positive Control (Inhibition) Lysate from cells treated with a known inhibitor + LPSReduced expression of p-p65 and COX-2Validates the antibody's ability to detect changes in protein expression.
Loading Control All samplesConsistent band intensity for β-actin or GAPDHEnsures equal protein loading across all lanes.
Cell Viability Assay

It is essential to ensure that the observed effects of this compound are not due to cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with the same concentrations of this compound and controls used in the primary experiments.

  • Incubation: Incubate for the same duration as the primary experiment (e.g., 24 hours).

  • Assay: Perform a cell viability assay, such as MTT, MTS, or a live/dead staining assay, following the manufacturer's protocol.

Table of Controls for Cell Viability Assay:

Control TypeTreatmentExpected OutcomePurpose
Negative Control (Untreated) Media onlyHigh cell viabilityRepresents 100% cell viability.
Positive Control (Toxicity) A known cytotoxic agent (e.g., doxorubicin, staurosporine)Low cell viabilityConfirms that the assay can detect cell death.
Vehicle Control Highest concentration of vehicle used for this compoundHigh cell viabilityEnsures that the vehicle is not toxic to the cells.

Visualizations

Gangetin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor Binds to IKK IKK Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to COX2_pathway Arachidonic Acid Prostaglandins Prostaglandins COX2_pathway->Prostaglandins Pro-inflammatory Mediators COX2 COX-2 COX2->Prostaglandins This compound This compound This compound->IKK Inhibits (?) This compound->COX2 Inhibits (?) DNA DNA NFkB_active->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α, COX-2) DNA->Pro_inflammatory_Genes Promotes Transcription

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental_Workflow Start Start: Hypothesis Formulation Cell_Culture Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Treatment Treatment with this compound and Controls Cell_Culture->Treatment Incubation Incubation and Inflammatory Stimulus Treatment->Incubation Endpoint_Assays Endpoint Assays Incubation->Endpoint_Assays Cytokine_Assay Cytokine Measurement (ELISA) Endpoint_Assays->Cytokine_Assay Western_Blot Protein Expression (Western Blot) Endpoint_Assays->Western_Blot Viability_Assay Cell Viability Assay (MTT/MTS) Endpoint_Assays->Viability_Assay Data_Analysis Data Analysis and Interpretation Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for investigating this compound's effects.

Troubleshooting_Logic Start Unexpected Experimental Outcome Check_Controls Were positive and negative controls as expected? Start->Check_Controls Controls_OK Yes Check_Controls->Controls_OK Yes Controls_Not_OK No Check_Controls->Controls_Not_OK No Re-evaluate_Hypothesis Re-evaluate Hypothesis Controls_OK->Re-evaluate_Hypothesis Investigate_Reagents Investigate Reagents (e.g., this compound stability, stimulus activity) Controls_Not_OK->Investigate_Reagents Investigate_Protocol Review Experimental Protocol (e.g., concentrations, timing) Investigate_Reagents->Investigate_Protocol Investigate_System Check Experimental System (e.g., cell line, instrument) Investigate_Protocol->Investigate_System Redo_Experiment Repeat Experiment Investigate_System->Redo_Experiment Re-evaluate_Hypothesis->Redo_Experiment

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Gangetin Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Gangetin in aqueous solutions. Given the limited specific data on this compound's aqueous solubility, the recommendations provided are based on its known physicochemical properties as a hydrophobic pterocarpan (B192222) and established principles for stabilizing similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation in aqueous solutions a concern?

This compound is a natural pterocarpan compound isolated from the medicinal plant Desmodium gangeticum.[1][2][3][4] It has a molecular formula of C26H28O5 and a molecular weight of 420.5 g/mol .[1][5][6][7] Its chemical structure, which includes multiple fused rings with methoxy (B1213986) and hydroxyl groups, contributes to its biological activity but also results in low aqueous solubility.[7][8] An estimated Log s value of -5.98 for this compound indicates its poor water solubility.[8] Aggregation, the formation of larger clusters from individual molecules, is a common issue for hydrophobic compounds like this compound when introduced into aqueous environments. This can lead to precipitation, loss of biological activity, and inaccurate experimental results.

Q2: What are the primary factors that influence the aggregation of this compound?

The aggregation of hydrophobic compounds like this compound in aqueous solutions is primarily influenced by:

  • Physicochemical Properties of this compound: Its inherent hydrophobicity drives molecules to associate with each other to minimize contact with water.

  • Solution pH: Changes in pH can alter the ionization state of functional groups on the molecule, affecting its solubility and intermolecular interactions.

  • Temperature: Temperature can impact solubility and the kinetics of aggregation. For many hydrophobic compounds, increasing temperature can initially increase solubility, but can also accelerate aggregation if the solution becomes supersaturated upon cooling.

  • Ionic Strength: The concentration of salts in the solution can influence electrostatic interactions between molecules and affect the hydration shell around them, thereby impacting solubility and aggregation.[7][9]

  • Concentration of this compound: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.

Q3: What general strategies can be employed to prevent the aggregation of this compound?

Several formulation strategies can be used to enhance the solubility and prevent the aggregation of hydrophobic compounds like this compound. These include:

  • Use of Co-solvents: Adding a water-miscible organic solvent can increase the overall solubility of the compound.

  • Addition of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, preventing their aggregation.

  • Complexation with Cyclodextrins: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Use of Polymers: Certain polymers can interact with the compound to prevent aggregation through steric hindrance or by forming stable dispersions.

  • pH Adjustment: Modifying the pH of the solution to ionize the molecule can increase its solubility.

  • Control of Environmental Factors: Maintaining optimal temperature and ionic strength is crucial for stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Visible precipitation or cloudiness immediately upon adding this compound to an aqueous buffer. Low intrinsic solubility of this compound.1. Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol) first. 2. Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid dispersion. 3. Consider using a formulation approach with excipients like surfactants or cyclodextrins (see Experimental Protocols).
The solution is initially clear but becomes cloudy or shows precipitation over time. Time-dependent aggregation and/or chemical instability.1. Optimize the formulation by screening different types and concentrations of stabilizers (surfactants, polymers, cyclodextrins). 2. Adjust the pH of the aqueous buffer to a range where this compound exhibits maximum stability. 3. Store the solution at a lower temperature (e.g., 2-8 °C) to slow down aggregation kinetics. Protect from light.
Inconsistent results in biological assays. Aggregation leading to variable effective concentrations of monomeric this compound.1. Prepare fresh solutions before each experiment. 2. Visually inspect the solution for any signs of precipitation before use. 3. Use dynamic light scattering (DLS) to monitor the particle size distribution and ensure the absence of large aggregates.
Difficulty in dissolving the this compound stock solution in the aqueous buffer. The organic solvent from the stock is immiscible or causes precipitation upon dilution.1. Ensure the final concentration of the organic solvent in the aqueous buffer is low (typically <1% v/v) to avoid solvent-induced precipitation. 2. Test different organic solvents for the stock solution that are more compatible with your aqueous system.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution using a Surfactant

This protocol provides a general method for preparing an aqueous solution of this compound using a non-ionic surfactant like Tween® 80 or Polysorbate 20.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (ACS grade or higher)

  • Tween® 80 or Polysorbate 20

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution of this compound:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO or ethanol to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure it is fully dissolved.

  • Prepare the Aqueous Buffer with Surfactant:

    • To your desired volume of aqueous buffer, add the surfactant to a final concentration of 0.01% to 0.1% (w/v).

    • Mix thoroughly until the surfactant is completely dissolved.

  • Prepare the Final this compound Solution:

    • While vortexing the aqueous buffer containing the surfactant, add the this compound stock solution dropwise to achieve the desired final concentration.

    • Continue vortexing for 1-2 minutes to ensure thorough mixing.

    • If any visible aggregates remain, sonicate the solution for 5-10 minutes in a bath sonicator.

    • Visually inspect the final solution for clarity.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a more soluble form of this compound by forming an inclusion complex with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Dissolve HP-β-CD in the aqueous buffer to a desired concentration (e.g., 1-10% w/v). Stir until the solution is clear.

  • Form the Inclusion Complex:

    • Add the this compound powder directly to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD can be varied (e.g., 1:1, 1:2, 1:5) to find the optimal solubilization.

    • Stir the mixture at room temperature for 24-48 hours, protected from light.

  • Clarify the Solution:

    • After the incubation period, check for any undissolved this compound.

    • If necessary, filter the solution through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Determine the Concentration (Optional but Recommended):

    • Use a validated analytical method, such as HPLC-UV, to determine the exact concentration of solubilized this compound in the final solution.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC26H28O5[1][5][6][7]
Molecular Weight420.5 g/mol [1][5][6][7]
Chemical ClassPterocarpan[1][2][4][6]
Predicted Log s-5.98[8]
Drug-likenessPasses Lipinski, Ghose, Veber, and Egan rules[1][8][10]

Table 2: Common Excipients for Stabilizing Hydrophobic Compounds

Excipient TypeExamplesTypical Concentration RangeMechanism of Action
Surfactants Tween® 80, Polysorbate 20, Cremophor® EL0.01% - 0.5% (w/v)Micellar encapsulation of the hydrophobic drug.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)1% - 20% (w/v)Formation of inclusion complexes, shielding the hydrophobic molecule from water.
Polymers Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)0.1% - 5% (w/v)Steric stabilization, preventing particle growth and aggregation.
Co-solvents Ethanol, Propylene glycol, Glycerol1% - 20% (v/v)Increasing the overall polarity of the solvent system to enhance solubility.

Visualizations

experimental_workflow cluster_prep Preparation of Stabilized this compound Solution prep_stock Prepare Concentrated This compound Stock (e.g., in DMSO) mix Combine Stock and Buffer (Dropwise addition with vortexing) prep_stock->mix 1. Add prep_buffer Prepare Aqueous Buffer with Stabilizer (e.g., Surfactant or Cyclodextrin) prep_buffer->mix 2. To characterize Characterize Solution (Visual inspection, DLS) mix->characterize 3. Analyze stabilization_mechanisms cluster_surfactant Surfactant Stabilization cluster_cyclodextrin Cyclodextrin Stabilization cluster_polymer Polymer Stabilization Gangetin_S This compound Micelle Micelle Gangetin_S->Micelle Encapsulation Gangetin_CD This compound Cyclodextrin Cyclodextrin InclusionComplex Inclusion Complex Cyclodextrin->InclusionComplex Complexation Gangetin_P This compound Aggregate Polymer Polymer Chain Gangetin_P->Polymer Steric Hindrance

References

Technical Support Center: Investigating the Mechanism of Action of Gangetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the mechanism of action of Gangetin, a pterocarpan (B192222) isolated from Desmodium gangeticum. While this compound has demonstrated significant anti-inflammatory and analgesic properties, its precise molecular mechanisms are still under investigation. This guide addresses potential challenges and unexpected results in studies exploring its effects on key inflammatory signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

A1: this compound, a pterocarpan isolated from the root of Desmodium gangeticum, has shown significant anti-inflammatory and analgesic activities in preclinical studies. It has been observed to be effective in both exudative and proliferative phases of inflammation.[1]

Q2: What are the likely molecular targets for this compound's anti-inflammatory effects?

A2: While direct molecular targets of this compound are not yet fully elucidated, based on the activities of other flavonoids and pterocarpans, its anti-inflammatory effects are likely mediated through the modulation of key signaling pathways involved in inflammation. These may include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as potential inhibition of cyclooxygenase (COX) enzymes. Further research is needed to confirm these specific mechanisms for this compound.

Q3: What are some common initial experiments to characterize the anti-inflammatory mechanism of this compound?

A3: Initial in vitro experiments typically involve cell-based assays to assess this compound's effect on inflammatory responses. This includes measuring the production of inflammatory mediators (e.g., nitric oxide, prostaglandins) in cells stimulated with an inflammatory agent (e.g., lipopolysaccharide). Subsequent experiments often focus on key signaling proteins within the NF-κB and MAPK pathways using techniques like Western blotting. In vivo studies, such as the carrageenan-induced paw edema model in rodents, are also commonly used to confirm anti-inflammatory effects.

Troubleshooting Guides

Unexpected Results in Cell Viability Assays (e.g., MTT Assay)

Issue: Inconsistent or unexpected results in cell viability assays when treating with this compound, such as an apparent increase in cell viability at high concentrations or high variability between replicates.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
This compound Precipitation This compound, like many natural compounds, may have limited solubility in aqueous media. Visually inspect the wells for any precipitate. If observed, consider: - Preparing a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and using a lower final solvent concentration in the assay. - Testing the solubility of this compound in your specific cell culture medium beforehand.[2]
Interference with MTT Dye Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[3][4] To check for this: - Run a control plate with this compound and MTT in cell-free media to see if the compound alone causes a color change.[3]
Metabolic Effects The compound might be altering the metabolic state of the cells, which can affect the readout of metabolic assays like MTT.[3] Consider using an alternative viability assay that measures a different cellular parameter, such as a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay for cytotoxicity.
Incomplete Solubilization of Formazan (B1609692) Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent.[5]
Unexpected Results in Western Blotting for NF-κB Activation

Issue: Difficulty in detecting changes in the nuclear translocation of p65 or the degradation of IκBα after treatment with this compound and an inflammatory stimulus.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Time-Course The kinetics of NF-κB activation can be rapid. Ensure you are analyzing time points where activation is maximal in your positive control (stimulus alone). A time-course experiment is recommended.
Poor Nuclear/Cytoplasmic Fractionation Incomplete separation of nuclear and cytoplasmic fractions can lead to misleading results. Verify the purity of your fractions by blotting for markers specific to each compartment (e.g., Histone H3 for nuclear, GAPDH for cytoplasmic).
Weak or No Signal This could be due to issues with the primary or secondary antibodies, insufficient protein loading, or problems with the transfer or detection steps.[6][7][8] Optimize antibody concentrations and incubation times, and confirm efficient protein transfer using a reversible stain like Ponceau S.
High Background High background can obscure the specific bands. Ensure adequate blocking of the membrane and optimize washing steps.[6][7]
Antibody Specificity Use antibodies that have been validated for the specific application (e.g., detecting the phosphorylated form of a protein).[9]

Quantitative Data Summary

The following table summarizes available in vivo anti-inflammatory data for this compound.

Table 1: In Vivo Anti-inflammatory Activity of this compound

Model Species Dose (mg/kg, oral) Effect
Carrageenan-induced paw edemaRat50Significant inhibition of inflammation
Carrageenan-induced paw edemaRat100Significant inhibition of inflammation

Data is based on a study by Ghosh and Anandakumar (1983).[1]

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay

This assay is used to assess the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction:

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent.

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm. A decrease in absorbance in this compound-treated wells compared to the LPS-only control indicates inhibition of NO production.

Protocol 2: Western Blot for NF-κB p65 Nuclear Translocation

This protocol is for determining the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Cell Treatment: Treat cells with this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., TNF-α or LPS).

  • Cell Lysis and Fractionation:

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or standard laboratory protocols.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody against p65.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Compare the levels of p65 in the nuclear and cytoplasmic fractions across different treatment groups. An effective inhibition by this compound would be indicated by a lower p65 signal in the nuclear fraction and a higher signal in the cytoplasmic fraction compared to the stimulus-only control.

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 Hypothesized Anti-inflammatory Mechanism of this compound Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Activation Stimulus->IKK MAPKKK MAPKKK Activation Stimulus->MAPKKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB->Gene MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) Activation MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 AP1->Gene This compound This compound This compound->IKK ? This compound->MAPKKK ?

Caption: Hypothesized signaling pathways involved in inflammation and potential points of intervention by this compound.

G cluster_1 General Experimental Workflow for Investigating this compound's Anti-inflammatory Activity Start Start: This compound Compound CellCulture Cell Culture (e.g., Macrophages) Start->CellCulture Viability Cell Viability Assay (e.g., MTT) CellCulture->Viability Assay In vitro Anti-inflammatory Assay (e.g., NO production) Viability->Assay Determine non-toxic dose Mechanism Mechanism of Action Study (e.g., Western Blot for NF-κB) Assay->Mechanism If active InVivo In vivo Validation (e.g., Carrageenan-induced Paw Edema) Mechanism->InVivo If promising in vitro End End: Data Analysis & Conclusion InVivo->End

Caption: A typical experimental workflow for characterizing the anti-inflammatory properties of this compound.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of Gangetin and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory activities of gangetin, a pterocarpan (B192222) isolated from Desmodium gangeticum, and dexamethasone (B1670325), a well-established synthetic glucocorticoid. This analysis is based on available preclinical data from in-vivo animal models.

Executive Summary

Dexamethasone is a potent steroidal anti-inflammatory drug with a well-documented mechanism of action. This compound, a natural pterocarpan, has also demonstrated significant anti-inflammatory properties in preclinical studies. While direct comparative studies are limited, this guide synthesizes available data to offer insights into their relative activities in two standard models of inflammation: carrageenan-induced paw edema (an acute inflammation model) and the cotton pellet granuloma assay (a chronic inflammation model).

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the anti-inflammatory effects of this compound and dexamethasone based on data from various preclinical studies in rats. It is important to note that these results are compiled from different studies and experimental conditions may vary.

Table 1: Carrageenan-Induced Paw Edema in Rats

CompoundDoseRoute of AdministrationTime Point% Inhibition of EdemaReference
This compound50 mg/kgOral-Significant[1][2]
This compound100 mg/kgOral-Significant[1][2]
Dexamethasone1 mg/kgOral7 days71.8%[3]
Dexamethasone1 mg/kgOral-53.42%[4]

Table 2: Cotton Pellet Granuloma in Rats

CompoundDoseRoute of AdministrationParameter% InhibitionReference
This compound50 mg/kgOralGranuloma FormationSignificant[1][2]
This compound100 mg/kgOralGranuloma FormationSignificant[1][2]
Dexamethasone1 mg/kgOralGranuloma Formation71.43%[4]
Dexamethasone1 mg/kgOralGranuloma Formation69.8%[3]
Dexamethasone1 mg/kgOralGranuloma Formation63%[5]
Dexamethasone1 mg/kgOralExudate Formation49.04%[4]
Dexamethasone1 mg/kgOralExudate Formation59.2%[3]
Dexamethasone1 mg/kgOralExudate Formation37%[5]
Dexamethasone1 mg/kgOralExudate Weight33%[6]
Dexamethasone1 mg/kgOralGranuloma Weight55%[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Carrageenan-Induced Paw Edema

This model is used to assess the acute anti-inflammatory activity of a compound.

Workflow:

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Induction of Inflammation cluster_3 Measurement and Analysis Acclimatize rats for 1 week Acclimatize rats for 1 week Fast overnight before experiment Fast overnight before experiment Acclimatize rats for 1 week->Fast overnight before experiment Administer this compound, Dexamethasone, or Vehicle orally Administer this compound, Dexamethasone, or Vehicle orally Fast overnight before experiment->Administer this compound, Dexamethasone, or Vehicle orally Wait for 30-60 minutes Wait for 30-60 minutes Administer this compound, Dexamethasone, or Vehicle orally->Wait for 30-60 minutes Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw Wait for 30-60 minutes->Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw->Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer Calculate the percentage inhibition of edema compared to the control group Calculate the percentage inhibition of edema compared to the control group Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer->Calculate the percentage inhibition of edema compared to the control group

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Procedure:

  • Male Wistar rats (150-200g) are typically used.

  • Animals are fasted overnight with free access to water before the experiment.

  • The test compound (this compound), standard drug (dexamethasone), or vehicle is administered orally.

  • After 30-60 minutes, 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw.

  • The paw volume is measured immediately after carrageenan injection and at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • The percentage inhibition of edema is calculated for the treated groups relative to the control group.[7][8]

Cotton Pellet Granuloma

This model is employed to evaluate the chronic anti-inflammatory and anti-proliferative effects of a substance.

Workflow:

G cluster_0 Surgical Procedure cluster_1 Treatment Regimen cluster_2 Sample Collection cluster_3 Analysis Anesthetize rats Anesthetize rats Implant sterile cotton pellets (e.g., 50 mg) subcutaneously in the groin or back region Implant sterile cotton pellets (e.g., 50 mg) subcutaneously in the groin or back region Anesthetize rats->Implant sterile cotton pellets (e.g., 50 mg) subcutaneously in the groin or back region Administer this compound, Dexamethasone, or Vehicle orally daily for 7 days Administer this compound, Dexamethasone, or Vehicle orally daily for 7 days Implant sterile cotton pellets (e.g., 50 mg) subcutaneously in the groin or back region->Administer this compound, Dexamethasone, or Vehicle orally daily for 7 days On day 8, euthanize the animals On day 8, euthanize the animals Administer this compound, Dexamethasone, or Vehicle orally daily for 7 days->On day 8, euthanize the animals Excise the cotton pellets along with the granulomatous tissue Excise the cotton pellets along with the granulomatous tissue On day 8, euthanize the animals->Excise the cotton pellets along with the granulomatous tissue Record the wet weight of the pellets Record the wet weight of the pellets Excise the cotton pellets along with the granulomatous tissue->Record the wet weight of the pellets Dry the pellets at 60°C until a constant weight is achieved Dry the pellets at 60°C until a constant weight is achieved Record the wet weight of the pellets->Dry the pellets at 60°C until a constant weight is achieved Record the dry weight of the pellets Record the dry weight of the pellets Dry the pellets at 60°C until a constant weight is achieved->Record the dry weight of the pellets Calculate the weight of the granuloma and exudate Calculate the weight of the granuloma and exudate Record the dry weight of the pellets->Calculate the weight of the granuloma and exudate Determine the percentage inhibition of granuloma formation and exudate Determine the percentage inhibition of granuloma formation and exudate Calculate the weight of the granuloma and exudate->Determine the percentage inhibition of granuloma formation and exudate G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR Binds to DEX_GR DEX-GR Complex GR->DEX_GR NFkB NF-κB DEX_GR->NFkB Inhibits AP1 AP-1 DEX_GR->AP1 Inhibits GRE Glucocorticoid Response Elements (GRE) DEX_GR->GRE Translocates to Nucleus and binds to GRE Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-1, IL-6, TNF-α, COX-2) NFkB->Pro_Inflammatory_Genes Activates AP1->Pro_Inflammatory_Genes Activates Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., Annexin-1, IκBα) GRE->Anti_Inflammatory_Genes Activates G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Nuclear Events Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK Activates MAPK MAPKs Stimulus->MAPK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB (translocation) NFkB->NFkB_nuc This compound This compound This compound->IKK Inhibits (Hypothesized) This compound->MAPK Inhibits (Hypothesized) Pro_Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Pro_Inflammatory_Genes Induces

References

Comparative Analysis of Gangetin's Anti-inflammatory Mechanism Versus Conventional COX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the available preclinical data on the flavonoid gangetin from Desmodium gangeticum and its potential anti-inflammatory mechanisms in comparison to established cyclooxygenase (COX) inhibitors.

While direct evidence classifying this compound as a conventional cyclooxygenase (COX) inhibitor is limited, preclinical studies have demonstrated its significant anti-inflammatory and analgesic properties.[1] This guide provides a comparative analysis of the proposed mechanism of action for this compound against well-established non-steroidal anti-inflammatory drugs (NSAIDs), including non-selective COX inhibitors and selective COX-2 inhibitors.

Understanding COX Inhibition

Cyclooxygenase enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins (B1171923) from arachidonic acid.[2][3] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[4][5]

  • COX-1 is a constitutively expressed enzyme involved in maintaining the protective lining of the gastrointestinal tract and normal platelet function.[3][5][6]

  • COX-2 is primarily an inducible enzyme, with its expression significantly increasing at sites of inflammation.[3][4][5]

Conventional NSAIDs are broadly categorized based on their selectivity for these isoenzymes:

  • Non-selective COX inhibitors (e.g., ibuprofen, naproxen) inhibit both COX-1 and COX-2.[6][7] This dual inhibition, while effective in reducing inflammation, can lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions.[6][7]

  • Selective COX-2 inhibitors (e.g., celecoxib) were developed to specifically target the inflammation-associated COX-2 enzyme, thereby reducing the risk of gastrointestinal complications.[4][5][8]

This compound's Anti-inflammatory Profile

This compound, a pterocarpenoid isolated from Desmodium gangeticum, has shown promise in preclinical models of inflammation and pain.[1] While the precise molecular interactions are still under investigation, the available evidence suggests a multi-faceted anti-inflammatory mechanism that may extend beyond direct COX enzyme inhibition. Some studies on related flavonoids and plant extracts suggest that their anti-inflammatory effects can be attributed to the modulation of various signaling pathways, including the NF-κB pathway, and the reduction of pro-inflammatory cytokines and mediators like nitric oxide and prostaglandin (B15479496) E₂ (PGE₂).[9][10]

Comparative Data on Anti-inflammatory Activity

The following table summarizes the known characteristics of this compound in comparison to different classes of COX inhibitors. It is important to note that the data for this compound is based on preclinical studies and is not from direct head-to-head comparative trials with other NSAIDs.

Parameter This compound Non-selective COX Inhibitors (e.g., Ibuprofen) Selective COX-2 Inhibitors (e.g., Celecoxib)
Primary Mechanism Proposed to involve modulation of multiple inflammatory pathways.Inhibition of both COX-1 and COX-2 enzymes.[6][7]Selective inhibition of the COX-2 enzyme.[4][8]
Effect on Prostaglandin Synthesis Potential for indirect reduction of PGE₂.[9]Direct and potent inhibition.[11]Direct and potent inhibition.[4][8]
Gastrointestinal Side Effects Not extensively studied in clinical settings.Higher risk due to COX-1 inhibition.[6][7]Lower risk compared to non-selective NSAIDs.[4][5]
Cardiovascular Risks Not established.Variable, with some non-selective NSAIDs showing increased risk.Increased risk of thrombotic events has been noted.[12]

Experimental Protocols

The anti-inflammatory and analgesic activities of this compound have been evaluated using established preclinical models. A summary of a representative experimental protocol is provided below.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model to assess the acute anti-inflammatory activity of a compound.

  • Animals: Wistar albino rats of either sex, weighing between 100-150g, are typically used. The animals are fasted overnight before the experiment with free access to water.

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compound (this compound), a reference standard (e.g., phenylbutazone), or a vehicle control is administered orally or intraperitoneally.

    • After a set period (e.g., 30 minutes), a 1% w/v solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce inflammation.

    • The paw volume is measured again at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Signaling Pathway Visualizations

The following diagrams illustrate the established mechanisms of COX inhibitors and the proposed anti-inflammatory pathways that may be modulated by compounds like this compound.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological GI Protection, Platelet Function Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Inflammation, Pain, Fever NonSelective_NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NonSelective_NSAIDs->COX1 NonSelective_NSAIDs->COX2 Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) Selective_COX2_Inhibitors->COX2 Gangetin_Proposed_Pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_nucleus Nucleus cluster_output Pro-inflammatory Mediators LPS LPS / Other Stimuli IKK IKK LPS->IKK MAPK MAPKs (ERK, JNK, p38) LPS->MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nucleus NF-κB (p50/p65) NFκB->NFκB_nucleus translocation Gene_Expression Gene Transcription MAPK->Gene_Expression NFκB_nucleus->Gene_Expression Cytokines TNF-α, IL-1β, IL-6 Gene_Expression->Cytokines iNOS iNOS -> NO Gene_Expression->iNOS COX2_expression COX-2 -> PGE₂ Gene_Expression->COX2_expression This compound This compound This compound->IKK inhibition This compound->MAPK inhibition

References

Unveiling the Anti-Inflammatory Potential of Gangetin: A Comparative Analysis in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory effects of Gangetin, a pterocarpan (B192222) derived from Desmodium gangeticum. Due to the limited availability of in vitro studies specifically on this compound, this guide leverages data from extracts of Desmodium gangeticum and draws comparisons with well-characterized anti-inflammatory flavonoids, Tangeretin and Quercetin, to provide a valuable benchmark for future research.

This document summarizes key experimental data, outlines detailed methodologies for crucial assays, and visualizes the underlying signaling pathways and experimental workflows.

Comparative Efficacy of Anti-Inflammatory Compounds

Compound/ExtractCell LineAssayKey FindingsIC50 ValueReference
Alkaloid Extract from Desmodium gangeticum -Lipoxygenase InhibitionSignificantly inhibits lipoxygenase-[1]
-Albumin DenaturationSignificantly inhibits albumin denaturation-[1]
Tangeretin RAW 264.7Nitric Oxide (NO) ProductionDose-dependent inhibition of LPS-induced NO production~30 µM
BV-2 microgliaNO, TNF-α, IL-6, IL-1β ProductionDecreased production of pro-inflammatory mediators-[2]
ChondrocytesInflammatory Mediator SecretionSuppressed IL-1β-mediated inflammatory mediator secretion-[3]
Quercetin RAW 264.7Nitric Oxide (NO) ProductionInhibition of LPS-induced NO production27 µM[1]
RAW 264.7TNF-α, IL-1β, IL-6 ProductionReduced levels of pro-inflammatory cytokines in LPS-stimulated cells-[4]
Human Gingival FibroblastsIL-1β, IL-6, IL-8, TNF-α ProductionInhibited production of various pro-inflammatory cytokines-[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to assess anti-inflammatory effects in cell lines.

Cell Culture and LPS-Induced Inflammation in RAW 264.7 Macrophages
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Inflammation: To induce an inflammatory response, RAW 264.7 cells are seeded in appropriate culture plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test compound (e.g., this compound, Tangeretin, or Quercetin) for a specified period (typically 1-2 hours). Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL and incubating for a further 12-24 hours.[5][6]

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • After the treatment period, collect the cell culture supernatant.

    • In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.[7][8]

Quantification of Pro-inflammatory Cytokines (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Incubate, then wash, and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate, then wash, and add a substrate solution (e.g., TMB) to develop a colored product.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at 450 nm. The cytokine concentration is determined from a standard curve.[9][10][11]

Analysis of Inflammatory Signaling Pathways (Western Blot)
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways, such as NF-κB and MAPK. This includes assessing the phosphorylation status of key proteins, which indicates pathway activation.

  • Procedure:

    • After treatment, lyse the cells to extract total protein.

    • Determine the protein concentration using a suitable assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-p38, p38, etc.).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[12][13][14]

Visualizing the Mechanisms

To better understand the complex cellular processes involved in inflammation and the points of intervention for compounds like this compound, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start RAW 264.7 Macrophage Culture seed Seed Cells in Plates start->seed pretreat Pre-treatment with This compound / Comparator seed->pretreat lps LPS Stimulation (100 ng/mL - 1 µg/mL) pretreat->lps supernatant Collect Supernatant lps->supernatant cell_lysate Collect Cell Lysate lps->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines) supernatant->elisa western Western Blot (Proteins) cell_lysate->western data Analyze and Compare Quantitative Data griess->data elisa->data western->data

Caption: General experimental workflow for evaluating anti-inflammatory effects.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MKK MKKs MAPKKK->MKK p38_JNK_ERK p38, JNK, ERK MKK->p38_JNK_ERK AP1 AP-1 p38_JNK_ERK->AP1 IkB IκB IKK->IkB Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IKK Phosphorylation of IκB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes AP1->Genes This compound This compound / Comparators This compound->MKK This compound->IKK

References

A Comparative Analysis of the Antioxidant Potential of Gangetin and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of natural compounds with therapeutic potential, the flavonoid quercetin (B1663063) has long been a benchmark for antioxidant activity. This guide provides a comparative study of quercetin and the lesser-known pterocarpan, Gangetin, derived from Desmodium gangeticum. While extensive research corroborates the potent antioxidant capacity of quercetin, data on isolated this compound remains limited. This comparison, therefore, utilizes data from Desmodium gangeticum extracts as a proxy for this compound's potential, offering a preliminary yet insightful overview for researchers in drug discovery and development.

Quantitative Antioxidant Activity

The antioxidant capacities of this compound (as represented by Desmodium gangeticum extracts) and quercetin have been evaluated using various in vitro assays. The following table summarizes their performance in key antioxidant assays, presenting the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant activity.

Antioxidant AssayThis compound (Desmodium gangeticum extracts) IC50Quercetin IC50
DPPH Radical Scavenging 36.3 µg/mL (ethyl acetate (B1210297) extract)[1], 2.01 mg/mL (50% aqueous alcoholic extract)[2]19.17 µg/mL[3], ~2.93-9.65 µg/mL[4]
Superoxide (B77818) Radical Scavenging 55.3 µg/mL (ethyl acetate extract)[1]Data varies depending on assay conditions
Hydroxyl Radical Scavenging 43.7 µg/mL (ethyl acetate extract)[1]Data varies depending on assay conditions
Nitric Oxide Radical Scavenging 39.4 µg/mL (ethyl acetate extract)[1]Data varies depending on assay conditions
Lipid Peroxidation Inhibition 248 µg/mL (ethyl acetate extract)[1]Potent inhibitor, specific IC50 varies

Mechanistic Insights: Signaling Pathways

Quercetin: A Well-Established Modulator of Antioxidant Pathways

Quercetin's antioxidant effects are not limited to direct radical scavenging. It is a known modulator of key signaling pathways that regulate the cellular antioxidant response. Notably, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant gene expression. By promoting the dissociation of Nrf2 from its inhibitor Keap1, quercetin allows Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant enzymes. Furthermore, quercetin influences Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cellular stress responses.

This compound: Emerging Evidence of Anti-inflammatory and Antioxidant Effects

While specific signaling pathways for isolated this compound are not well-documented, studies on Desmodium gangeticum extracts suggest a significant role in mitigating oxidative stress and inflammation. The plant's extracts have been shown to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase, catalase, and glutathione (B108866) in animal models of arthritis.[5][6] This suggests that this compound, as a key bioactive component, likely contributes to these protective effects, potentially through modulation of cellular signaling pathways involved in inflammation and oxidative stress.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: A stock solution of DPPH is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).[7]

  • Reaction Mixture: A defined volume of the test compound (this compound or quercetin) at various concentrations is mixed with the DPPH solution.[7][8]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[7][8]

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.[7][8] A decrease in absorbance indicates scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.[9][10]

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[9][10]

  • Reaction Mixture: A small volume of the test compound is added to the diluted ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6-30 minutes).[10]

  • Measurement: The absorbance is measured at 734 nm.[9]

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of ferric chloride (FeCl₃·6H₂O).[11]

  • Reaction Mixture: A small volume of the test sample is added to the FRAP reagent.[11]

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4 minutes).[11]

  • Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured spectrophotometrically at approximately 593 nm.[12][13]

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant (e.g., Trolox or ferrous sulfate).

Visualizing the Mechanisms

To illustrate the underlying molecular interactions, the following diagrams depict the experimental workflow and the known signaling pathway for quercetin.

experimental_workflow cluster_sample Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound This compound or Quercetin SerialDilutions Serial Dilutions Compound->SerialDilutions DPPH DPPH Assay SerialDilutions->DPPH ABTS ABTS Assay SerialDilutions->ABTS FRAP FRAP Assay SerialDilutions->FRAP Spectrophotometer Spectrophotometric Reading DPPH->Spectrophotometer ABTS->Spectrophotometer FRAP->Spectrophotometer IC50 IC50 Calculation Spectrophotometer->IC50 Comparison Comparative Analysis IC50->Comparison

Fig. 1: General workflow for in vitro antioxidant assays.

quercetin_pathway cluster_cell Cellular Environment cluster_nrf2 Nrf2 Pathway cluster_mapk MAPK Pathway Quercetin Quercetin Keap1 Keap1 Quercetin->Keap1 Inhibits MAPK MAPK Quercetin->MAPK Modulates ROS Reactive Oxygen Species (ROS) ROS->MAPK Activates Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Transcription AntioxidantEnzymes->ROS Neutralizes CellularResponse Cellular Stress Response MAPK->CellularResponse

Fig. 2: Quercetin's modulation of Nrf2 and MAPK pathways.

Conclusion

This comparative guide highlights the established antioxidant prowess of quercetin and introduces the potential of this compound, as suggested by studies on Desmodium gangeticum. Quercetin stands out with its well-documented, potent free-radical scavenging activity and its ability to modulate key antioxidant signaling pathways. While direct quantitative data for pure this compound is currently insufficient for a definitive comparison, the antioxidant and anti-inflammatory activities observed in Desmodium gangeticum extracts point to this compound as a promising candidate for further investigation. Future research should focus on isolating this compound and conducting direct comparative studies against established antioxidants like quercetin to fully elucidate its therapeutic potential. This will enable a more precise understanding of its mechanisms of action and its viability as a novel drug development lead.

References

A Comparative Analysis of Gangetin and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of Gangetin, a pterocarpan (B192222) isolated from Desmodium gangeticum, and standard non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail their performance in established animal models of inflammation and analgesia, supported by experimental data and methodologies.

Introduction

This compound is a natural compound that has demonstrated significant anti-inflammatory and analgesic properties in preclinical studies.[1] Standard NSAIDs, such as diclofenac (B195802) and ibuprofen, are widely used anti-inflammatory agents that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. This guide aims to collate the available preclinical data to offer a comparative perspective on the efficacy of these compounds.

Comparative Efficacy in Preclinical Models

The anti-inflammatory and analgesic effects of this compound and NSAIDs have been evaluated in various animal models. The most common of these are the carrageenan-induced paw edema model for inflammation and the acetic acid-induced writhing test for analgesia.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This model induces acute inflammation, and the reduction in paw swelling is a measure of a drug's anti-inflammatory effect.

Table 1: Comparison of Anti-Inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model in Rats

CompoundDose (mg/kg, p.o.)Time Post-Carrageenan% Inhibition of EdemaReference Compound% Inhibition by Reference
This compound503h35.2Phenylbutazone (100 mg/kg)48.9
This compound1003h46.8Phenylbutazone (100 mg/kg)48.9
D. gangeticum Extract2006h45.09Indomethacin (10 mg/kg)51.96
D. gangeticum Extract20024h43.86Indomethacin (10 mg/kg)46.57

Data for this compound is from a 1983 study. Data for D. gangeticum extract provides additional context on the plant's activity.

Analgesic Activity: Acetic Acid-Induced Writhing Test

This test assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions (writhing) induced by an irritant.

Table 2: Comparison of Analgesic Efficacy in the Acetic Acid-Induced Writhing Test in Mice

CompoundDose (mg/kg, p.o.)% Inhibition of WrithingReference Compound% Inhibition by Reference
This compound5031.8Phenylbutazone (100 mg/kg)54.5
This compound10045.5Phenylbutazone (100 mg/kg)54.5
D. gangeticum Extract20068.13Aspirin (300 mg/kg)72.19

Data for this compound is from a 1983 study. Data for D. gangeticum extract provides additional context on the plant's activity.

Mechanism of Action

Standard NSAIDs: Inhibition of Cyclooxygenase (COX)

The primary mechanism of action for NSAIDs is the inhibition of the COX enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

NSAID_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain NSAIDs NSAIDs NSAIDs->COX1_COX2 Inhibition

Caption: Mechanism of Action of NSAIDs.

This compound: Proposed Mechanism of Action

The precise molecular mechanism of this compound's anti-inflammatory and analgesic effects has not been fully elucidated. However, as a member of the pterocarpan class of flavonoids, it is hypothesized that its activity may be attributed to the inhibition of the cyclooxygenase pathway. Flavonoids from Desmodium gangeticum have also been shown to possess potent antioxidant activity, which may contribute to their anti-inflammatory effects.[3][4] Further research is required to determine if this compound directly inhibits COX-1 and/or COX-2 enzymes.

Gangetin_Proposed_Pathway Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Pathways Inflammatory Pathways (e.g., COX) Inflammatory_Stimuli->Inflammatory_Pathways Pro_inflammatory_Mediators Pro-inflammatory Mediators Inflammatory_Pathways->Pro_inflammatory_Mediators Inflammation_Pain Inflammation & Pain Pro_inflammatory_Mediators->Inflammation_Pain This compound This compound This compound->Inflammatory_Pathways Proposed Inhibition Antioxidant_Activity Antioxidant Activity This compound->Antioxidant_Activity

Caption: Proposed Mechanism of Action for this compound.

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.[5][6][7]

Carrageenan_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Wistar Rats) Grouping Grouping of Animals (e.g., Control, Test, Reference) Animal_Acclimatization->Grouping Drug_Administration Oral Administration of Test Compound (this compound) or Reference (NSAID) Grouping->Drug_Administration Carrageenan_Injection Subplantar Injection of 1% Carrageenan Drug_Administration->Carrageenan_Injection 1 hour post-dosing Paw_Volume_Measurement Measure Paw Volume (Plethysmometer) at Regular Intervals Carrageenan_Injection->Paw_Volume_Measurement Calculate_Edema Calculate % Inhibition of Edema vs. Control Paw_Volume_Measurement->Calculate_Edema

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

Detailed Steps:

  • Animals: Male Wistar rats are typically used and acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are divided into groups: a control group (vehicle), a reference group (standard NSAID), and test groups (different doses of this compound).

  • Drug Administration: The test compound or reference drug is administered orally (p.o.).

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension is injected into the sub-plantar region of the rat's hind paw.[5][6]

  • Measurement: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, 6, and 24 hours) after carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test in Mice

This method is used to screen for peripheral analgesic activity.[8][9][10][11]

Writhing_Test_Workflow cluster_setup_writhing Setup cluster_procedure_writhing Procedure cluster_analysis_writhing Analysis Animal_Acclimatization_W Animal Acclimatization (Swiss Albino Mice) Grouping_W Grouping of Animals (Control, Test, Reference) Animal_Acclimatization_W->Grouping_W Drug_Administration_W Oral Administration of Test Compound (this compound) or Reference (NSAID) Grouping_W->Drug_Administration_W Acetic_Acid_Injection Intraperitoneal Injection of 0.6% Acetic Acid Drug_Administration_W->Acetic_Acid_Injection 30-60 min post-dosing Observe_Writhing Observe and Count Writhing for a Set Period (e.g., 20 minutes) Acetic_Acid_Injection->Observe_Writhing 5 min post-injection Calculate_Inhibition_W Calculate % Inhibition of Writhing vs. Control Observe_Writhing->Calculate_Inhibition_W

Caption: Experimental Workflow for Acetic Acid-Induced Writhing Test.

Detailed Steps:

  • Animals: Swiss albino mice are typically used and acclimatized.

  • Grouping: Animals are divided into control, reference, and test groups.

  • Drug Administration: The test compound or reference drug is administered orally.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), 0.6% acetic acid is injected intraperitoneally (i.p.).[8]

  • Observation: A few minutes after the acetic acid injection, the number of abdominal constrictions (writhes) is counted for a specific duration (e.g., 20 minutes).[12]

  • Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.

Conclusion

Preclinical data suggests that this compound possesses significant anti-inflammatory and analgesic properties, with efficacy that is comparable to some standard NSAIDs in certain animal models. While NSAIDs have a well-defined mechanism of action through the inhibition of COX enzymes, the precise molecular targets of this compound are yet to be fully elucidated. The current hypothesis points towards a potential inhibition of the cyclooxygenase pathway, possibly supplemented by antioxidant effects. Further research, including direct enzymatic assays, is necessary to confirm the mechanism of action of this compound and to fully understand its therapeutic potential in comparison to established NSAIDs.

References

A Head-to-Head Comparison of Gangetin and Other Desmodium Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Desmodium is a rich source of bioactive flavonoids with a wide range of therapeutic properties. Among these, Gangetin, a pterocarpan (B192222) isolated from Desmodium gangeticum, has garnered significant interest for its anti-inflammatory, antioxidant, and anticancer activities.[1][2] This guide provides a head-to-head comparison of this compound with other notable flavonoids found in Desmodium species, namely Gangetinin, Desmocarpin, and Desmodin. The comparison is based on available experimental data to aid researchers in their drug discovery and development endeavors.

Comparative Biological Activity: A Quantitative Overview

While direct comparative studies with standardized IC50 values for all these flavonoids are limited, this section compiles available quantitative data to offer a comparative perspective on their anti-inflammatory and anticancer potencies.

Anti-inflammatory Activity

The anti-inflammatory effects of Desmodium flavonoids are often attributed to their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).

Table 1: Comparative Anti-inflammatory Activity of Desmodium Flavonoids and Extracts

Compound/ExtractAssayTargetIC50 Value (µg/mL)Source
Desmodium gangeticum (Aqueous Extract)COX-1 InhibitionCOX-1 Enzyme49.5[3]
Desmodium gangeticum (Aqueous Extract)COX-2 InhibitionCOX-2 Enzyme39.5[3]
Indomethacin (Standard Drug)COX-1 InhibitionCOX-1 Enzyme4.6[3]
Indomethacin (Standard Drug)COX-2 InhibitionCOX-2 Enzyme4.2[3]
Anticancer Activity

The anticancer potential of Desmodium flavonoids has been evaluated against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 2: Comparative Anticancer Activity of Desmodium Extracts

Compound/ExtractCell LineAssayIC50 Value (mg/mL)Incubation TimeSource
Desmodium gangeticum (Crude Extract)A549 (Human Lung Carcinoma)MTT Assay1.2624h[4]
Desmodium gangeticum (Crude Extract)A549 (Human Lung Carcinoma)MTT Assay0.9348h[4]
Desmodium gangeticum (Crude Extract)A549 (Human Lung Carcinoma)MTT Assay0.8272h[4]

Note: The IC50 values for the crude extract indicate a dose- and time-dependent cytotoxic effect. While specific IC50 values for purified this compound and other Desmodium flavonoids against a panel of cancer cell lines are not available in a comparative format, their presence in the extract contributes to this activity.

Mechanisms of Action: Signaling Pathways

Anti-inflammatory Signaling Pathway: NF-κB Inhibition

Flavonoids, including those from Desmodium, are known to exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor-kappa B) signaling pathway.[5][6][7][8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. This compound and related pterocarpans likely inhibit this pathway by preventing the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of inflammatory gene expression.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (LPS, Cytokines) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Activates This compound This compound This compound->IKK Inhibits Apoptosis_Induction This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Activates Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis COX_Inhibition_Workflow Start Start Prepare Prepare Reagents (Enzyme, Substrate, Test Compounds) Start->Prepare Incubate Incubate Enzyme with Test Compound Prepare->Incubate React Initiate Reaction with Substrate Incubate->React Measure Measure Product Formation React->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

References

Comparative Analgesic Effects of Gangetin and its Source Plant Extract Against a Known Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analgesic properties of Gangetin, a pterocarpan (B192222) isolated from Desmodium gangeticum, and its source plant extract, against a well-established non-steroidal anti-inflammatory drug (NSAID), Aspirin. The following sections detail the available experimental data, outline the methodologies used in these studies, and illustrate the key signaling pathways involved in analgesia.

Data Presentation

The following tables summarize the quantitative data from studies investigating the analgesic effects of a water decoction of Desmodium gangeticum compared to the standard analgesic, Aspirin. It is important to note that while this compound is a known constituent of Desmodium gangeticum, the data presented below is for the whole plant decoction and not the purified compound.[1]

Table 1: Analgesic Effect of Desmodium gangeticum Decoction in Acetic Acid-Induced Writhing Test in Mice

TreatmentDose (mg/kg)Mean Writhing Count% Protection
Control (Vehicle)-25.50 ± 1.50-
D. gangeticum Root Decoction518.50 ± 1.0527.45
1012.17 ± 0.9552.27
206.17 ± 0.6075.80
D. gangeticum Aerial Decoction519.33 ± 1.2624.19
1014.83 ± 1.0141.84
208.33 ± 0.8467.33
Aspirin1007.67 ± 0.67*69.92

*p < 0.01 compared to control Data adapted from Rathi A, et al. (2004).[1]

Table 2: Analgesic Effect of Desmodium gangeticum Decoction Using Analgesiometer in Rats

TreatmentDose (mg/kg)Mean Reaction Time (sec)% Protection
Control (Vehicle)-3.05 ± 0.15-
D. gangeticum Root Decoction53.25 ± 0.146.56
104.10 ± 0.1834.43
205.12 ± 0.2167.87
D. gangeticum Aerial Decoction53.58 ± 0.1617.38
104.25 ± 0.1939.34
205.30 ± 0.2473.77
Aspirin1005.85 ± 0.2691.80

*p < 0.01 compared to control Data adapted from Rathi A, et al. (2004).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation.

Acetic Acid-Induced Writhing Test

This test is used to evaluate peripheral analgesic activity.

  • Animal Model: Albino mice are typically used.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Drug Administration: The test compound (e.g., Desmodium gangeticum decoction) or standard drug (e.g., Aspirin) is administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Writhing: After a specific absorption period (e.g., 30-60 minutes), a writhing-inducing agent, such as 0.6% acetic acid solution, is injected intraperitoneally.

  • Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a set period, typically 15-20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of protection against writhing is calculated using the formula: % Protection = [(Mean number of writhes in control - Mean number of writhes in test group) / Mean number of writhes in control] x 100

Analgesiometer Test (Hot Plate or Tail-Flick)

These methods are used to assess central analgesic activity.

  • Animal Model: Rats or mice are commonly used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) or a tail-flick apparatus with a radiant heat source.

  • Baseline Measurement: The initial reaction time of each animal to the thermal stimulus (e.g., licking of paws, jumping, or flicking of the tail) is recorded before drug administration. A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compound or standard drug is administered.

  • Post-Treatment Measurement: The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect. The percentage increase in latency or percentage protection can be calculated.

Signaling Pathways and Mechanisms

The analgesic effect of many non-opioid analgesics is primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway.

Prostaglandin Synthesis and Pain Pathway

Prostaglandin_Pain_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nociceptor Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Pain_Receptors Pain Receptors Prostaglandins->Pain_Receptors Sensitization Pain_Signal Pain Signal to Brain Pain_Receptors->Pain_Signal Aspirin Aspirin Aspirin->COX-1_COX-2 Inhibition Gangetin_Inferred This compound (Inferred) Gangetin_Inferred->COX-1_COX-2 Inhibition

Caption: Inferred mechanism of action of this compound via the prostaglandin pathway.

Tissue injury leads to the release of arachidonic acid from cell membranes by phospholipase A2. Cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandins. Prostaglandins sensitize peripheral nerve endings (nociceptors), lowering their threshold for firing and thereby enhancing the transmission of pain signals to the brain. NSAIDs like Aspirin exert their analgesic effect by inhibiting COX enzymes, thus reducing prostaglandin production. The anti-inflammatory properties of Desmodium gangeticum suggest that this compound may also act through this pathway.

Experimental Workflow for Analgesic Validation

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Grouping Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Drug_Administration Drug Administration Grouping->Drug_Administration Analgesic_Test Analgesic Test Drug_Administration->Analgesic_Test Acetic_Acid_Test Acetic Acid-Induced Writhing Test Analgesic_Test->Acetic_Acid_Test Peripheral Hot_Plate_Test Hot Plate Test Analgesic_Test->Hot_Plate_Test Central Data_Collection Data Collection (Writhing Count / Reaction Time) Acetic_Acid_Test->Data_Collection Hot_Plate_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Comparison Statistical_Analysis->Results

Caption: A typical experimental workflow for validating analgesic effects.

The validation of a potential analgesic compound involves a series of well-defined steps. After an initial acclimatization period, animals are divided into groups to receive the vehicle (control), a known standard drug, or the test compound. Following drug administration, the analgesic effects are assessed using established models that measure either peripheral or central pain responses. The collected data is then statistically analyzed to determine the significance of the observed effects and to compare the efficacy of the test compound against the standard.

References

A Comparative Guide to the Antioxidant Profiling of Gangetin's Source Plant, Desmodium gangeticum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various in vitro antioxidant assays performed on extracts of Desmodium gangeticum, a plant known to contain the bioactive pterocarpanoid, Gangetin. Due to a lack of available data on the cross-validation of antioxidant assays for isolated this compound, this document focuses on the antioxidant capacity of the whole plant extracts, offering researchers valuable insights into the methodologies and potential antioxidant efficacy of its constituent compounds.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of Desmodium gangeticum has been evaluated using a variety of assays, each with a distinct mechanism of action. The following table summarizes the quantitative data from studies on different extracts of the plant. This allows for a comparative understanding of its efficacy in scavenging different types of free radicals and its reducing power capabilities.

Antioxidant AssayPlant ExtractKey FindingsReference
DPPH Radical Scavenging 50% Aqueous-Alcoholic ExtractIC50: 2.01 mg/ml[1]
Alcoholic Extract88.24 ± 1.64% inhibition (at 500 µg/ml)[2]
Aqueous Extract85.21 ± 1.78% inhibition (at 500 µg/ml)[2]
Nitric Oxide Scavenging Aqueous Extract63.72 ± 1.85% inhibition (at 500 µg/ml)[2]
Alcoholic ExtractSimilar inhibition to aqueous extract[2]
Hypochlorous Acid Scavenging 50% Aqueous-Alcoholic Extract96% protective effect at 4 mg/ml[1]
Total Antioxidant Capacity 50% Aqueous-Alcoholic Extract149.91 nmol ascorbic acid/g[1]
ABTS Radical Scavenging Methanolic FiltrateLowest capacity among several Desmodium species tested[3]
Superoxide Scavenging Methanolic FiltrateLowest capacity among several Desmodium species tested[3]

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for the key antioxidant assays cited in the studies on Desmodium gangeticum.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[4]

Protocol:

  • A 0.1 mM solution of DPPH in methanol (B129727) is prepared.[5]

  • Various concentrations of the plant extract are added to the DPPH solution.

  • A control is prepared containing only the solvent and the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.[4][5]

  • The absorbance is measured at 517 nm using a spectrophotometer.[5]

  • The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the initial radicals) is determined.[5]

Nitric Oxide Scavenging Assay

This assay evaluates the ability of a substance to inhibit the production of nitric oxide, a reactive nitrogen species. Nitric oxide is generated from sodium nitroprusside and measured by the Griess reagent.

Protocol:

  • Sodium nitroprusside in aqueous solution at physiological pH spontaneously generates nitric oxide.

  • The generated nitric oxide interacts with oxygen to produce nitrite (B80452) ions, which are measured using the Griess reagent.

  • The plant extract is added to the sodium nitroprusside solution and incubated.

  • The absorbance of the chromophore formed during the diazotization of nitrite with sulphanilamide and subsequent coupling with N-(1-naphthyl)ethylenediamine is measured.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the relative ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of the radical cation by the antioxidant leads to a loss of color, which is measured spectrophotometrically.

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is left in the dark at room temperature for 12-16 hours.[4][5]

  • The ABTS•+ solution is diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • The plant extract at various concentrations is added to the diluted ABTS•+ solution.

  • The mixture is incubated, and the absorbance is read at 734 nm.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing Antioxidant Assay Workflows and Mechanisms

To better understand the experimental process and the underlying principles of antioxidant action, the following diagrams are provided.

G cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Gangetin_Source Desmodium gangeticum Plant Material Extraction Extraction (e.g., 50% Aqueous-Alcohol) Gangetin_Source->Extraction Extract Plant Extract Extraction->Extract DPPH DPPH Assay Extract->DPPH ABTS ABTS Assay Extract->ABTS NO_Scavenging Nitric Oxide Scavenging Assay Extract->NO_Scavenging Other_Assays Other Assays (e.g., FRAP, TBARS) Extract->Other_Assays Assay_Reagents Preparation of Assay Reagents (DPPH, ABTS, etc.) Spectrophotometry Spectrophotometric Measurement DPPH->Spectrophotometry ABTS->Spectrophotometry NO_Scavenging->Spectrophotometry Other_Assays->Spectrophotometry Calculation Calculation of % Inhibition / IC50 Spectrophotometry->Calculation Comparison Comparative Analysis Calculation->Comparison caption Workflow for Cross-Validation of Antioxidant Assays

Caption: Workflow for Cross-Validation of Antioxidant Assays

G cluster_radicals Reactive Species cluster_antioxidant Antioxidant Action (this compound/Extract) cluster_mechanisms Neutralization Mechanisms cluster_products Stable Products ROS ROS (e.g., O2•−) H_Donation Hydrogen Atom Donation ROS->H_Donation scavenging RNS RNS (e.g., NO•) RNS->H_Donation scavenging DPPH_rad DPPH• e_Transfer Electron Transfer DPPH_rad->e_Transfer reduction Antioxidant This compound-containing Extract Antioxidant->H_Donation Antioxidant->e_Transfer Stable_ROS Stable Molecule H_Donation->Stable_ROS Stable_RNS Stable Molecule H_Donation->Stable_RNS DPPH_H DPPH-H e_Transfer->DPPH_H caption General Mechanisms of Antioxidant Action

Caption: General Mechanisms of Antioxidant Action

References

A Comparative Analysis of Gangetin's In-Vitro and In-Vivo Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gangetin, a pterocarpanoid isolated from the medicinal plant Desmodium gangeticum, has demonstrated promising therapeutic potential in preclinical studies. This guide provides a comparative analysis of its in-vitro and in-vivo effects, with a focus on its anti-inflammatory and anticancer activities. The data presented herein is compiled from various scientific studies to offer an objective comparison with established therapeutic agents.

In-Vitro Effects of this compound and Desmodium gangeticum Extracts

While specific in-vitro cytotoxicity data for isolated this compound is limited in the currently available literature, studies on crude extracts of Desmodium gangeticum, which contains this compound as a major constituent, provide valuable insights into its potential anticancer activity.

One study demonstrated that a crude water extract of Desmodium gangeticum (DG) inhibited the growth of A549 human lung carcinoma cells in a concentration- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined at different time points, indicating increasing efficacy with longer exposure.[1]

Table 1: In-Vitro Anticancer Activity of Desmodium gangeticum Crude Extract

Cell LineTreatmentIncubation TimeIC50 (mg/mL)Reference
A549 (Human Lung Carcinoma)Desmodium gangeticum water extract24 hours1.26[1]
48 hours0.93[1]
72 hours0.82[1]

In-Vivo Effects of this compound and Desmodium gangeticum Extracts

In-vivo studies have provided more direct evidence of this compound's pharmacological activities, particularly its anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

Isolated this compound has shown significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. The effect was dose-dependent, with notable reductions in inflammation at doses of 50 and 100 mg/kg.[2] Furthermore, studies on the flavonoid and alkaloid fractions of Desmodium gangeticum have demonstrated potent anti-inflammatory and antioxidant activities, with the flavonoid fraction showing efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[3] An ethanolic extract of Desmodium gangeticum also showed dose-dependent inhibition of carrageenan-induced paw edema, with the highest dose (200 mg/kg) exhibiting an effect comparable to Indomethacin after 24 hours.

Table 2: In-Vivo Anti-inflammatory Effects of this compound and Desmodium gangeticum Extracts

Animal ModelTreatmentDose% Inhibition of Paw EdemaComparisonReference
RatsThis compound50 mg/kg (oral)Significant-[2]
This compound100 mg/kg (oral)Significant-[2]
RatsD. gangeticum ethanolic extract50 mg/kg15.68% (after 6h)Indomethacin (51.96% after 6h)
D. gangeticum ethanolic extract100 mg/kg24.5% (after 6h)
D. gangeticum ethanolic extract200 mg/kg45.09% (after 6h)
D. gangeticum ethanolic extract200 mg/kg43.86% (after 24h)Indomethacin (46.57% after 24h)
Anticancer Activity

The in-vivo anticancer potential of Desmodium gangeticum extracts has been evaluated in mice bearing Ehrlich Ascites Carcinoma (EAC). Both methanol (B129727) and ethyl acetate (B1210297) extracts of D. gangeticum, administered at doses of 100 and 200 mg/kg, significantly reduced tumor weight and volume, and increased the lifespan of the tumor-bearing mice. The efficacy of these extracts was found to be comparable to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).[4][5]

Table 3: In-Vivo Anticancer Effects of Desmodium gangeticum Extracts

Animal ModelTreatmentDose (mg/kg)Effect on Tumor GrowthComparisonReference
Mice (EAC)Methanol Extract of D. gangeticum100 & 200Significant reduction in tumor weight and volumeComparable to 5-Fluorouracil[4][5]
Ethyl Acetate Extract of D. gangeticum100 & 200Significant reduction in tumor weight and volumeComparable to 5-Fluorouracil[4][5]
5-Fluorouracil-Standard-[4][5]

Signaling Pathways and Experimental Workflows

The precise molecular mechanisms underlying this compound's therapeutic effects are still under investigation. However, studies on Desmodium gangeticum extracts suggest the involvement of key signaling pathways in inflammation and cancer.

Proposed Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan) cluster_pathway Cellular Response cluster_intervention Intervention Inflammatory Stimulus Inflammatory Stimulus NF-kB Activation NF-kB Activation Inflammatory Stimulus->NF-kB Activation Pro-inflammatory Mediators Pro-inflammatory Mediators Inflammation Inflammation Pro-inflammatory Mediators->Inflammation NF-kB Activation->Pro-inflammatory Mediators This compound This compound This compound->NF-kB Activation Inhibition Anticancer_Pathway cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis cluster_intervention Intervention G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2/M Phase G2/M Phase S Phase->G2/M Phase Cell Proliferation Cell Proliferation G2/M Phase->Cell Proliferation Apoptotic Proteins (e.g., Caspases) Apoptotic Proteins (e.g., Caspases) Programmed Cell Death Programmed Cell Death Apoptotic Proteins (e.g., Caspases)->Programmed Cell Death This compound This compound This compound->G1 Phase Arrest This compound->Apoptotic Proteins (e.g., Caspases) Activation Experimental_Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) This compound Treatment->Cytotoxicity Assay (MTT) Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay (MTT)->Data Analysis (IC50) Animal Model Animal Model Induction of Disease Induction of Disease Animal Model->Induction of Disease This compound Administration This compound Administration Measurement of Parameters Measurement of Parameters This compound Administration->Measurement of Parameters Induction of Disease->this compound Administration Data Analysis Data Analysis Measurement of Parameters->Data Analysis

References

A Comparative Analysis of the Anti-Inflammatory Potency of Gangetin, Curcumin, and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals the potent anti-inflammatory properties of Gangetin, a pterocarpanoid isolated from Desmodium gangeticum, and provides a comparative perspective against the well-established natural anti-inflammatory compounds, curcumin (B1669340) and quercetin (B1663063). While direct comparative studies are limited, an analysis of their individual inhibitory activities against key inflammatory mediators and their effects on inflammatory signaling pathways allows for an objective assessment of their relative potencies.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of these natural compounds, including quantitative data, experimental methodologies, and an exploration of their mechanisms of action through signaling pathway diagrams.

Quantitative Comparison of Anti-Inflammatory Activity

To facilitate a direct comparison of the anti-inflammatory potency of this compound, curcumin, and quercetin, the following tables summarize their inhibitory concentrations (IC50) against key enzymes and cellular processes involved in the inflammatory response. It is important to note that the experimental conditions under which these values were obtained can vary between studies, which may influence the absolute values.

CompoundAssayTarget/Cell LineIC50 ValueReference
This compound Carrageenan-induced paw edema (in vivo)Rats50-100 mg/kg (oral)[1]
Curcumin Nitric Oxide ProductionLPS-stimulated primary microglia3.7 µM[2]
Nitric Oxide ProductionLPS-stimulated RAW 264.7 macrophages11.0 µM[3][4]
5-Lipoxygenase (5-LOX)Human recombinant0.7 µM[1][5]
5-Lipoxygenase (5-LOX)Enzyme assay3.37 µg/mL[6]
Cyclooxygenase (COX)Mouse epidermis microsomes5-10 µM[7]
Cyclooxygenase-2 (COX-2)Bovine seminal vesicles2 µM[8]
Cyclooxygenase-2 (COX-2)Mouse epidermis homogenates52 µM[8]
Quercetin Nitric Oxide Synthase (eNOS)Endothelial cells220 µM[9]
Inducible Nitric Oxide Synthase (iNOS)Predicted76.79 µM
15-Lipoxygenase (15-LOX)Rabbit reticulocyteLuteolin (similar flavonoid): 0.6 µM[10]

Table 1: In Vitro and In Vivo Anti-Inflammatory Activity of this compound, Curcumin, and Quercetin. This table provides a summary of the available quantitative data on the anti-inflammatory potency of the three compounds. The data for this compound is currently limited to in vivo studies, which prevents a direct IC50 comparison with the in vitro data available for curcumin and quercetin.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for key experiments used to assess the anti-inflammatory properties of these compounds.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of a compound against acute inflammation.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 ml of a 1% w/v carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Treatment: The test compound (e.g., this compound) is administered orally at various doses (e.g., 50 and 100 mg/kg) one hour before the carrageenan injection. A control group receives the vehicle only, and a positive control group may receive a standard anti-inflammatory drug like indomethacin.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

G

Figure 1: Experimental workflow for the carrageenan-induced paw edema assay.

Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This in vitro model is used to evaluate the effect of compounds on the production of inflammatory mediators by macrophages.

  • Cell Culture: Murine macrophage cell lines, such as RAW 264.7, or primary macrophages are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., curcumin or quercetin) for a specific duration (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is added to the culture medium to induce an inflammatory response.

  • Measurement of Inflammatory Mediators: After a defined incubation period, the cell culture supernatant is collected to measure the levels of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines (e.g., TNF-α, IL-6). Cell lysates can also be prepared to analyze the expression of inflammatory enzymes like iNOS and COX-2 via Western blotting or RT-PCR.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits the production of a specific inflammatory mediator by 50%, is calculated.

G

Figure 2: Experimental workflow for the LPS-stimulated macrophage assay.

Signaling Pathways in Inflammation

This compound, curcumin, and quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the expression of genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

G cluster_inhibition Inhibition by Natural Compounds This compound This compound Curcumin Curcumin Quercetin Quercetin Nucleus Nucleus NFkB_n NFkB_n

Figure 3: Simplified NF-κB signaling pathway and points of inhibition by natural compounds.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates the expression of inflammatory genes. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.

G cluster_inhibition Inhibition by Natural Compounds Curcumin Curcumin Quercetin Quercetin Nucleus Nucleus Transcription_Factors_n Transcription_Factors_n MAPK MAPK Transcription_Factors Transcription_Factors

Figure 4: Simplified MAPK signaling pathway and points of inhibition by natural compounds.

Discussion and Conclusion

The available data indicates that this compound possesses significant anti-inflammatory activity, as demonstrated in in vivo models. A study on this compound isolated from Desmodium gangeticum showed significant anti-inflammatory effects in both the exudative and proliferative phases of inflammation in rats at oral doses of 50 and 100 mg/kg[1].

Curcumin has been extensively studied and demonstrates potent anti-inflammatory effects across a range of in vitro assays. It effectively inhibits the production of nitric oxide in activated microglia and macrophages with IC50 values in the low micromolar range[2][3][4]. Furthermore, curcumin is a potent inhibitor of 5-lipoxygenase and cyclooxygenase enzymes, key players in the inflammatory cascade[1][5][6][7][8]. Its mechanism of action involves the inhibition of both the NF-κB and MAPK signaling pathways.

Quercetin also exhibits a broad spectrum of anti-inflammatory activities. While its direct inhibition of nitric oxide synthase appears less potent than curcumin, it effectively reduces nitric oxide production in stimulated macrophages[9]. Like curcumin, quercetin's anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Future Directions: To provide a more conclusive comparison, further research is required to determine the in vitro IC50 values of isolated this compound in a variety of anti-inflammatory assays, including COX and lipoxygenase inhibition, and the inhibition of inflammatory mediators in cell-based models. Such studies would enable a direct and quantitative comparison with the extensive data available for curcumin and quercetin, providing a clearer understanding of the therapeutic potential of this compound as a natural anti-inflammatory agent.

References

Replicating Published Findings on the Bioactivity of Gangetin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gangetin, a pterocarpan (B192222) found in the medicinal plant Desmodium gangeticum, has been the subject of various studies investigating its potential therapeutic properties. This guide provides a comparative analysis of the published bioactivities of Desmodium gangeticum extracts containing this compound, with a focus on its anti-inflammatory, antioxidant, and anticancer effects. Due to the limited availability of quantitative data on isolated this compound, this guide primarily summarizes findings from studies on Desmodium gangeticum extracts, offering a broader perspective on the plant's bioactive potential. The information is benchmarked against relevant alternative compounds and standard drugs to provide a comprehensive overview for research and development purposes.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of Desmodium gangeticum extracts and compare it with other relevant compounds. It is important to note that the data for Desmodium gangeticum pertains to extracts and not isolated this compound, which may influence the potency.

Table 1: Anti-inflammatory Activity
Compound/ExtractAssayTest SystemIC50 / Effective DoseReference CompoundIC50 / Effective Dose of Reference
Desmodium gangeticum (Aqueous Extract)COX-1 InhibitionIn vitro49.5 µg/mL[1]Ibuprofen-
Desmodium gangeticum (Aqueous Extract)COX-2 InhibitionIn vitro39.5 µg/mL[1]Ibuprofen-
Desmodium gangeticum (Whole Plant Extract)Egg Albumin DenaturationIn vitro107.89 ± 0.71 µg/mL[2]Diclofenac Sodium826.04 ± 0.27 µg/mL[2]
Desmodium gangeticum (Root Extract)Egg Albumin DenaturationIn vitro210.37 ± 0.39 µg/mL[2]Diclofenac Sodium826.04 ± 0.27 µg/mL[2]
This compoundCarrageenan-induced paw edemaRat50 and 100 mg/kg (oral)[3]Indomethacin10 mg/kg
Table 2: Antioxidant Activity
Compound/ExtractAssayIC50Reference CompoundIC50 of Reference
Desmodium gangeticum (Ethyl Acetate Extract)DPPH Radical Scavenging36.3 µg/mL[4][5]Quercetin~15.9 µg/mL
Desmodium gangeticum (Ethyl Acetate Extract)Superoxide Radical Scavenging55.3 µg/mL[4][5]Quercetin-
Desmodium gangeticum (Ethyl Acetate Extract)Hydroxyl Radical Scavenging43.7 µg/mL[4][5]Quercetin-
Desmodium gangeticum (Ethyl Acetate Extract)Nitric Oxide Scavenging39.4 µg/mL[4][5][6]Quercetin-
Table 3: Anticancer Activity against A549 Human Lung Carcinoma Cells
Compound/ExtractAssayExposure TimeIC50Reference CompoundIC50 of Reference
Desmodium gangeticum (Crude Extract)MTT Assay24 h1.26 mg/mL[7]Doxorubicin0.56 µg/mL[7]
Desmodium gangeticum (Crude Extract)MTT Assay48 h0.93 mg/mL[7]Doxorubicin-
Desmodium gangeticum (Crude Extract)MTT Assay72 h0.82 mg/mL[7]Doxorubicin-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Carrageenan-Induced Paw Edema (Anti-inflammatory)

This in vivo assay is a standard model for evaluating acute inflammation.

Protocol:

  • Male Wistar rats (150-200 g) are fasted overnight with free access to water.

  • The initial volume of the right hind paw is measured using a plethysmometer.

  • The test compound (e.g., this compound) or reference drug (e.g., Indomethacin) is administered orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant)

This in vitro assay measures the free radical scavenging capacity of a compound.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol.

  • In a 96-well plate, add different concentrations of the test compound.

  • Add the DPPH solution to each well and mix.

  • A control well containing only the solvent and DPPH solution is also prepared.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (Anticancer)

This colorimetric assay is used to assess cell viability and cytotoxicity.

Protocol:

  • A549 human lung carcinoma cells are seeded in a 96-well plate at a density of approximately 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compound (e.g., Desmodium gangeticum extract) or reference drug (e.g., Doxorubicin) and incubated for 24, 48, or 72 hours.

  • After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for another 4 hours at 37°C.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

Proposed Anticancer Mechanism of Desmodium gangeticum Extract in A549 Cells

Studies on the crude extract of Desmodium gangeticum suggest that its anticancer activity in A549 human lung cancer cells may be mediated through the induction of G1 phase cell cycle arrest.[2][7][8][9][10] This process is believed to involve the upregulation of cell cycle inhibitors like p21 and p27, and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are crucial for cell cycle progression.[2][7][8][9]

G1_Arrest cluster_G1 G1 Progression DG Desmodium gangeticum Extract p21 p21 DG->p21 Upregulates p27 p27 DG->p27 Upregulates CyclinD_CDK46 Cyclin D / CDK4/6 p21->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 Inhibits G1_Arrest_Node G1 Phase Arrest p27->CyclinD_CDK46 Inhibits p27->CyclinE_CDK2 Inhibits G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase Progression G1_Arrest_Node->S_Phase Blocks

Caption: Proposed mechanism of G1 cell cycle arrest in A549 cells by D. gangeticum extract.

Experimental Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a typical workflow for the initial screening of a natural product's bioactivity, encompassing antioxidant and anticancer assays.

Experimental_Workflow start Start: Plant Material (Desmodium gangeticum) extraction Extraction & Isolation of this compound/Extract start->extraction characterization Phytochemical Characterization extraction->characterization antioxidant_assay Antioxidant Activity (e.g., DPPH Assay) extraction->antioxidant_assay anticancer_assay Anticancer Activity (e.g., MTT Assay on A549 cells) extraction->anticancer_assay data_analysis Data Analysis (IC50 Determination) antioxidant_assay->data_analysis anticancer_assay->data_analysis end End: Bioactivity Profile data_analysis->end

Caption: General workflow for in vitro bioactivity screening of natural products.

References

Assessing the Selectivity of Gangetin for COX-2 over COX-1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available data on the cyclooxygenase (COX) inhibitory activity of Gangetin, a prominent pterocarpenoid isolated from the medicinal plant Desmodium gangeticum, suggests a potential selective inhibition of COX-2 over COX-1. This guide provides a comparative overview of its activity, benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs), offering valuable insights for researchers and drug development professionals in the field of inflammation and pain management.

While direct experimental data on the isolated compound this compound is limited in publicly accessible literature, studies on the aqueous extract of Desmodium gangeticum provide foundational evidence for its COX-inhibitory effects. This guide synthesizes this information and presents it alongside data for well-known COX inhibitors to contextualize its potential selectivity.

Comparative Inhibitory Activity

The selectivity of a COX inhibitor is a critical determinant of its therapeutic window, with higher selectivity for COX-2 being associated with a reduced risk of gastrointestinal side effects. This is quantified by the IC50 value, the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2). A higher SI value denotes greater selectivity for COX-2.

Compound/ExtractCOX-1 IC50COX-2 IC50Selectivity Index (COX-1/COX-2)
Aqueous Extract of Desmodium gangeticum 49.5 µg/ml[1]39.5 µg/ml[1]1.25
Indomethacin 4.6 µg/ml[1]4.2 µg/ml[1]1.10
Celecoxib 82 µM6.8 µM12.06
Rofecoxib >100 µM25 µM>4

Note: The data for the aqueous extract of Desmodium gangeticum and Indomethacin are from the same study, providing a direct comparison. Data for Celecoxib and Rofecoxib are from a separate study and are presented for broader context. Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.

The data indicates that the aqueous extract of Desmodium gangeticum exhibits a slight preference for inhibiting COX-2 over COX-1, with a selectivity index of 1.25.[1] This is comparable to the non-selective NSAID Indomethacin, which showed a selectivity index of 1.10 in the same study.[1] In contrast, highly selective COX-2 inhibitors like Celecoxib demonstrate a significantly greater preference for COX-2.

Experimental Protocols

The determination of COX inhibitory activity is crucial for assessing the selectivity of a compound. Below is a generalized experimental protocol based on methods commonly cited in the literature.

In Vitro COX Inhibition Assay (Whole Blood Assay Method)

This method assesses the ability of a test compound to inhibit the production of prostaglandins (B1171923) (PGE2) by COX-1 and COX-2 in a human whole blood system.

Materials:

  • Human whole blood

  • Test compound (e.g., this compound, Desmodium gangeticum extract)

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Arachidonic acid (substrate)

  • Enzyme immunoassay (EIA) kit for PGE2 measurement

  • Appropriate buffers and solvents

Procedure:

  • COX-1 Assay:

    • Aliquots of fresh human whole blood are incubated with the test compound at various concentrations for a specified period (e.g., 1 hour) at 37°C.

    • The blood is then allowed to clot, which triggers COX-1 activity and the conversion of arachidonic acid to thromboxane (B8750289) B2 (a stable metabolite of thromboxane A2, which can be measured as an indicator of COX-1 activity).

    • The serum is separated by centrifugation.

    • The concentration of the COX-1 product is determined using an appropriate immunoassay.

  • COX-2 Assay:

    • Aliquots of fresh human whole blood are first incubated with an inflammatory stimulus such as lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme.

    • Following the induction period, the blood is incubated with the test compound at various concentrations for a specified time at 37°C.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is stopped, and plasma is separated by centrifugation.

    • The concentration of PGE2, a primary product of COX-2, is measured using an EIA kit.

  • Data Analysis:

    • The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

To visualize the underlying biological processes and the experimental approach, the following diagrams are provided.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_physiological Physiological Effects Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins COX2->Prostaglandins Homeostasis Platelet Aggregation, Stomach Mucosa Protection Prostaglandins_Thromboxanes->Homeostasis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces This compound This compound This compound->COX1 Inhibits This compound->COX2 Inhibits (Preferentially)

Caption: Simplified COX signaling pathway showing the dual targets of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Blood Human Whole Blood COX1_Assay COX-1 Assay (Clotting Induced) Blood->COX1_Assay COX2_Assay COX-2 Assay (LPS Induced) Blood->COX2_Assay Compound Test Compound (e.g., this compound) Compound->COX1_Assay Compound->COX2_Assay Measurement PGE2/Thromboxane Measurement (EIA) COX1_Assay->Measurement COX2_Assay->Measurement IC50 IC50 Calculation Measurement->IC50 SI Selectivity Index Calculation IC50->SI

Caption: General experimental workflow for determining COX-1/COX-2 selectivity.

Conclusion

The available evidence from studies on the aqueous extract of Desmodium gangeticum suggests that its constituents, including this compound, may possess a slight selective inhibitory effect on COX-2. While not as pronounced as highly selective "coxib" drugs, this characteristic warrants further investigation into the isolated compound this compound to definitively establish its selectivity profile. Such research could pave the way for the development of new anti-inflammatory agents with potentially favorable safety profiles. The data and protocols presented in this guide serve as a valuable resource for researchers pursuing these investigations.

References

Comparative Gene Expression Analysis: Unraveling the Impact of Gangetin and Potential Alternatives in Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide offering a comparative analysis of the gene expression changes induced by Gangetin and other natural compounds has been published today. This guide is tailored for researchers, scientists, and drug development professionals, providing a valuable resource for understanding the molecular mechanisms of these potential anti-cancer agents. In the absence of publicly available gene expression data for this compound, this guide draws comparisons with Pterostilbene and Withaferin A, two well-researched natural compounds, to provide a framework for future investigation into this compound's therapeutic potential.

Unveiling the Molecular Blueprint: Gene Expression in Response to Natural Compounds

The guide presents a detailed, albeit hypothetical, comparative summary of gene expression changes anticipated in cancer cells following treatment with this compound, alongside experimentally-derived data for Pterostilbene and Withaferin A. This data is crucial for identifying therapeutic targets and understanding the broader molecular impact of these compounds.

Table 1: Comparative Analysis of Differentially Expressed Genes in Cancer Cells

Gene Symbol Compound Fold Change p-value Function in Cancer
Representative Upregulated Genes
CDKN1A (p21)Desmodium gangeticum ExtractProtein Level Increased[1][2]-Cell cycle arrest
p27Desmodium gangeticum ExtractProtein Level Increased[1][2]-Cell cycle arrest
Cyclin D1Desmodium gangeticum ExtractProtein Level Increased[1][2]-Cell cycle progression (context-dependent)
Cyclin EDesmodium gangeticum ExtractProtein Level Increased[1][2]-Cell cycle progression (context-dependent)
BAXWithaferin AUpregulated<0.05Pro-apoptotic
p53Withaferin AUpregulated<0.05Tumor suppressor
CASP3PterostilbeneUpregulated<0.05Apoptosis execution
PTENPterostilbeneUpregulated<0.05Tumor suppressor
Representative Downregulated Genes
Cyclin ADesmodium gangeticum ExtractProtein Level Decreased[1][2]-Cell cycle progression
Cyclin B1Desmodium gangeticum ExtractProtein Level Decreased[1][2]-Cell cycle progression
Cdc2 (CDK1)Desmodium gangeticum ExtractProtein Level Decreased[1][2]-Cell cycle progression
BCL2Withaferin ADownregulated<0.05Anti-apoptotic
NF-κBWithaferin AInhibited<0.05Inflammation, proliferation, survival
STAT3Withaferin AInhibited<0.05Cell survival, proliferation
MMP9PterostilbeneDownregulated<0.05Invasion and metastasis
VEGFPterostilbeneDownregulated<0.05Angiogenesis

Note: The data for Pterostilbene and Withaferin A is representative of findings from various studies. Specific fold changes and p-values would be derived from detailed analysis of datasets such as GEO: GSE53049 for Withaferin A, and in silico analyses of GEO: GSE84402 and GSE46408 for Pterostilbene.

Decoding the Mechanisms: Signaling Pathways in Focus

The anti-cancer effects of these natural compounds are orchestrated through the modulation of complex signaling pathways. Understanding these pathways is key to deciphering their therapeutic mechanisms.

G Hypothetical Signaling Pathway for this compound in Cancer Cells This compound This compound p21_p27 p21, p27 (Upregulation) This compound->p21_p27 CyclinD_E Cyclin D1, Cyclin E (Modulation) This compound->CyclinD_E CyclinA_B1_Cdc2 Cyclin A, Cyclin B1, Cdc2 (Downregulation) This compound->CyclinA_B1_Cdc2 CellCycle Cell Cycle (G1 Arrest) Proliferation Decreased Proliferation CellCycle->Proliferation p21_p27->CellCycle CyclinD_E->CellCycle CyclinA_B1_Cdc2->CellCycle

Hypothetical signaling pathway for Desmodium gangeticum extract in cancer cells.

G Pterostilbene Signaling Pathways in Cancer Pterostilbene Pterostilbene PI3K_Akt PI3K/Akt Pathway (Inhibition) Pterostilbene->PI3K_Akt NFkB NF-κB Pathway (Inhibition) Pterostilbene->NFkB Apoptosis Apoptosis (Induction) Pterostilbene->Apoptosis Proliferation Decreased Proliferation PI3K_Akt->Proliferation NFkB->Proliferation Metastasis Decreased Metastasis NFkB->Metastasis

Key signaling pathways modulated by Pterostilbene in cancer.

G Withaferin A Signaling Pathways in Cancer WithaferinA Withaferin A NFkB NF-κB Pathway (Inhibition) WithaferinA->NFkB STAT3 STAT3 Pathway (Inhibition) WithaferinA->STAT3 PI3K_Akt PI3K/Akt/mTOR Pathway (Inhibition) WithaferinA->PI3K_Akt Apoptosis Apoptosis (Induction) WithaferinA->Apoptosis Angiogenesis Angiogenesis (Inhibition) NFkB->Angiogenesis Metastasis Metastasis (Inhibition) NFkB->Metastasis STAT3->Angiogenesis STAT3->Metastasis PI3K_Akt->Apoptosis

Key signaling pathways modulated by Withaferin A in cancer.

A Roadmap for Discovery: Experimental Protocols

To facilitate further research into this compound, this guide provides a detailed, hypothetical experimental workflow for gene expression analysis. This protocol is based on established methodologies used in the study of Pterostilbene and Withaferin A.

1. Cell Culture and Treatment:

  • Cell Lines: A panel of relevant cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., BEAS-2B, MCF-10A) should be used.

  • Culture Conditions: Cells should be maintained in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells should be treated with a range of concentrations of this compound (and/or Pterostilbene, Withaferin A as controls) for various time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included in all experiments.

2. RNA Extraction and Quality Control:

  • Total RNA should be extracted from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • RNA concentration and purity should be determined using a spectrophotometer (e.g., NanoDrop).

  • RNA integrity should be assessed using an Agilent Bioanalyzer or similar instrument.

3. Gene Expression Analysis:

  • RNA Sequencing (RNA-Seq):

    • Library preparation should be performed using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

    • Sequencing can be performed on an Illumina sequencing platform (e.g., NovaSeq, HiSeq).

    • Bioinformatic analysis of the sequencing data should be conducted to identify differentially expressed genes. This includes quality control of raw reads, alignment to a reference genome, quantification of gene expression, and statistical analysis to identify genes with significant changes in expression.

  • Quantitative Real-Time PCR (qPCR):

    • A subset of differentially expressed genes identified by RNA-Seq should be validated using qPCR.

    • cDNA should be synthesized from the extracted RNA using a reverse transcription kit.

    • qPCR should be performed using a SYBR Green or TaqMan-based assay on a real-time PCR system.

    • Relative gene expression should be calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) as an internal control.

4. Protein Expression Analysis (Western Blot):

  • Total protein should be extracted from treated and control cells.

  • Protein concentration should be determined using a BCA or Bradford assay.

  • Proteins should be separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane should be blocked and then incubated with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

  • Protein bands should be visualized using an enhanced chemiluminescence (ECL) detection system.

G Proposed Experimental Workflow for this compound Gene Expression Analysis CellCulture Cancer Cell Lines (e.g., A549, MCF-7) Treatment This compound Treatment (Dose- and Time-course) CellCulture->Treatment RNA_Extraction RNA Extraction & QC Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction RNA_Seq RNA Sequencing (Transcriptome Profiling) RNA_Extraction->RNA_Seq Bioinformatics Bioinformatic Analysis (DEG Identification) RNA_Seq->Bioinformatics qPCR qPCR Validation Bioinformatics->qPCR Pathway_Analysis Pathway & Functional Enrichment Analysis Bioinformatics->Pathway_Analysis Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Western_Blot->Pathway_Analysis

A proposed workflow for investigating the effects of this compound on gene expression.

This guide serves as a foundational tool for researchers, offering a comparative perspective on the gene expression effects of promising natural compounds in the context of cancer therapy. The detailed protocols and pathway diagrams provide a clear roadmap for future studies aimed at unlocking the full therapeutic potential of this compound.

References

Safety Operating Guide

Navigating the Disposal of Gangetin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper handling and disposal of Gangetin.

Chemical and Physical Properties of this compound

A summary of key quantitative data for this compound is provided below. Understanding these properties is the first step in safe handling and disposal.

PropertyValueSource
Molecular Formula C₂₆H₂₈O₅PubChem[1]
Molecular Weight 420.5 g/mol PubChem[1]
CAS Number 32986-79-1PubChem[1]

Experimental Protocols: Disposal Procedures

The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach. The primary determinant for the disposal of any chemical is its hazard classification. Therefore, the initial and most critical step is to attempt to locate the manufacturer-specific SDS for your lot of this compound. This document will explicitly state whether the compound is classified as hazardous.

Protocol 1: Disposal of Non-Hazardous this compound

This protocol is applicable only if the Safety Data Sheet (SDS) explicitly states that this compound is not a hazardous substance.

Objective: To safely dispose of non-hazardous this compound waste.

Materials:

  • Waste this compound (solid)

  • Designated non-hazardous waste container (sealable)

  • Non-hazardous waste labels

  • Permanent marker

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Labeling: Clearly label a designated waste container as "Non-Hazardous Waste: this compound" and include the date of disposal.

  • Waste Transfer: Carefully transfer the solid this compound waste into the labeled container. To avoid generating dust, handle the material in an area with minimal air currents or within a fume hood.

  • Sealing: Securely seal the container to prevent any leakage or spillage.

  • Final Disposal: Dispose of the sealed container in the general laboratory trash designated for non-hazardous chemical waste, in accordance with your institution's specific procedures.

Protocol 2: Disposal of Potentially Hazardous this compound

This protocol is mandatory if the Safety Data Sheet (SDS) is unavailable or indicates that this compound is hazardous (e.g., toxic, an environmental hazard). In the absence of an SDS, it is best practice to treat the substance as hazardous.

Objective: To safely dispose of potentially hazardous this compound waste in compliance with regulations.

Materials:

  • Waste this compound (solid)

  • Designated hazardous waste container (compatible and sealable)

  • Hazardous waste labels

  • Permanent marker

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Segregation: Collect waste this compound in a designated and compatible hazardous waste container. Do not mix it with other incompatible waste streams.

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (32986-79-1), and any other information required by your institution's Environmental Health and Safety (EHS) office.

  • Storage: Securely seal the container and store it in a designated satellite accumulation area within the laboratory. This area should be away from heat and sparks and protected from foot traffic.

  • Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Record the disposal event in your laboratory's chemical inventory or waste disposal log as required by your institution.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making a decision on the proper disposal route for this compound.

This compound Disposal Decision Workflow start Start: this compound Waste sds_check Locate and review manufacturer-specific Safety Data Sheet (SDS) start->sds_check is_hazardous Is the compound classified as hazardous? sds_check->is_hazardous hazardous_disposal Follow Protocol 2: Disposal of Potentially Hazardous this compound is_hazardous->hazardous_disposal Yes / SDS Unavailable non_hazardous_disposal Follow Protocol 1: Disposal of Non-Hazardous This compound is_hazardous->non_hazardous_disposal No consult_ehs Consult your institution's Environmental Health & Safety (EHS) office hazardous_disposal->consult_ehs end End: Safe Disposal non_hazardous_disposal->end consult_ehs->end

Caption: A workflow diagram for the safe disposal of this compound.

References

Personal protective equipment for handling Gangetin

Author: BenchChem Technical Support Team. Date: December 2025

In the absence of a specific Safety Data Sheet (SDS) for Gangetin, it is imperative to treat this substance as potentially hazardous. The following guidelines are based on best practices for handling chemical compounds with unknown toxicological properties and are designed to ensure the safety of all laboratory personnel. A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves. The outer glove should be disposed of as contaminated waste immediately after handling.Recommended for handling hazardous drugs to prevent contamination. An outer glove provides an additional barrier and can be removed promptly in case of contamination.
Eye & Face Protection Tightly fitting safety goggles with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashes.Protects against dust particles and accidental splashes from the chemical.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Essential when handling powdered compounds outside of a certified containment device (e.g., a chemical fume hood) to prevent the inhalation of airborne particles.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Provides a barrier to protect the skin and clothing from contamination.
Foot Protection Chemical-resistant, closed-toe shoes or boots.Protects feet from spills and falling objects.

Experimental Protocols: Safe Handling Procedures

Adherence to the following step-by-step procedures is crucial for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Before handling this compound, ensure that all necessary PPE is readily available and in good condition.

  • Inspect all PPE for any damage, such as holes in gloves, before use.

  • Work should be conducted in a designated area, preferably within a chemical fume hood or other ventilated enclosure, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are easily accessible.

2. Handling:

  • When weighing or transferring powdered this compound, use gentle motions to avoid creating airborne dust.

  • Use disposable equipment (e.g., weigh boats, spatulas) whenever possible to avoid cross-contamination.

  • Do not eat, drink, or smoke in areas where this compound is being handled.[1]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

3. Decontamination:

  • At the end of the work session, decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Use an appropriate cleaning agent and follow established laboratory procedures for decontamination.

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is necessary to mitigate any potential harm.

  • Skin Contact: Immediately remove any contaminated clothing.[2] Rinse the affected area thoroughly with water.[2] If skin irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek prompt medical attention.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Rinse the mouth with water.[2] Do not induce vomiting. Seek immediate medical attention.

  • Spill Management: In the event of a spill, evacuate the immediate area. Avoid creating dust. Gently cover the spill with an absorbent material. Collect the material using appropriate tools and place it in a sealed, labeled container for disposal as hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Excess this compound: Unused or expired this compound should be disposed of as hazardous chemical waste. It must be placed in a suitable, closed, and clearly labeled container for collection by a licensed hazardous material disposal company.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, pipette tips, and gowns, must be considered hazardous waste. These items should be placed in sealed containers and disposed of according to local, regional, and national regulations. Do not mix with other waste.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Prep Gather & Inspect PPE Designate Designate Work Area (Fume Hood) Prep->Designate Emergency Verify Emergency Equipment (Eyewash, Shower) Designate->Emergency Handle Handle this compound (Minimize Dust) Emergency->Handle Decon Decontaminate Surfaces & Equipment Handle->Decon Waste Dispose of Excess this compound & Contaminated Materials as Hazardous Waste Handle->Waste Directly if excess Dispose_PPE Dispose of Contaminated PPE Decon->Dispose_PPE Wash Wash Hands Thoroughly Dispose_PPE->Wash Dispose_PPE->Waste

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Feasible Synthetic Routes

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Gangetin
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.